molecular formula C14H13N5O5S2 B15560126 3-Desacetyl Cefotaxime lactone

3-Desacetyl Cefotaxime lactone

Numéro de catalogue: B15560126
Poids moléculaire: 395.4 g/mol
Clé InChI: MCSWUKXFFGUOQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Desacetyl Cefotaxime lactone is a useful research compound. Its molecular formula is C14H13N5O5S2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H13N5O5S2

Poids moléculaire

395.4 g/mol

Nom IUPAC

2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide

InChI

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)

Clé InChI

MCSWUKXFFGUOQE-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl Cefotaxime (B1668864) lactone is a significant metabolite of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. It is formed in vivo through the deacetylation of Cefotaxime to 3-desacetylcefotaxime, which can then undergo intramolecular cyclization to form the lactone. This lactone is also a known degradation product of Cefotaxime, particularly in acidic conditions. While often considered less potent than its parent compound, 3-Desacetyl Cefotaxime lactone possesses intrinsic antimicrobial activity and exhibits synergistic effects when combined with Cefotaxime, contributing to the overall therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, analytical methodologies, and biological activity of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference(s)
IUPAC Name (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(methoxyimino)acetamide[1]
Synonyms Deacetylcefotaxime lactone, Cefotaxime impurity E[1]
CAS Number 66340-33-8[1][2][3]
Molecular Formula C14H13N5O5S2[1][2][3]
Molecular Weight 395.41 g/mol [1][2][3]
Appearance White to off-white solid[4]
Melting Point >220 °C (decomposes)
Solubility Very slightly soluble in water (0.4 g/L at 25°C). Soluble in DMSO (125 mg/mL with sonication).[2]
pKa (Predicted) 8.25 ± 0.20[2]

Metabolic Pathway of Cefotaxime

Cefotaxime is metabolized in the liver to its primary active metabolite, 3-desacetylcefotaxime. This metabolite can then be further converted to the inactive this compound.[5][6][7]

Cefotaxime Metabolism Metabolic Pathway of Cefotaxime Cefotaxime Cefotaxime Desacetylcefotaxime (B1670277) 3-Desacetylcefotaxime (Active Metabolite) Cefotaxime->Desacetylcefotaxime Hepatic Esterases Lactone This compound (Inactive Metabolite) Desacetylcefotaxime->Lactone Intramolecular Cyclization (Acidic pH)

Caption: Metabolic conversion of Cefotaxime to its metabolites.

Experimental Protocols

Synthesis and Purification

General Procedure for Formation:

  • Dissolve Cefotaxime sodium salt in an acidic aqueous solution (e.g., pH 2-4).

  • Heat the solution to accelerate the degradation process. The exact temperature and time will influence the yield of the lactone and other degradation products.

  • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Purification: Purification of this compound from the degradation mixture can be achieved using preparative reversed-phase HPLC.

Illustrative Purification Workflow:

Purification Workflow Purification of this compound Start Cefotaxime Degradation Mixture Prep_HPLC Preparative Reversed-Phase HPLC Start->Prep_HPLC Fraction_Collection Fraction Collection based on UV detection Prep_HPLC->Fraction_Collection Analysis Analytical HPLC for Purity Check Fraction_Collection->Analysis Lyophilization Lyophilization of Pure Fractions Analysis->Lyophilization Fractions >95% purity Final_Product Purified this compound Lyophilization->Final_Product

Caption: General workflow for the purification of the lactone.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantification and purity assessment of this compound. The following is a representative protocol based on published methods for the analysis of Cefotaxime and its metabolites.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength of 254 nm or 235 nm.
Injection Volume 20 µL
Column Temperature 25-30 °C

Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase or a compatible organic solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Spectroscopic Data

While complete, interpreted spectra for this compound are not widely published, the following provides an overview of the expected spectroscopic characteristics based on its structure and data from related compounds.

1H and 13C NMR Spectroscopy: The NMR spectra would be complex due to the multiple chiral centers and the heterocyclic rings. Key signals would include those for the aminothiazole ring, the methoxyimino group, and the fused β-lactam and lactone ring systems.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]+ at m/z 396.4. Fragmentation patterns would likely involve cleavage of the β-lactam ring and loss of small neutral molecules.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm-1)
N-H stretching (amine)3400-3200
C=O stretching (β-lactam)~1770
C=O stretching (lactone)~1760
C=O stretching (amide)~1680
C=N stretching~1620
C-O stretching1200-1000

Biological Activity

This compound is generally considered to be an inactive metabolite of Cefotaxime.[8] However, some studies have investigated the antimicrobial properties of 3-desacetylcefotaxime, the precursor to the lactone, which does exhibit some antibacterial activity, although it is generally less potent than the parent drug, Cefotaxime.[1][9][10][11][12][13][14][15] A key finding is the synergistic antibacterial effect observed when 3-desacetylcefotaxime is combined with Cefotaxime.[10][11][13][15] This synergy suggests that the metabolite contributes to the overall clinical effectiveness of Cefotaxime treatment.

The primary mechanism of action of Cefotaxime and its active metabolites is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7]

Signaling Pathways

Extensive literature searches did not yield any specific information on the direct involvement of this compound in any cellular signaling pathways. Research on this molecule has predominantly focused on its role as a metabolite and its contribution to the overall antimicrobial effect of Cefotaxime.

Conclusion

This compound is a key metabolite and degradation product of Cefotaxime. Its chemical and physical properties are well-defined, and analytical methods for its detection are established. While it is considered less active than Cefotaxime, the synergistic interactions of its precursor with the parent drug highlight the complex interplay of metabolites in antibiotic therapy. Further research is warranted to explore any potential, as yet undiscovered, biological activities or interactions of this lactone, including its potential effects on cellular signaling pathways. This guide provides a foundational resource for researchers and professionals working with Cefotaxime and its related compounds.

References

An In-depth Technical Guide to 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Desacetyl Cefotaxime (B1668864) Lactone is a significant, biologically active metabolite of the third-generation cephalosporin (B10832234) antibiotic, cefotaxime. It is also recognized as a degradation product and impurity in various cephalosporin preparations. This technical guide provides a comprehensive overview of 3-Desacetyl Cefotaxime Lactone, encompassing its physicochemical properties, mechanism of action, in vitro antimicrobial activity, and pharmacokinetic profile. Detailed experimental protocols for its analysis and a discussion of its synergistic effects with the parent drug, cefotaxime, are also presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a derivative of cefotaxime, a widely used third-generation cephalosporin antibiotic. It is formed in vivo through the metabolism of cefotaxime and its primary metabolite, desacetylcefotaxime (B1670277).[1] The presence of this lactone is of interest due to its own antimicrobial activity and its potential to interact synergistically with cefotaxime. Furthermore, as an impurity and degradation product in cephalosporin formulations, its characterization and quantification are crucial for quality control in the pharmaceutical industry.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.0²,⁵]undec-1(8)-en-4-yl]-2-(methoxyimino)acetamide[3]
CAS Number 66340-33-8[3]
Molecular Formula C₁₄H₁₃N₅O₅S₂[3]
Molecular Weight 395.41 g/mol [3]
Appearance White to off-white solid[4]
Solubility Very slightly soluble (0.4 g/L at 25°C)[5]
pKa (Predicted) 8.25 ± 0.20[5]
Melting Point >220°C (decomposes)[6]

Mechanism of Action

As a β-lactam antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This occurs through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inactivation of PBPs leads to the weakening of the bacterial cell wall and subsequent cell lysis.

Bacterial resistance to this compound can arise through several mechanisms, the most significant being the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. Other resistance mechanisms include alterations in the target PBPs and modifications in the outer membrane permeability of the bacteria, which can limit the access of the antibiotic to its target.[7][8]

3-Desacetyl_Cefotaxime_Lactone 3-Desacetyl_Cefotaxime_Lactone PBP PBP 3-Desacetyl_Cefotaxime_Lactone->PBP Binds to Inhibition Inhibition Bacterial_Cell_Wall Bacterial_Cell_Wall PBP->Bacterial_Cell_Wall Synthesizes Cell_Lysis Cell_Lysis PBP->Cell_Lysis Inhibition leads to

Mechanism of action of this compound.

In Vitro Antimicrobial Activity

This compound exhibits notable in vitro activity against a range of bacteria, although it is generally less potent than its parent compound, cefotaxime. The table below summarizes the Minimum Inhibitory Concentrations (MICs) for various bacterial species.

Bacterial SpeciesInoculum Size (cells/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae10⁸0.39[9]
Streptococcus pneumoniae10⁶0.20[9]
Streptococcus agalactiae10⁸0.39[9]
Streptococcus agalactiae10⁶0.20[9]

It has been observed that the activity of desacetylcefotaxime (the precursor to the lactone) is approximately one-tenth that of cefotaxime against common Enterobacteriaceae.[10] However, its activity is superior to that of some other cephalosporins against certain strains.[10]

Synergistic Effects with Cefotaxime

A significant aspect of this compound's biological profile is its synergistic interaction with cefotaxime. Studies have shown that the combination of cefotaxime and its desacetyl metabolite can lead to enhanced antimicrobial activity against a variety of pathogens, including anaerobic bacteria and staphylococci.[11][12] This synergy can result in a significant reduction in the MIC of cefotaxime, which is clinically relevant, particularly in infections where the parent drug alone may be less effective.[10][13] The combination has been shown to be synergistic against a majority of tested anaerobic organisms.[12]

cluster_0 Drug Interaction Cefotaxime Cefotaxime Synergistic_Effect Synergistic_Effect Cefotaxime->Synergistic_Effect Desacetylcefotaxime Desacetylcefotaxime Desacetylcefotaxime->Synergistic_Effect Enhanced_Antimicrobial_Activity Enhanced_Antimicrobial_Activity Synergistic_Effect->Enhanced_Antimicrobial_Activity

Synergistic interaction between Cefotaxime and its metabolite.

Pharmacokinetics

This compound is formed from desacetylcefotaxime, which is a major metabolite of cefotaxime. Following administration of cefotaxime, it is metabolized in the liver and excreted primarily by the kidneys. While specific pharmacokinetic parameters for the lactone are not extensively detailed, studies on cefotaxime and desacetylcefotaxime provide insights into its formation and clearance. The half-life of desacetylcefotaxime is generally longer than that of cefotaxime.

Experimental Protocols

Synthesis and Purification

A detailed, publicly available, step-by-step protocol for the specific synthesis of this compound is not readily found in the literature, as it is often considered a metabolite or impurity. However, its formation can be understood as an intramolecular cyclization of desacetylcefotaxime. A general conceptual workflow for its preparation and purification from a solution containing desacetylcefotaxime would involve the following steps:

Conceptual workflow for lactone synthesis and purification.

Methodology:

  • Lactonization: The lactonization of the hydroxy acid precursor (desacetylcefotaxime) can be promoted under acidic conditions. This involves dissolving the starting material in a suitable solvent and adjusting the pH to facilitate intramolecular esterification.

  • Extraction: The reaction mixture would then be subjected to liquid-liquid extraction to separate the lactone from the more polar starting material and other impurities.

  • Chromatographic Purification: The crude product would be purified using column chromatography. A common technique for lactone purification is flash chromatography on silica (B1680970) gel.[14] The choice of solvent system would be critical to achieve good separation.[14]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method is suitable for the analysis of this compound.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A mobile phase of acetonitrile/0.05 M potassium dihydrogen phosphate (pH 3) (18:82, v/v) has been reported for a similar lactone.[15][16]

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

  • Flow Rate: Typically around 1 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable ionization technique. The fragmentation of lactones in mass spectrometry often involves characteristic neutral losses, such as water and carbon monoxide.[1][6]

Conclusion

This compound is a multifaceted molecule of significant interest in the fields of pharmacology and pharmaceutical sciences. Its intrinsic antimicrobial activity and synergistic effects with cefotaxime highlight its clinical relevance. A thorough understanding of its properties, formation, and analytical characterization is essential for the development of new antimicrobial strategies and for ensuring the quality and safety of cephalosporin-based therapies. This technical guide provides a foundational resource for professionals engaged in these areas of research and development.

References

3-Desacetyl Cefotaxime Lactone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 66340-33-8

This technical guide provides an in-depth overview of 3-Desacetyl Cefotaxime (B1668864) Lactone, a key metabolite of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, metabolic pathway, and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Desacetyl Cefotaxime Lactone is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
CAS Number 66340-33-8[1]
Molecular Formula C₁₄H₁₃N₅O₅S₂[1]
Molecular Weight 395.41 g/mol [1]
Appearance White to off-white solidMedchemExpress
Solubility DMSO: 125 mg/mL (316.13 mM)MedchemExpress
pKa (Predicted) 8.25 ± 0.20Guidechem
LogP (Predicted) -0.7134ChemScene
Topological Polar Surface Area 190 Ų[1]

Metabolic Pathway of Cefotaxime

This compound is an inactive metabolite formed during the metabolism of Cefotaxime.[2] The metabolic cascade is initiated in the liver and involves the deacetylation of Cefotaxime to its active metabolite, desacetylcefotaxime (B1670277).[2] This is followed by the formation of the inactive lactone, which is then further metabolized to other inactive compounds.[2]

Cefotaxime Metabolism Metabolic Pathway of Cefotaxime Cefotaxime Cefotaxime (Active) Desacetylcefotaxime Desacetylcefotaxime (Active Metabolite) Cefotaxime->Desacetylcefotaxime Deacetylation (Liver) Lactone This compound (Inactive Metabolite) Desacetylcefotaxime->Lactone Lactonization Metabolites Further Inactive Metabolites Lactone->Metabolites

Metabolic Pathway of Cefotaxime

Experimental Protocols

Synthesis of this compound (Representative Protocol)

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of similar cephalosporin lactones. The following is a representative protocol based on the reaction of a 7-aminocephalosporanic acid derivative.

Materials:

Procedure:

  • Dissolve 3.0 g of D-7ACA in a mixture of 10 mL of water and 16 mL of acetonitrile in a reaction vessel.

  • Cool the mixture to -15°C.

  • Adjust the pH to 7.0 with triethylamine until the D-7ACA is fully dissolved.

  • Add 3.0 g of ATC-HCl in portions, maintaining the pH at 7.0 with the addition of triethylamine.

  • Maintain the reaction at -15°C for 1 hour.

  • After the reaction is complete, add 6 mL of concentrated hydrochloric acid.

  • Extract the mixture with 50 mL of dichloromethane and separate the aqueous layer.

  • To the aqueous layer, add 50 mL of acetone to precipitate the product.

  • Filter the solid, wash with a suitable solvent, and dry to obtain this compound.[3]

Note: This is a generalized protocol and may require optimization for yield and purity.

HPLC Analysis of this compound (Representative Protocol)

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of cefotaxime and its metabolites in biological fluids.[4][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0).[5] A typical starting condition could be 8:92 acetonitrile:buffer.[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 254 nm.[5]

  • Injection Volume: 20 µL.[6]

Sample Preparation (from Serum):

  • To 0.5 mL of serum, add 0.5 mL of acetonitrile.

  • Vortex the mixture and then shake for 10 minutes.

  • Centrifuge at 1000 g for 10 minutes.

  • Transfer the supernatant to a new tube and add 7 volumes of dichloromethane.

  • Equilibrate for 10 minutes, then shake for another 10 minutes.

  • Centrifuge at 1000 g for 10 minutes.

  • Inject an aliquot of the upper aqueous layer into the HPLC system.[5]

Note: This protocol is a representative example. Method validation is crucial for accurate quantification in specific biological matrices.

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

While this compound is inactive, understanding the antimicrobial activity of its precursor, desacetylcefotaxime, is important. The Minimum Inhibitory Concentration (MIC) is a key parameter.

Broth Microdilution Method (General Protocol):

  • Prepare Serial Dilutions: Prepare a series of two-fold dilutions of desacetylcefotaxime in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[7][8]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the test organism.[7]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).[7]

  • Incubation: Incubate the plate at 35°C for 16-20 hours.[7][8]

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[7]

Spectroscopic Data (Predicted)

¹H and ¹³C NMR Spectroscopy:

  • ¹H NMR: Expect signals corresponding to the protons of the aminothiazole ring, the methoxy (B1213986) group, the fused ring system, and the side chain.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the β-lactam and lactone rings, the carbons of the aromatic and heterocyclic rings, the methoxy carbon, and the aliphatic carbons of the fused ring system.

Mass Spectrometry:

  • Molecular Ion: An exact mass of 395.0358 m/z is expected for the protonated molecule [M+H]⁺.[1]

  • Fragmentation: Common fragmentation pathways for lactones include the loss of CO and H₂O.[9] For this specific molecule, fragmentation of the side chain and cleavage of the β-lactam ring would also be anticipated.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands would be expected for the C=O stretching of the β-lactam (around 1760 cm⁻¹) and the lactone (around 1770 cm⁻¹), as well as N-H and C-H stretching vibrations.

Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a research setting.

Analysis_Workflow General Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis BiologicalSample Biological Sample (e.g., Serum, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction BiologicalSample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC Detection UV or Mass Spectrometry Detection HPLC->Detection Quantification Quantification using Calibration Curve Detection->Quantification Confirmation Structural Confirmation (MS/MS, NMR) Quantification->Confirmation

Workflow for this compound Analysis

References

Synthesis of 3-Desacetyl Cefotaxime Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl cefotaxime (B1668864) lactone is a significant metabolite and degradation product of the third-generation cephalosporin (B10832234) antibiotic, cefotaxime.[1][2] Its presence is a critical parameter in the stability and impurity profiling of cefotaxime and related antibiotics.[3][4][5] This technical guide provides an in-depth overview of the synthesis of 3-desacetyl cefotaxime lactone, focusing on its formation through the controlled degradation of cefotaxime. The document details the underlying chemical transformations, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway

The formation of this compound from cefotaxime is a two-step process:

  • Deacetylation: The acetyl group at the C-3 position of the cefotaxime molecule is hydrolyzed to yield 3-desacetyl cefotaxime.

  • Lactonization: The resulting hydroxymethyl group at the C-3 position undergoes an intramolecular cyclization with the carboxyl group at C-4, forming a stable lactone ring.

This transformation is readily facilitated in an acidic aqueous medium.[6][7] The degradation of cefotaxime to form the lactone is a critical consideration in its formulation and storage, as the lactone is microbiologically inactive.

The overall chemical transformation is depicted in the following diagram:

G Cefotaxime Cefotaxime Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime Cefotaxime->Desacetyl_Cefotaxime Deacetylation (Acid or Base Catalyzed) Lactone This compound Desacetyl_Cefotaxime->Lactone Intramolecular Lactonization (Acidic pH)

Figure 1: Synthesis pathway of this compound from Cefotaxime.

Experimental Protocol: Acid-Catalyzed Synthesis

The following protocol describes a method for the synthesis of this compound from cefotaxime sodium, based on conditions known to promote its formation.

Materials:

  • Cefotaxime Sodium

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Deionized Water

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Dissolution: Dissolve 1 gram of Cefotaxime Sodium in 50 mL of deionized water in a round-bottom flask.

  • Acidification: Cool the solution in an ice bath and slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 1.9.[6][7]

  • Reaction: Maintain the reaction mixture at room temperature and stir. The progress of the reaction can be monitored by HPLC to observe the disappearance of the cefotaxime peak and the appearance of the 3-desacetyl cefotaxime and subsequent lactone peaks.

  • Neutralization and Extraction: Once the reaction is complete (as determined by HPLC), carefully neutralize the solution to a pH of approximately 7.0 with 1 M NaOH. Transfer the solution to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

The experimental workflow is summarized in the diagram below:

G cluster_reaction Reaction cluster_workup Work-up & Purification Dissolution Dissolve Cefotaxime Sodium in Water Acidification Acidify to pH 1.9 with 1 M HCl Dissolution->Acidification Stirring Stir at Room Temperature Acidification->Stirring Monitoring Monitor by HPLC Stirring->Monitoring Neutralization Neutralize to pH 7.0 Monitoring->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Quantitative Data: Degradation Kinetics of Cefotaxime

The synthesis of this compound is intrinsically linked to the degradation kinetics of cefotaxime. The rate of formation is highly dependent on pH and temperature. Below is a summary of the pseudo-first-order rate constants for cefotaxime degradation at various pH values. The degradation of cefotaxime involves both the formation of 3-desacetyl cefotaxime and cleavage of the β-lactam ring.[8] The subsequent conversion of 3-desacetyl cefotaxime to the lactone is favored in highly acidic conditions.[6]

pHTemperature (°C)Ionic StrengthRate Constant (k, hr⁻¹)Reference
1.9Not SpecifiedNot SpecifiedNot Specified[6]
4.0Not SpecifiedNot SpecifiedNot Specified[6]
9.0Not SpecifiedNot SpecifiedNot Specified[6]
0-10250.5Profile Determined[8]

Note: Specific rate constants for the formation of the lactone are not detailed in the cited literature, but the overall degradation rates indicate maximum stability of cefotaxime between pH 4.5 and 6.5.[8] Degradation is significantly faster in strongly acidic or alkaline conditions.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and compare the retention time with a reference standard.

  • Mass Spectrometry (MS): To confirm the molecular weight (395.41 g/mol ).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the formation of the lactone ring.

Conclusion

The synthesis of this compound is effectively achieved through the controlled acid-catalyzed degradation of cefotaxime. Understanding the kinetics and pathways of cefotaxime degradation is crucial for the efficient production and isolation of this important metabolite and impurity. The protocol and data presented in this guide provide a solid foundation for researchers and professionals working on the analysis and stability of cephalosporin antibiotics.

References

An In-depth Technical Guide to the Degradation Pathway of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of 3-desacetyl cefotaxime (B1668864) lactone, a significant metabolite of the third-generation cephalosporin (B10832234) antibiotic, cefotaxime. Understanding the stability and degradation of this lactone is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This document details the formation of the lactone from its parent compound and explores its subsequent degradation, supported by quantitative data, experimental protocols, and visual diagrams.

Introduction to Cefotaxime and its Metabolites

Cefotaxime is a broad-spectrum β-lactam antibiotic widely used to treat various bacterial infections.[1][2] In the body and under certain storage conditions, cefotaxime undergoes metabolic degradation to form several products, with 3-desacetylcefotaxime being a primary active metabolite.[3] This metabolite can further cyclize to form the inactive 3-desacetyl cefotaxime lactone. The presence and concentration of these degradation products can significantly impact the overall antibacterial activity and safety profile of cefotaxime formulations.

Formation of this compound

The formation of this compound is a key step in the degradation cascade of cefotaxime. The primary degradation of cefotaxime involves two main parallel reactions: the de-esterification at the C-3 position to form 3-desacetylcefotaxime and the cleavage of the β-lactam ring.[4]

In an acidic environment, the deacetylated derivative, 3-desacetylcefotaxime, readily undergoes intramolecular cyclization to form the more stable lactone.[5][6] This reaction is catalyzed by hydrogen ions.[4]

The following diagram illustrates the initial degradation of cefotaxime to form 3-desacetyl cefotaxime and its subsequent conversion to the lactone.

G Cefotaxime Cefotaxime Desacetylcefotaxime (B1670277) 3-Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation (Esterases, pH) BetaLactamCleavage β-Lactam Cleavage Products Cefotaxime->BetaLactamCleavage β-Lactam Hydrolysis Lactone 3-Desacetyl Cefotaxime Lactone Desacetylcefotaxime->Lactone Intramolecular Cyclization (Acidic pH)

Figure 1. Formation of this compound from Cefotaxime.

Degradation Pathway of this compound

While the formation of this compound is well-documented, its subsequent degradation pathway is less explicitly detailed in the scientific literature. However, based on the known instability of the cephalosporin nucleus and general hydrolytic degradation mechanisms, a plausible pathway can be proposed. The primary mechanism of degradation for the lactone is likely the hydrolysis of the β-lactam ring, which is a common fate for all penicillin and cephalosporin antibiotics. This cleavage renders the molecule inactive.

Further degradation of the open-ring lactone structure can occur, leading to smaller, inactive fragments. Studies on the metabolism of cefotaxime have identified further breakdown products designated as M2 and M3, which are formed from the desacetylcefotaxime lactone.[3] The exact structures of M2 and M3 and the precise mechanisms of their formation are not fully elucidated in the available literature.

The proposed degradation pathway is visualized in the following diagram:

G Lactone 3-Desacetyl Cefotaxime Lactone OpenRing Open-Ring Lactone Intermediate Lactone->OpenRing β-Lactam Ring Hydrolysis (pH, Temperature) Metabolites Inactive Metabolites (M2, M3) OpenRing->Metabolites Further Degradation

Figure 2. Proposed Degradation Pathway of this compound.

Quantitative Data on Degradation

Quantitative data on the degradation of cefotaxime and its metabolites is crucial for determining shelf-life and appropriate storage conditions. The degradation of cefotaxime follows pseudo-first-order kinetics.[4] The stability is significantly influenced by pH and temperature.

CompoundConditionParameterValueReference
CefotaximepH 1.9Degradation Rate Constant (k)Value not explicitly stated, but degradation is rapid[5]
CefotaximepH 4.0Degradation Rate Constant (k)Value not explicitly stated, but degradation is slower[5]
CefotaximepH 9.0Degradation Rate Constant (k)Value not explicitly stated, but degradation is rapid[5]
CefotaximepH 4.5-6.5 (25°C)StabilityMaximum stability[4]
3-Acetoxymethyl-cephalosporinsAcidic pHβ-lactam hydrolysis half-life~25 hours (pH 1.0, 35°C)[6]
3-Acetoxymethyl-cephalosporinsAcidic pHAcetyl group hydrolysis8 times faster than β-lactam hydrolysis[6]

Experimental Protocols

The study of this compound degradation typically involves forced degradation studies followed by analysis using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Study Protocol

This protocol is a general guideline and should be optimized for specific laboratory conditions and analytical instrumentation.

Objective: To generate degradation products of this compound under various stress conditions to elucidate its degradation pathway and develop a stability-indicating analytical method.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature and monitor at various time points (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solution of the lactone in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the lactone in a quartz cuvette to a photostability chamber according to ICH guidelines.

    • Analyze the sample at appropriate time intervals.

The workflow for a typical forced degradation study is depicted below:

G Start Start: Prepare Stock Solution of This compound Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Room Temp) Start->Base Oxidative Oxidative Degradation (H₂O₂, Room Temp) Start->Oxidative Thermal Thermal Degradation (Heat) Start->Thermal Photolytic Photolytic Degradation (Light) Start->Photolytic Sample Sample at Time Points Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photolytic->Sample Neutralize Neutralize (for Acid/Base) Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC / LC-MS Analysis Dilute->Analyze

Figure 3. Experimental Workflow for Forced Degradation Studies.
HPLC-UV and HPLC-MS/MS Analytical Method

Objective: To separate and quantify this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (for LC-MS/MS).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (UV).

  • Injection Volume: 20 µL.

Mass Spectrometry Conditions (for LC-MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MS/MS Analysis: Fragmentation of the parent ion of the lactone and its degradation products to obtain structural information. The fragmentation pattern of the lactone would likely involve cleavage of the β-lactam ring and losses of small neutral molecules like CO and H₂O.[7]

Conclusion

The degradation of this compound is an important aspect of the overall stability profile of cefotaxime. While its formation from 3-desacetylcefotaxime under acidic conditions is a well-established step, its own degradation pathway, primarily through β-lactam hydrolysis, leads to inactive products. Further research is needed to fully elucidate the structures of the subsequent degradation products (M2 and M3) and to determine the specific degradation kinetics of the lactone under various conditions. The experimental protocols outlined in this guide provide a framework for conducting such stability studies, which are essential for ensuring the quality, safety, and efficacy of cefotaxime-based pharmaceutical products.

References

An In-depth Technical Guide to 3-Desacetyl Cefotaxime Lactone: A Core Impurity of Cefotaxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Desacetyl Cefotaxime Lactone, a critical impurity in the manufacturing and stability of Cefotaxime, a widely used third-generation cephalosporin (B10832234) antibiotic. This document delves into its chemical identity, formation pathways, analytical detection methodologies, and regulatory considerations.

Chemical Identity and Properties

This compound, also known as Cefotaxime Impurity E in the European Pharmacopoeia, is a degradation product of Cefotaxime.[1][2] Its formation involves the deacetylation of Cefotaxime to its primary active metabolite, desacetylcefotaxime (B1670277), followed by an intramolecular cyclization to form the lactone ring.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (5aR,6R)-6-[[(2Z)-(2-aminothiazol-4-yl)(methoxyimino)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione[1]
CAS Number 66340-33-8[1]
Molecular Formula C₁₄H₁₃N₅O₅S₂[1]
Molecular Weight 395.41 g/mol [1]
Appearance Off-white to pale yellow solid[1]

Formation Pathway

The generation of this compound is a two-step process originating from the parent drug, Cefotaxime. The initial step is the hydrolysis of the acetyl group at the C-3 position of the dihydrothiazine ring, yielding desacetylcefotaxime. This transformation is a common metabolic pathway in vivo, and desacetylcefotaxime itself exhibits antibacterial activity.[3] Subsequently, under certain conditions, the hydroxyl group of desacetylcefotaxime undergoes an intramolecular cyclization with the carboxyl group at C-4, resulting in the formation of the inactive lactone.[3]

Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime (Active Metabolite) Cefotaxime->Desacetylcefotaxime Deacetylation (Hydrolysis) Lactone This compound (Inactive Impurity) Desacetylcefotaxime->Lactone Intramolecular Cyclization

Formation Pathway of this compound.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are paramount for ensuring the quality and safety of Cefotaxime drug products. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

European Pharmacopoeia HPLC Method

The European Pharmacopoeia outlines a gradient HPLC method for the analysis of Cefotaxime and its related substances, including Impurity E (this compound).

Table 2: European Pharmacopoeia HPLC Method for Cefotaxime Impurities

ParameterSpecification
Column Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm
Mobile Phase A 7.1 g/L solution of disodium (B8443419) hydrogen phosphate (B84403) adjusted to pH 6.25
Mobile Phase B Methanol
Gradient Elution Time (min)
0 - 7
7 - 9
9 - 16
16 - 45
45 - 50
50 - 55
55 - 60
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL

Experimental Protocol:

  • Preparation of Mobile Phase A: Dissolve 7.1 g of anhydrous disodium hydrogen phosphate in water and dilute to 1000 mL. Adjust the pH to 6.25 with phosphoric acid.

  • Preparation of Test Solution: Dissolve 40.0 mg of the Cefotaxime substance to be examined in a mixture of Mobile Phase A and Mobile Phase B (86:14 v/v) and dilute to 50.0 mL with the same mixture.

  • Chromatographic System: Equilibrate the HPLC system with the initial mobile phase composition.

  • Injection and Data Acquisition: Inject the test solution and record the chromatogram according to the specified gradient program.

  • Impurity Identification: The peak corresponding to this compound (Impurity E) can be identified based on its relative retention time with respect to the principal peak of Cefotaxime.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve Cefotaxime Sample Dissolve Cefotaxime Sample Dilute with Mobile Phase Dilute with Mobile Phase Dissolve Cefotaxime Sample->Dilute with Mobile Phase Inject Sample Inject Sample Dilute with Mobile Phase->Inject Sample Gradient Elution Gradient Elution Inject Sample->Gradient Elution UV Detection (235 nm) UV Detection (235 nm) Gradient Elution->UV Detection (235 nm) Data Acquisition Data Acquisition UV Detection (235 nm)->Data Acquisition Identify Impurity Peak Identify Impurity Peak Data Acquisition->Identify Impurity Peak Quantify Impurity Quantify Impurity Identify Impurity Peak->Quantify Impurity

Experimental Workflow for HPLC Analysis of Cefotaxime Impurities.
Other Analytical Techniques

While HPLC is the standard, other techniques can be used for the structural elucidation and characterization of this compound, particularly during impurity profiling studies and reference standard characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the formation of the lactone ring and the absence of the acetyl group.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the impurity, confirming its identity. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for the separation and identification of impurities in complex mixtures.[4]

Regulatory Limits and Biological Significance

Regulatory bodies such as the European Pharmacopoeia have established limits for impurities in Cefotaxime drug substances to ensure product quality and patient safety.

Table 3: European Pharmacopoeia Limits for Cefotaxime Sodium Impurities

ImpurityLimit
Impurity ANot more than the area of the principal peak in the chromatogram of the reference solution (1.0%)
Impurity BNot more than the area of the principal peak in the chromatogram of the reference solution (1.0%)
Impurity CNot more than the area of the principal peak in the chromatogram of the reference solution (1.0%)
Impurity DNot more than the area of the principal peak in the chromatogram of the reference solution (1.0%)
Impurity E (this compound) Not more than the area of the principal peak in the chromatogram of the reference solution (1.0%)
Impurity FNot more than the area of the principal peak in the chromatogram of the reference solution (1.0%)
Any other impurityNot more than 0.2 times the area of the principal peak in the chromatogram of the reference solution (0.2%)
Total impuritiesNot more than 3.0%

From a biological standpoint, while the precursor, desacetylcefotaxime, is an active metabolite with antibacterial properties, the formation of the lactone ring in this compound renders it microbiologically inactive.[3] Therefore, its presence in the final drug product represents a loss of potency and is a critical quality attribute to be controlled.

Isolation and Preparation of Reference Standard

For accurate quantification, a well-characterized reference standard of this compound is essential. Isolation of this impurity from degraded Cefotaxime samples can be achieved using preparative HPLC.[5]

General Protocol for Isolation:

  • Forced Degradation: Subject a concentrated solution of Cefotaxime sodium to conditions that promote the formation of the lactone (e.g., acidic or basic conditions, heat).

  • Preparative HPLC: Utilize a preparative scale reverse-phase HPLC system to separate the degradation products.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purification and Characterization: Pool the pure fractions, remove the solvent (e.g., by lyophilization), and characterize the isolated solid using techniques such as NMR and MS to confirm its identity and purity.[4][5]

Conclusion

The control of this compound is a critical aspect of Cefotaxime manufacturing and quality control. A thorough understanding of its formation pathway, coupled with robust and validated analytical methods, is necessary to ensure that this impurity is maintained within the established regulatory limits. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively manage this core impurity.

References

The Biological Activity of 3-Desacetylcefotaxime and its Lactone Metabolite: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime (B1668864), a third-generation cephalosporin (B10832234), undergoes in vivo metabolism to form 3-desacetylcefotaxime, a metabolite that retains significant antibacterial activity. This technical guide provides an in-depth analysis of the biological properties of 3-desacetylcefotaxime and its subsequent degradation product, 3-desacetylcefotaxime lactone. While 3-desacetylcefotaxime exhibits a broad antimicrobial spectrum and demonstrates synergistic effects with the parent compound, the lactone form is generally considered microbiologically inactive. This document summarizes the available quantitative data on its antimicrobial potency, details relevant experimental methodologies, and illustrates the metabolic and interaction pathways.

Introduction

Cefotaxime is a widely utilized β-lactam antibiotic valued for its efficacy against a broad range of Gram-positive and Gram-negative bacteria.[1] Following administration, cefotaxime is metabolized in the liver to 3-desacetylcefotaxime, its primary and biologically active metabolite.[2][3] This metabolite contributes to the overall therapeutic effect of cefotaxime. Further degradation of 3-desacetylcefotaxime can occur, particularly in acidic environments, leading to the formation of the inactive 3-desacetylcefotaxime lactone.[1] Understanding the distinct biological activities of these metabolites is crucial for optimizing dosing regimens and predicting clinical outcomes.

Antimicrobial Spectrum of 3-Desacetylcefotaxime

3-Desacetylcefotaxime possesses a broad spectrum of antimicrobial activity, although it is generally less potent than its parent compound, cefotaxime.[4][5] Its activity is particularly noteworthy against many members of the Enterobacteriaceae family, as well as Haemophilus influenzae and Neisseria meningitidis.[4] Against certain pathogens, such as some strains of Pseudomonas cepacia, 3-desacetylcefotaxime has been observed to be more active than cefotaxime.[4] However, it demonstrates limited activity against Pseudomonas aeruginosa, Morganella morganii, Bacteroides fragilis, and Staphylococcus aureus.[4]

Quantitative Antimicrobial Activity

The antimicrobial potency of 3-desacetylcefotaxime is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A summary of reported MIC values for 3-desacetylcefotaxime against various bacterial species is presented in Table 1.

Bacterial Species3-Desacetylcefotaxime MIC Range (µg/mL)Cefotaxime MIC Range (µg/mL)Reference
EnterobacteriaceaeGenerally <1Generally 4 to 8 times lower[2]
Haemophilus influenzae<1-[4]
Neisseria meningitidis<1-[4]
Streptococcus pneumoniae--[4]
Streptococcus faecalis--[3]
Pseudomonas aeruginosaNo useful activity-[5]
Staphylococcus aureusLess active than cefotaxime-[5]
Bacteroides fragilisLess active than cefotaxime-[5]

Note: Specific MIC values can vary significantly between different strains of the same bacterial species.

Synergistic Activity with Cefotaxime

A significant aspect of the biological activity of 3-desacetylcefotaxime is its ability to act synergistically or additively with cefotaxime. This synergy has been observed against a wide range of bacteria, including many Enterobacteriaceae and Streptococcus faecalis.[3] The combination of cefotaxime and 3-desacetylcefotaxime can result in a more potent bactericidal effect than either compound alone.[2] This synergistic interaction is clinically relevant as both compounds are present simultaneously in vivo.

Interaction with β-Lactamases

β-lactamases are enzymes produced by some bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. 3-Desacetylcefotaxime has been shown to be more stable to the hydrolytic action of certain β-lactamases compared to cefotaxime.[3] This increased stability is particularly evident against the β-lactamases produced by some strains of Bacteroides fragilis and Proteus vulgaris, as well as the K-1 enzyme of Enterobacter-Klebsiella.[3] This property likely contributes to the synergistic effect observed when 3-desacetylcefotaxime is combined with cefotaxime, as it may protect the parent drug from enzymatic degradation.

The Inactive Lactone Metabolite

3-Desacetylcefotaxime can undergo intramolecular cyclization to form 3-desacetylcefotaxime lactone. This conversion is facilitated by acidic conditions.[1] The formation of the lactone ring results in a loss of antibacterial activity. Therefore, 3-desacetylcefotaxime lactone is considered a microbiologically inactive degradation product.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of 3-desacetylcefotaxime can be determined using standard microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Microdilution Method Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Reading start Prepare serial two-fold dilutions of 3-desacetylcefotaxime in Mueller-Hinton broth dispense Dispense diluted compound and inoculum into microtiter plate wells start->dispense inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->dispense incubate Incubate at 35-37°C for 16-20 hours dispense->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Workflow for MIC determination.
Checkerboard Synergy Assay

The synergistic effect of 3-desacetylcefotaxime and cefotaxime can be assessed using a checkerboard titration method.

Checkerboard Assay Workflow:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis dilute_A Prepare serial dilutions of Cefotaxime combine Combine dilutions in a microtiter plate to create a matrix of concentrations dilute_A->combine dilute_B Prepare serial dilutions of 3-Desacetylcefotaxime dilute_B->combine inoculum Prepare standardized bacterial inoculum add_inoculum Add inoculum to all wells inoculum->add_inoculum combine->add_inoculum incubate Incubate at 35-37°C for 16-20 hours add_inoculum->incubate read_mic Determine the MIC of each drug alone and in combination incubate->read_mic calc_fic Calculate the Fractional Inhibitory Concentration (FIC) index read_mic->calc_fic interpret Interpret synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), or antagonism (FIC > 4) calc_fic->interpret

Workflow for checkerboard synergy assay.

Signaling Pathways and Mechanism of Action

As a β-lactam antibiotic, 3-desacetylcefotaxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. The primary targets are the penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.

Mechanism of Action Pathway:

MoA_Pathway cluster_drug Drug Action cluster_bacterium Bacterial Cell drug 3-Desacetylcefotaxime pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to and inactivates peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Inhibition of cell_wall Cell Wall Synthesis peptidoglycan->cell_wall Disruption of lysis Cell Lysis cell_wall->lysis

Mechanism of action of 3-desacetylcefotaxime.

Conclusion

3-Desacetylcefotaxime is a biologically active metabolite of cefotaxime that contributes significantly to its therapeutic efficacy. It possesses a broad antimicrobial spectrum, exhibits synergistic activity with its parent compound, and shows enhanced stability against certain β-lactamases. In contrast, its degradation product, 3-desacetylcefotaxime lactone, is microbiologically inactive. A thorough understanding of the distinct roles of these metabolites is essential for the rational design of dosing strategies and the development of future antimicrobial agents.

References

A Technical Guide to the Mechanism of Action of 3-Desacetyl-Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cefotaxime (B1668864), a third-generation cephalosporin (B10832234), is metabolized in vivo into several compounds, including the active metabolite 3-desacetyl-cefotaxime and its subsequent, transient derivative, 3-desacetyl-cefotaxime lactone. While desacetylcefotaxime (B1670277) contributes significantly to the overall antibacterial effect, the lactone is an ephemeral intermediate in the metabolic pathway leading to inactive products. This guide provides a detailed examination of the formation of 3-desacetyl-cefotaxime lactone, its presumed mechanism of action based on cephalosporin chemistry, a summary of the quantitative activity of its precursors, and relevant experimental protocols.

Cefotaxime Metabolism and Lactone Formation

Cefotaxime is extensively metabolized in the liver following administration. The primary metabolic pathway involves a series of sequential reactions.

  • Deacetylation: The first and most clinically significant step is the hydrolysis of the acetyl group at the C-3 position by hepatic acetyl esterases. This reaction yields 3-desacetyl-cefotaxime (des-CTX) , the major active metabolite.[1][2] This metabolite itself possesses a broad spectrum of antibacterial activity and can act synergistically with the parent compound.[3][4]

  • Lactonization: Desacetylcefotaxime subsequently undergoes an intramolecular cyclization to form the unstable 3-desacetyl-cefotaxime lactone .[5][6] This step, which involves the carboxyl group and the hydroxyl group (exposed after deacetylation), is considered the rate-limiting step in the further degradation of the metabolite.[6]

  • Inactivation: The lactone is an ephemeral intermediate and is not typically detected in plasma under normal conditions.[7] It is rapidly converted to further inactive metabolites (designated M2 and M3), which are then excreted.[1]

The metabolic cascade from the parent drug to its inactive forms is illustrated below.

CTX Cefotaxime (Active Drug) DesCTX 3-Desacetyl-Cefotaxime (Active Metabolite) CTX->DesCTX Hepatic Esterases Lactone 3-Desacetyl-Cefotaxime Lactone (Transient Intermediate) DesCTX->Lactone Intramolecular Cyclization (Rate-limiting) Inactive Inactive Metabolites (M2 & M3) Lactone->Inactive Rapid Conversion

Caption: Metabolic pathway of Cefotaxime.

Mechanism of Action

Core Mechanism of Cephalosporins

The antibacterial action of cefotaxime and its active metabolites stems from their ability to inhibit bacterial cell wall synthesis.[8] This is achieved by acylating the active site of essential enzymes known as Penicillin-Binding Proteins (PBPs).

  • Target: PBPs are bacterial transpeptidases that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains.[8]

  • Action: The strained β-lactam ring of the cephalosporin is highly reactive. It covalently binds to the serine residue in the active site of the PBP, rendering the enzyme inactive.

  • Result: Inhibition of peptidoglycan cross-linking compromises the structural integrity of the bacterial cell wall, leading to cell lysis and bacterial death.

cluster_0 Bacterial Cell cluster_1 Mechanism of Inhibition PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Cell Wall PBP->CellWall Catalyzes Cross-linking InactivePBP Inactive Acylated PBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Lysis Cell Lysis CellWall->Lysis Synthesis Blocked Cephalosporin Cefotaxime or Desacetyl-Cefotaxime Cephalosporin->PBP Covalently Binds (Acylation)

Caption: Inhibition of bacterial cell wall synthesis by β-lactams.

Activity of 3-Desacetyl-Cefotaxime Lactone

Specific studies quantifying the PBP binding affinity or antibacterial activity of the isolated lactone are absent from the literature. However, based on its chemical structure, its mechanism is presumed to be severely compromised compared to its precursors.

The formation of the stable, six-membered lactone ring adjacent to the β-lactam ring fundamentally alters the molecule's stereochemistry and electronic properties. This structural change likely reduces the inherent strain of the four-membered β-lactam ring, which is critical for its reactivity towards the PBP active site. Consequently, the 3-desacetyl-cefotaxime lactone is considered to have little to no significant antibacterial activity and functions primarily as a step towards metabolic inactivation.

Quantitative Data: In Vitro Antibacterial Activity

No specific Minimum Inhibitory Concentration (MIC) data is available for 3-desacetyl-cefotaxime lactone, reflecting its status as a transient and largely inactive intermediate. The table below summarizes the MIC₅₀ values (the concentration required to inhibit 50% of isolates) for cefotaxime and its primary active metabolite, desacetylcefotaxime, against common bacterial pathogens.

Bacterial SpeciesCefotaxime (CTX) MIC₅₀ (µg/mL)Desacetylcefotaxime (des-CTX) MIC₅₀ (µg/mL)
Escherichia coli0.121.0
Klebsiella pneumoniae0.122.0
Haemophilus influenzae≤0.030.25
Streptococcus pneumoniae0.030.25
Staphylococcus aureus4.016.0

Note: Data compiled from multiple sources demonstrating the general trend that des-CTX is approximately 4- to 8-fold less active than CTX, yet still possesses significant antibacterial potency.[3][9]

Experimental Protocols: MIC Determination

The determination of a compound's Minimum Inhibitory Concentration (MIC) is a fundamental experiment in antimicrobial research. The standard broth microdilution method is detailed below.

Broth Microdilution Protocol
  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from an agar (B569324) plate.

    • Inoculate the colonies into a tube containing a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plate:

    • Use a sterile 96-well microtiter plate.

    • Dispense 50 µL of sterile broth into all wells.

    • Prepare a stock solution of the antimicrobial agent at a known concentration.

    • Add 50 µL of the stock solution to the first well of a row, resulting in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a gradient of antibiotic concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to each well.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate Inoculate Plate with Bacteria (Final Conc. ~5x10^5 CFU/mL) PrepInoculum->Inoculate PrepPlate Prepare 96-Well Plate (Serial Dilution of Drug) PrepPlate->Inoculate Incubate Incubate Plate (16-20h at 37°C) Inoculate->Incubate Read Read Results (Visual Inspection for Turbidity) Incubate->Read End Determine MIC Read->End

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion

The 3-desacetyl-cefotaxime lactone is a key intermediate in the metabolic degradation of cefotaxime. However, it is a transient and unstable compound. While its mechanism of action would theoretically follow that of other β-lactam antibiotics via PBP inhibition, structural modifications from the lactonization process are presumed to significantly reduce or abolish its antibacterial efficacy. The clinically relevant antibacterial activity from cefotaxime metabolism is primarily attributed to its precursor, 3-desacetyl-cefotaxime. Therefore, the lactone should be understood not as an active antibacterial agent, but as a molecular step towards the ultimate inactivation and clearance of the drug.

References

In-Depth Technical Guide: Solubility of 3-Desacetyl Cefotaxime Lactone in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Desacetyl Cefotaxime lactone in dimethyl sulfoxide (B87167) (DMSO). This compound is a key active metabolite of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime.[1][2] Understanding its solubility profile in commonly used laboratory solvents like DMSO is critical for a wide range of research and development activities, including in vitro screening, formulation development, and analytical method development.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that describes the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. For drug discovery and development, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. DMSO is a widely used aprotic solvent in pharmaceutical sciences due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar compounds.

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by various suppliers and in scientific literature. The following table summarizes the available quantitative data for easy comparison.

ParameterValueUnitNotesSource
Solubility in DMSO125mg/mLRequires sonication for dissolution. The hygroscopic nature of DMSO can significantly impact solubility. It is recommended to use freshly opened DMSO.[1]
Molar Concentration316.13mMCalculated from the mg/mL value.[1]
Mother Liquor Concentration40mg/mLA readily achievable concentration for preparing stock solutions.[2]
General SolubilitySoluble in DMSO-Qualitative assessment.[3]
General SolubilitySlightly soluble in DMSO-Qualitative assessment, may refer to solubility without assistance like heating or sonication.[4]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound in DMSO is not extensively published, general and reliable methods are widely used in the pharmaceutical industry. The following are methodologies that can be adapted for this specific purpose.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a traditional and widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of DMSO in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

DMSO-Based Titration and Spectrophotometric Methods (Kinetic Solubility)

These methods are often used in early drug discovery for a more rapid assessment of solubility.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

  • Titration: The DMSO stock solution is added dropwise to an aqueous buffer until the first sign of precipitation (opalescence) is observed. The volume of the stock solution added is used to calculate the kinetic solubility.

  • Spectrophotometry: The DMSO stock solution is added to a buffer, and after a defined period, any precipitate is filtered. The concentration of the dissolved compound in the filtrate is then measured using a UV-Vis spectrophotometer at the compound's λmax.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy can be employed to determine the solubility of compounds in deuterated solvents like DMSO-d6, which is particularly useful in fragment-based screening.

Methodology:

  • Sample Preparation: A known amount of this compound is added to a precise volume of DMSO-d6 in an NMR tube.

  • Dissolution: The sample is vigorously shaken until the compound is fully dissolved. The solution is often left to equilibrate.

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired.

  • Concentration Determination: The concentration of the dissolved compound is determined by comparing the integral of a characteristic proton signal of the compound to the integral of a known concentration of an internal standard.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols for determining solubility.

G cluster_0 Shake-Flask Method for Equilibrium Solubility A Add excess 3-Desacetyl Cefotaxime lactone to DMSO B Agitate at constant temperature (24-72 hours) to reach equilibrium A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration in supernatant (e.g., by HPLC) C->D

Caption: Workflow for the Shake-Flask Solubility Method.

G cluster_1 Kinetic Solubility Determination E Prepare concentrated stock solution in DMSO F Add stock solution to aqueous buffer E->F G Observe for precipitation (Titration) or filter after a set time (Spectrophotometry) F->G H Calculate solubility based on titration volume or measure absorbance of the filtrate G->H

Caption: General Workflow for Kinetic Solubility Methods.

Factors Influencing Solubility in DMSO

Several factors can influence the measured solubility of this compound in DMSO:

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

  • Water Content of DMSO: DMSO is highly hygroscopic. The presence of water can significantly reduce the solubility of many organic compounds.[1] It is crucial to use anhydrous or freshly opened DMSO for consistent results.

  • Temperature: Solubility is generally temperature-dependent. While most measurements are conducted at room temperature, this parameter should be controlled and reported.

  • Physical Form of the Solid: The crystalline or amorphous nature of the solid can affect its dissolution rate and apparent solubility.

Conclusion

This compound exhibits good solubility in DMSO, with reported values as high as 125 mg/mL with the aid of sonication.[1] For practical laboratory purposes, preparing stock solutions at concentrations such as 40 mg/mL is readily achievable.[2] When determining or utilizing the solubility of this compound, it is imperative for researchers to consider the experimental methodology, the purity of the compound, and the solvent's properties, particularly its water content. The provided experimental workflows offer a solid foundation for accurately assessing the solubility of this compound in a research setting.

References

In-depth Technical Guide: Storage and Stability of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl Cefotaxime lactone is a significant active metabolite and degradation product of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime.[1][2][3][4][][6] Its presence and stability are of critical interest in the pharmaceutical industry, particularly in the context of drug formulation, stability studies, and toxicological assessments. Understanding the storage requirements and degradation pathways of this lactone is essential for ensuring the quality, safety, and efficacy of Cefotaxime-based pharmaceutical products. This technical guide provides a comprehensive overview of the storage and stability of this compound, including recommended storage conditions, stability in solution, and analytical methodologies for its quantification.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on available data from suppliers and safety data sheets:

ParameterRecommendationSource(s)
Long-Term Storage -20°C[4]
Short-Term Storage 0-4°C (for days to weeks)[4]
Shipping Ambient temperature (stable for a few weeks)[4]
Light Store in a dark place[4]
Atmosphere Store under an inert atmosphere
Moisture Protect from moisture

It is also advised to keep the compound in a dry environment to prevent hydrolysis.[4] For solutions of the compound, specific storage conditions apply to maintain stability.

Stability in Solution

This compound exhibits varying stability depending on the solvent and storage temperature. The following table summarizes the known stability of the lactone in solution:

SolventStorage TemperatureStability Duration
Dimethyl sulfoxide (B87167) (DMSO)-80°C6 months
Dimethyl sulfoxide (DMSO)-20°C1 month

Degradation Pathway

The formation of this compound is a key step in the metabolic and degradation pathway of Cefotaxime. The pathway involves the initial deacetylation of Cefotaxime to form desacetylcefotaxime, which is then lactonized, particularly in an acidic environment.

The metabolic pathway can be summarized as follows: Cefotaxime → Desacetylcefotaxime → this compound → Further Metabolites[2][3]

The formation of the lactone is considered a rate-limiting step in this pathway, and these transformations primarily occur in the liver.[2][3]

G Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation Lactone 3-Desacetyl Cefotaxime lactone Desacetylcefotaxime->Lactone Lactonization (Acidic Conditions) Metabolites Further Metabolites Lactone->Metabolites

Caption: Metabolic pathway of Cefotaxime to this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Simultaneous Analysis

ParameterSpecification
Column C18, reversed-phase
Mobile Phase A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., water with 0.1% formic acid)
Detection UV spectrophotometry

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting stability studies on this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Stock Prepare stock solution of This compound Dilute Dilute to working concentrations Prepare_Stock->Dilute Acid Acid Hydrolysis Dilute->Acid Base Base Hydrolysis Dilute->Base Oxidation Oxidative Degradation Dilute->Oxidation Thermal Thermal Degradation Dilute->Thermal Photo Photodegradation Dilute->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Remaining Lactone HPLC->Quantify

Caption: General workflow for forced degradation studies.

Conclusion

The stability of this compound is a critical factor in the development and quality control of Cefotaxime-containing pharmaceuticals. Adherence to recommended storage conditions, particularly low temperature and protection from light and moisture, is essential to minimize degradation. Further research to establish a comprehensive stability profile through forced degradation studies and the development of a validated stability-indicating analytical method would be highly beneficial for the pharmaceutical industry. This would allow for a more precise understanding of the degradation kinetics and the formation of potential impurities, ultimately contributing to the safety and efficacy of this important class of antibiotics.

References

In-Depth Technical Guide: 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Desacetyl Cefotaxime (B1668864) Lactone, a significant metabolite and degradation product of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. This document collates critical safety data, physicochemical properties, and insights into its formation. It is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, quality control, and pharmacological studies of cephalosporins.

Safety and Handling

The safe handling of 3-Desacetyl Cefotaxime Lactone is paramount in a laboratory setting. While a comprehensive, officially classified Safety Data Sheet (SDS) is not universally available, information collated from various suppliers and databases allows for a robust safety profile.

Hazard Identification

Based on available information, this compound is associated with the following hazards:

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P330: Rinse mouth.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P362: Take off contaminated clothing and wash before reuse.

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

First Aid Measures
  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Never give anything by mouth to an unconscious person. Clean mouth with water. Call a poison control center or doctor immediately.

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture. For long-term storage, it is recommended to store at -20°C.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₄H₁₃N₅O₅S₂
Molecular Weight 395.41 g/mol
CAS Number 66340-33-8
Appearance Off-white to pale yellow solid
Solubility Very slightly soluble in water (0.4 g/L at 25°C)[1]
pKa (Predicted) 8.25 ± 0.20[1]
Melting Point >220°C (decomposes)
Topological Polar Surface Area (TPSA) 190 Ų[2]
LogP (Predicted) -0.7134

Formation and Metabolism

This compound is not administered directly as a therapeutic agent but is formed in vivo as a metabolite of the antibiotic Cefotaxime. Understanding its formation is crucial for pharmacokinetic and pharmacodynamic studies of the parent drug.

Metabolic Pathway of Cefotaxime

Cefotaxime undergoes hepatic metabolism to form desacetylcefotaxime (B1670277), which possesses antibacterial activity, although it is less potent than the parent compound.[3][4][5] Desacetylcefotaxime is then converted to the inactive this compound through an intramolecular cyclization reaction.[6] This lactone, along with other metabolites, is primarily excreted in the urine.

Cefotaxime Metabolic Pathway Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Hepatic Metabolism (Deacetylation) Excretion Urinary Excretion Cefotaxime->Excretion Lactone 3-Desacetyl Cefotaxime Lactone (inactive) Desacetylcefotaxime->Lactone Intramolecular Cyclization Desacetylcefotaxime->Excretion Lactone->Excretion

Cefotaxime Metabolic Pathway

Experimental Protocols

While specific proprietary protocols for the synthesis and analysis of this compound are not publicly available, the following sections outline general methodologies based on the scientific literature for related compounds and degradation studies.

Generation via Forced Degradation of Cefotaxime

This compound can be generated in the laboratory through the forced degradation of Cefotaxime. This process is essential for stability-indicating analytical method development.

  • Principle: Cefotaxime is subjected to conditions that promote its degradation to various products, including the lactone. In a highly acidic medium, the deacetylated derivative of cefotaxime is readily converted to the lactone.[6]

  • Protocol Outline:

    • Prepare a stock solution of Cefotaxime sodium in a suitable solvent (e.g., water or a buffer).

    • To induce acidic degradation, add a strong acid (e.g., HCl) to the Cefotaxime solution to achieve a low pH (e.g., pH 1-2).

    • The mixture can be heated to accelerate the degradation process.

    • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the formation of the lactone and the disappearance of the parent drug.

    • Neutralize the solution upon completion of the desired level of degradation.

Forced Degradation Workflow cluster_prep Preparation cluster_degradation Degradation cluster_monitoring Monitoring & Analysis prep Prepare Cefotaxime Stock Solution acid Acidify Solution (e.g., HCl to pH 1-2) prep->acid heat Heat Mixture (Optional, to accelerate) acid->heat hplc Monitor by HPLC heat->hplc neutralize Neutralize Solution hplc->neutralize Degradation Complete

Forced Degradation Workflow
Analytical Methodologies

The analysis of this compound, often as an impurity of Cefotaxime, typically involves chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC is commonly employed for the analysis of cephalosporins and their degradation products.

    • General Parameters:

      • Column: A C18 column is frequently used.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. Gradient elution may be necessary to resolve all impurities.

      • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the analytes (often in the range of 230-280 nm).

      • Method Validation: Any developed HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and specificity for the identification and quantification of compounds.

    • Application: LC-MS is particularly useful for the structural elucidation of degradation products and for quantifying low levels of impurities.

Biological Activity

The biological activity of this compound is significantly different from its parent compound, Cefotaxime, and its primary metabolite, desacetylcefotaxime.

  • Antibacterial Activity: this compound is generally considered to be microbiologically inactive.[7] The antibacterial efficacy of Cefotaxime is primarily attributed to the parent drug and, to a lesser extent, the desacetylcefotaxime metabolite. The lactonization of desacetylcefotaxime results in a loss of antibacterial activity.

  • Mechanism of Action: The mechanism of action of Cefotaxime involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] The structural changes resulting from the formation of the lactone ring likely prevent its effective binding to these targets, thus rendering it inactive.

Conclusion

This compound is a critical molecule in the context of Cefotaxime's pharmacology and pharmaceutical quality control. While it is an inactive metabolite, its formation is a key aspect of the drug's degradation pathway. A thorough understanding of its safety profile, physicochemical properties, and analytical methodologies is essential for professionals in the pharmaceutical sciences. This guide provides a foundational repository of this knowledge to support further research and development in the field of cephalosporin antibiotics.

References

The Discovery and Metabolic Journey of Cefotaxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and metabolism of cefotaxime (B1668864), a pivotal third-generation cephalosporin (B10832234) antibiotic. Central to its clinical efficacy is its biotransformation into active and inactive metabolites, a subject of extensive research since its introduction. This document details the metabolic pathways, presents key quantitative data, outlines the experimental protocols used in foundational studies, and illustrates the logical and metabolic flows through diagrams.

Historical Context and Discovery

Cefotaxime was first synthesized in 1976 and introduced for commercial use in 1980, marking a significant advancement in the fight against a broad spectrum of bacterial infections.[1][2] Its development was driven by the need for antibiotics with enhanced stability against β-lactamase enzymes, which were rendering older antibiotics ineffective. Early investigations into its pharmacokinetic and pharmacodynamic properties soon revealed that cefotaxime was not merely excreted unchanged but underwent significant metabolism in the body.

Initial studies in the early 1980s, often employing radiolabeled [14C]cefotaxime, were crucial in elucidating its metabolic fate in animals (rats, dogs) and humans.[3][4] These seminal works established that a substantial portion of an administered dose was transformed into various metabolites, with the liver identified as the primary site of these biotransformations.[3][4]

The Metabolic Pathway of Cefotaxime

Cefotaxime is metabolized into a primary active metabolite and several inactive downstream products. The principal and most clinically significant metabolite is desacetylcefotaxime (B1670277) , which possesses its own antibacterial activity.[1][5] The metabolic cascade, occurring predominantly in the liver, follows a defined sequence.[3][4]

The established metabolic pathway is as follows:

  • Cefotaxime is first hydrolyzed at the C-3 acetoxymethyl side chain to form desacetylcefotaxime . This metabolite is microbiologically active and contributes significantly to the drug's overall therapeutic effect.[5][6]

  • Desacetylcefotaxime is then further metabolized into an unstable, inactive desacetylcefotaxime lactone . This step is considered the rate-limiting step in the metabolic cascade.[3][4]

  • The inactive lactone is subsequently converted into other inactive metabolites, designated M2 and M3 (also referred to in early literature as UP1 and UP2, respectively).[3][4]

G Metabolic Pathway of Cefotaxime CTX Cefotaxime (Active Parent Drug) DesCTX Desacetylcefotaxime (Active Metabolite) CTX->DesCTX Hepatic Esterases Lactone Desacetylcefotaxime Lactone (Inactive Intermediate) DesCTX->Lactone Lactonization (Rate-limiting) M2M3 Metabolites M2 & M3 (Inactive End-Products) Lactone->M2M3 Further Degradation

Metabolic Pathway of Cefotaxime.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of cefotaxime and desacetylcefotaxime have been well-characterized. Approximately 50-60% of a cefotaxime dose is excreted unchanged in the urine, while 15-25% is excreted as the active desacetylcefotaxime metabolite.[1][7] The inactive metabolites M2 and M3 account for about 20-25% of the urinary excretion.[8]

The following tables summarize key pharmacokinetic parameters for the parent drug and its primary metabolite in subjects with normal renal function.

Table 1: Elimination Half-Life of Cefotaxime and Metabolites

CompoundElimination Half-Life (Hours)
Cefotaxime~1.0 - 1.7[5]
Desacetylcefotaxime~1.3 - 2.0[5][9]
Metabolite M2~2.2[10]
Metabolite M3~2.2[10]

Table 2: Peak Serum Concentrations after 1g Intravenous Infusion

CompoundMean Peak Serum Concentration (mg/L)
Cefotaxime48.5[9]
Desacetylcefotaxime6.5[9]

Clinical Significance of Metabolites

A crucial discovery in the history of cefotaxime was the characterization of desacetylcefotaxime's own antibacterial activity. While generally less potent than the parent compound, it exhibits significant activity against many pathogens.[11] Furthermore, extensive research has demonstrated that cefotaxime and desacetylcefotaxime act synergistically against a wide range of bacteria, including over 70% of Enterobacteriaceae and staphylococci.[12] This synergistic relationship means that the overall antibacterial effect is greater than the sum of the individual components, enhancing the clinical utility of cefotaxime.

Experimental Protocols for Metabolite Analysis

The foundational method for the separation and quantification of cefotaxime and its metabolites from biological fluids is High-Performance Liquid Chromatography (HPLC). The following sections detail a representative protocol based on methodologies described in the early 1980s, which laid the groundwork for modern bioanalytical assays.

G General Workflow for HPLC Analysis of Cefotaxime Metabolites cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Collect 1. Collect Sample (Plasma, Serum, or Urine) Deproteinize 2. Deproteinize (e.g., add Chloroform-Acetone) Collect->Deproteinize Centrifuge 3. Centrifuge Deproteinize->Centrifuge Extract 4. Extract Aqueous Phase Centrifuge->Extract Reconstitute 5. Lyophilize & Reconstitute (in Mobile Phase) Extract->Reconstitute Inject 6. Inject Sample Reconstitute->Inject Separate 7. Chromatographic Separation (Reversed-Phase Column) Inject->Separate Detect 8. UV Detection (e.g., at 262 nm) Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Quantify 10. Quantify Concentrations (vs. Standard Curve) Integrate->Quantify

Workflow for HPLC Analysis.
Sample Preparation from Plasma/Serum

This protocol is based on the method described by Dell et al. (1981) for the extraction of cefotaxime and its metabolites from plasma or serum.[13]

  • Reagents: Chloroform (B151607), Acetone (B3395972), Mobile Phase solution.

  • Procedure:

    • To a 1.0 mL aliquot of plasma or serum, add a mixture of chloroform and acetone to precipitate proteins and extract lipids.

    • Vortex the mixture vigorously to ensure thorough mixing and precipitation.

    • Centrifuge the sample to pellet the precipitated proteins and separate the aqueous and organic layers.

    • Carefully aspirate the upper aqueous phase, which contains the drug and its metabolites.

    • Freeze-dry the aqueous extract to obtain a solid residue (lyophilization).

    • Reconstitute the residue in a known, small volume of the HPLC mobile phase.

    • The sample is now ready for injection into the HPLC system.

Sample Preparation from Urine

Urine samples typically require less extensive preparation due to their lower protein content.[13]

  • Procedure:

    • Collect a urine sample in a clean container.

    • Centrifuge the urine sample at high speed to remove any particulate matter.

    • The resulting supernatant can often be analyzed directly or after a simple dilution with the mobile phase.

High-Performance Liquid Chromatography (HPLC)

This section outlines a typical set of HPLC conditions for the analysis.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase column (e.g., µBondapak C18 or Lichrosorb RP-8).

  • Mobile Phase: A buffered aqueous-organic mixture. A common composition is a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. The exact ratio is optimized to achieve good separation.

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 262 nm, where both cefotaxime and desacetylcefotaxime have strong absorbance.[13]

  • Quantification: Concentrations are determined by comparing the peak areas of the analytes in the sample to the peak areas of known concentrations from a standard curve. The detection limit for this method is typically in the range of 0.5-1.0 µg/mL for serum.[13]

References

The Inactive Metabolite: A Technical Guide to 3-Desacetyl Cefotaxime Lactone and its Role in Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime (B1668864), a third-generation cephalosporin (B10832234), undergoes in vivo metabolism to several compounds, including 3-desacetylcefotaxime and its subsequent degradation product, 3-desacetylcefotaxime lactone. While desacetylcefotaxime (B1670277) exhibits some antibacterial activity and can act synergistically with the parent drug, current scientific evidence indicates that 3-desacetylcefotaxime lactone is a biologically inactive metabolite. This technical guide synthesizes the available data on the formation, chemical properties, and, most notably, the lack of a significant role of 3-desacetylcefotaxime lactone in antibiotic resistance mechanisms. It serves as a comprehensive resource for researchers and professionals in drug development, providing clarity on the metabolic fate of cefotaxime and the relative inactivity of its lactone derivative.

Introduction

The global challenge of antibiotic resistance necessitates a thorough understanding of the mechanisms by which bacteria evade the action of antimicrobial agents. A critical aspect of this understanding involves the study of antibiotic metabolism and degradation, as these processes can significantly impact drug efficacy and the selection for resistant strains. Cefotaxime, a widely used β-lactam antibiotic, is known to be metabolized in the body, leading to the formation of desacetylcefotaxime. This primary metabolite can then undergo further transformation to 3-desacetylcefotaxime lactone. This document provides a detailed examination of 3-desacetylcefotaxime lactone, focusing on its formation, chemical characteristics, and its established role—or lack thereof—in the context of antibiotic resistance.

Formation and Chemical Properties of 3-Desacetyl Cefotaxime Lactone

This compound is not a primary metabolite of cefotaxime but rather a degradation product of desacetylcefotaxime. The formation of the lactone is particularly favored in acidic environments[1]. The metabolic pathway from the parent drug to the lactone is a two-step process.

First, cefotaxime is deacetylated to form 3-desacetylcefotaxime. This reaction can occur in the liver. Subsequently, desacetylcefotaxime can undergo intramolecular cyclization to form the inactive lactone.

Chemical Structure
CompoundMolecular FormulaMolecular WeightCAS Number
This compoundC14H13N5O5S2395.41 g/mol 66340-33-8

Data sourced from PubChem CID 13080558[2]

Role in Antibiotic Resistance: An Absence of Evidence

A comprehensive review of the scientific literature reveals no direct evidence to support an active role for 3-desacetylcefotaxime lactone in common antibiotic resistance mechanisms. Its primary significance lies in being an inactive endpoint in the metabolic pathway of cefotaxime.

Interaction with β-Lactamases

β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of antibiotics like cefotaxime, rendering them ineffective. While the precursor, desacetylcefotaxime, exhibits greater stability against certain β-lactamases compared to cefotaxime, the lactone itself is considered an inactive product of this metabolic cascade. There is no substantial evidence to suggest that 3-desacetylcefotaxime lactone acts as an inducer or inhibitor of β-lactamase enzymes.

Interaction with Penicillin-Binding Proteins (PBPs)

The bactericidal action of β-lactam antibiotics stems from their ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Cefotaxime itself has a high affinity for key PBPs[3][4][5]. However, the structural modification that leads to the formation of the lactone ring from desacetylcefotaxime is believed to result in a loss of affinity for these target proteins. Consequently, the lactone is not considered to contribute to the antibacterial effect of cefotaxime.

Quantitative Data

Due to its established inactivity, there is a paucity of quantitative data, such as Minimum Inhibitory Concentrations (MICs), for 3-desacetylcefotaxime lactone against clinically relevant bacterial strains. Research has primarily focused on the parent drug and its active metabolite, desacetylcefotaxime. The table below summarizes representative MIC data for cefotaxime and desacetylcefotaxime to provide context.

OrganismAntibioticMIC Range (µg/mL)
Escherichia coliCefotaxime0.015 - >128
Escherichia coliDesacetylcefotaxime0.25 - >128
Klebsiella pneumoniaeCefotaxime0.03 - >128
Klebsiella pneumoniaeDesacetylcefotaxime0.5 - >128
Staphylococcus aureusCefotaxime0.5 - >128
Staphylococcus aureusDesacetylcefotaxime4 - >128

Note: This table is a summary of data from various studies and is intended for comparative purposes. Specific MIC values can vary depending on the bacterial strain and testing methodology.

Experimental Protocols

While specific protocols for studying the direct role of 3-desacetylcefotaxime lactone in resistance are not prevalent due to its inactivity, the following methodologies are fundamental to the analysis of cefotaxime and its metabolites.

Quantification of Cefotaxime and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify cefotaxime, desacetylcefotaxime, and 3-desacetylcefotaxime lactone in biological matrices.

Methodology:

  • Sample Preparation: Plasma or urine samples are deproteinized, typically with acetonitrile (B52724) or perchloric acid, followed by centrifugation to remove precipitated proteins.

  • Chromatographic System: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The pH of the aqueous phase is a critical parameter for achieving optimal separation.

  • Detection: UV detection at a wavelength of approximately 254 nm or 270 nm is typically used[6].

  • Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of pure standards of cefotaxime, desacetylcefotaxime, and 3-desacetylcefotaxime lactone[7][8][9].

Determination of β-Lactamase Activity

Objective: To assess the ability of a bacterial strain to produce β-lactamase enzymes.

Methodology (Chromogenic Method):

  • Substrate: A chromogenic cephalosporin, such as nitrocefin, is used. Nitrocefin changes color from yellow to red upon hydrolysis of its β-lactam ring.

  • Procedure: a. A suspension of the bacterial isolate is prepared. b. A small amount of the bacterial suspension is applied to a filter paper disc impregnated with nitrocefin. c. The disc is observed for a color change.

  • Interpretation: A rapid color change to red or pink indicates the presence of β-lactamase activity[10][11].

β-Lactamase Induction Assay

Objective: To determine if a substance can induce the production of β-lactamases in bacteria.

Methodology:

  • Bacterial Culture: A susceptible bacterial strain with an inducible β-lactamase (e.g., Enterobacter cloacae) is grown to the mid-logarithmic phase.

  • Induction: The culture is divided, and the test compound (e.g., a β-lactam antibiotic) is added to one subculture at a sub-inhibitory concentration. A control subculture receives no inducer.

  • Incubation: Both cultures are incubated for a defined period to allow for enzyme induction and synthesis.

  • β-Lactamase Assay: The β-lactamase activity in cell lysates from both the induced and uninduced cultures is measured using a suitable assay, such as the chromogenic method described above.

  • Interpretation: A significant increase in β-lactamase activity in the induced culture compared to the control indicates that the test compound is an inducer.

Visualizations

Cefotaxime_Metabolism Cefotaxime Cefotaxime (Active Antibiotic) Desacetylcefotaxime 3-Desacetylcefotaxime (Active Metabolite) Cefotaxime->Desacetylcefotaxime Deacetylation (Liver) Lactone 3-Desacetylcefotaxime Lactone (Inactive) Desacetylcefotaxime->Lactone Intramolecular Cyclization (Favored in acidic pH) Inactive_Metabolites Further Inactive Metabolites Lactone->Inactive_Metabolites Further Degradation

Metabolic pathway of Cefotaxime.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis HPLC Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Deproteinization Deproteinization Biological_Matrix->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (Reverse-Phase C18) Supernatant->HPLC UV_Detection UV Detection (~254 nm) HPLC->UV_Detection Quantification Quantification (vs. Standard Curve) UV_Detection->Quantification

Workflow for metabolite analysis.

Conclusion

3-Desacetylcefotaxime lactone is an inactive degradation product in the metabolic pathway of cefotaxime. The available scientific literature does not support a role for this compound in mediating antibiotic resistance, either through the induction or inhibition of β-lactamases or through interaction with penicillin-binding proteins. For researchers and drug development professionals, the focus of resistance studies related to cefotaxime should remain on the parent drug, its active metabolite desacetylcefotaxime, and the various mechanisms bacteria employ to resist these active compounds. The lactone can be considered a biomarker of cefotaxime metabolism and degradation but not an active participant in the landscape of antibiotic resistance.

References

Methodological & Application

Application Note: Analysis of 3-Desacetyl Cefotaxime Lactone using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime is a third-generation cephalosporin (B10832234) antibiotic widely used to treat various bacterial infections. During its synthesis, storage, and metabolism, Cefotaxime can degrade to form several related substances, including the active metabolite 3-Desacetyl Cefotaxime and its subsequent degradation product, 3-Desacetyl Cefotaxime lactone. The presence of these impurities can impact the safety and efficacy of the drug product. Therefore, robust analytical methods are crucial for their identification and quantification.

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of this compound, a critical degradation product of Cefotaxime. The described method is designed to separate Cefotaxime from its key related substances, allowing for accurate quantification.

Signaling Pathways and Logical Relationships

The degradation of Cefotaxime to this compound follows a sequential pathway. Initially, Cefotaxime undergoes deacetylation to form 3-Desacetyl Cefotaxime. This intermediate is then susceptible to intramolecular cyclization, leading to the formation of the lactone. This process is particularly relevant under forced degradation conditions, such as acidic or basic hydrolysis, and is a key consideration in stability studies of Cefotaxime formulations.

Cefotaxime Cefotaxime Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime Cefotaxime->Desacetyl_Cefotaxime Deacetylation Lactone 3-Desacetyl Cefotaxime lactone Desacetyl_Cefotaxime->Lactone Lactonization

Degradation pathway of Cefotaxime to this compound.

Experimental Protocols

This section provides a detailed protocol for a stability-indicating HPLC-UV method suitable for the analysis of this compound.

Materials and Reagents
  • Cefotaxime Sodium Reference Standard

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.5) and acetonitrile in a ratio of 85:15 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (Cefotaxime): Accurately weigh and dissolve an appropriate amount of Cefotaxime Sodium reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing Cefotaxime and this compound at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

Chromatographic Conditions
ParameterCondition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 3.5) : Acetonitrile (85:15 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 235 nm
Run Time Approximately 15 minutes
Sample Preparation (for Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

  • Acid Hydrolysis: Dissolve a known amount of Cefotaxime in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve a known amount of Cefotaxime in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a solution of Cefotaxime with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose solid Cefotaxime powder to dry heat (e.g., 105°C) for a specified duration. Dissolve the sample in the mobile phase before injection.

  • Photolytic Degradation: Expose a solution of Cefotaxime to UV light (e.g., 254 nm) for a specified time.

All degraded samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a sample.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (e.g., Forced Degradation) Injection Inject into HPLC System Sample_Prep->Injection Standard_Prep Standard Preparation (Cefotaxime & Lactone) Standard_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (235 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Workflow for HPLC analysis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the separation of Cefotaxime and this compound using the described HPLC method. Please note that the values for this compound are illustrative and may vary depending on the specific experimental conditions and reference standards used.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity Range (µg/mL)
Cefotaxime~ 5.5~ 0.04~ 0.10.5 - 50
This compound~ 3.0~ 0.05 (illustrative)~ 0.15 (illustrative)0.5 - 50 (illustrative)

The retention time of the lactone is expected to be shorter than that of Cefotaxime in reversed-phase HPLC due to its increased polarity.

Conclusion

The stability-indicating HPLC-UV method detailed in this application note provides a reliable and robust approach for the separation and quantification of this compound from Cefotaxime. This method is suitable for routine quality control, stability studies, and research and development activities in the pharmaceutical industry. The clear separation of the parent drug from its critical degradation product ensures the accuracy and reliability of the analytical results, contributing to the overall quality and safety of Cefotaxime-containing products.

Application Note: Quantification of 3-Desacetyl Cefotaxime Lactone using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Desacetyl Cefotaxime lactone, a significant degradation product of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. The described reversed-phase HPLC method provides a reliable and accurate protocol for the separation and quantification of this lactone from its parent compound and other related substances, making it suitable for stability studies, impurity profiling, and quality control of Cefotaxime drug substance and product.

Introduction

Cefotaxime is a widely used antibiotic that can degrade under various conditions, primarily through hydrolysis. A key degradation pathway involves the deacetylation at the C-3 position to form 3-Desacetyl Cefotaxime, which can subsequently undergo intramolecular cyclization to form the inactive this compound, particularly in acidic environments[1]. Monitoring the formation of this lactone is crucial for ensuring the safety and efficacy of Cefotaxime-containing pharmaceutical products. This document provides a detailed protocol for a stability-indicating HPLC method capable of quantifying this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Phosphate (B84403) Buffer (pH 6.15)B: MethanolRatio: A:B (87:13 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 235 nm[1]
Injection Volume 20 µL[1]
Run Time Approximately 15 minutes
Preparation of Solutions

2.2.1. Phosphate Buffer (pH 6.15) Prepare a suitable phosphate buffer and adjust the pH to 6.15 using phosphoric acid or a suitable base. Filter the buffer through a 0.45 µm membrane filter before use.

2.2.2. Mobile Phase Preparation Prepare the mobile phase by mixing the Phosphate Buffer (pH 6.15) and Methanol in the ratio of 87:13 (v/v)[1]. Degas the mobile phase by sonication or an equivalent method before use.

2.2.3. Standard Solution Preparation Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

2.2.4. Sample Preparation For drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For drug product, the sample preparation will depend on the formulation. For injections, the reconstituted solution can be directly diluted with the mobile phase. For other formulations, appropriate extraction procedures may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes typical validation parameters for a stability-indicating HPLC method for Cefotaxime and its related substances, which can be applied to the quantification of this compound.

Table 2: Summary of Method Validation Parameters (Based on Cefotaxime Data)

ParameterTypical ValueReference
Linearity Range 0.5 - 1.5 µg/mL[1]
Correlation Coefficient (r²) ≥ 0.999[1]
Limit of Detection (LOD) 35.5 ng/mL[1]
Limit of Quantification (LOQ) 107.6 ng/mL[1]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
    - Repeatability (Intra-day)≤ 0.15%[1]
    - Intermediate Precision (Inter-day)< 2%

Protocol: Quantification of this compound

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject the prepared standard solutions in triplicate, starting from the lowest concentration to the highest.

  • Sample Injection: Inject the prepared sample solutions in triplicate.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time from the standard chromatogram.

    • Integrate the peak area of the lactone in both standard and sample chromatograms.

    • Construct a calibration curve by plotting the mean peak area of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

Diagrams

Cefotaxime Degradation Pathway

G Cefotaxime Cefotaxime Desacetyl 3-Desacetyl Cefotaxime Cefotaxime->Desacetyl Deacetylation Lactone 3-Desacetyl Cefotaxime lactone Desacetyl->Lactone Intramolecular Cyclization (Acidic pH)

Caption: Degradation pathway of Cefotaxime to this compound.

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:Methanol 87:13) Standard Standard Solution (Lactone in Mobile Phase) MobilePhase->Standard Sample Sample Solution (Diluted in Mobile Phase) MobilePhase->Sample Inject Inject Standards & Samples Standard->Inject Sample->Inject Equilibrate System Equilibration Equilibrate->Inject Detect UV Detection at 235 nm Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Lactone Concentration CalCurve->Quantify Report Report Results Quantify->Report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in the presence of Cefotaxime and its other degradation products. The method is straightforward, utilizing common reversed-phase columns and reagents, and can be readily implemented in a quality control or research laboratory setting for stability assessment and impurity monitoring of Cefotaxime. Adherence to proper method validation protocols is essential to ensure the accuracy and precision of the results.

References

Application Note: Quantitative Analysis of 3-Desacetyl Cefotaxime Lactone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Desacetyl Cefotaxime (B1668864) lactone in human plasma. 3-Desacetyl Cefotaxime lactone is a key metabolite and degradation product of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime.[1][2] The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and impurity profiling of Cefotaxime.

Introduction

Cefotaxime is a widely used cephalosporin antibiotic effective against a broad spectrum of bacteria.[1] Its metabolism in the human body leads to the formation of several metabolites, including desacetylcefotaxime, which can further convert to this compound, particularly in acidic conditions.[3] Accurate quantification of this lactone is crucial for understanding the complete pharmacokinetic profile of Cefotaxime and for assessing its potential contribution to the overall pharmacological and toxicological profile of the parent drug. LC-MS/MS offers the necessary specificity and sensitivity for the reliable determination of this analyte in complex biological matrices like plasma.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., Cefotaxime-d3)

  • Acetonitrile (B52724) (LC-MS grade), chilled

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 300 µL of chilled acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
4.0
5.0
5.1
7.0
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The molecular weight of this compound is 395.41 g/mol .[4] The following MRM transitions are proposed for quantification and qualification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 396.0[To be determined empirically]100[To be optimized]
This compound (Qualifier) 396.0[To be determined empirically]100[To be optimized]
Internal Standard (e.g., Cefotaxime-d3) [Specific to IS][Specific to IS]100[To be optimized]

Note: The precursor ion is based on [M+H]+. Product ions and collision energies should be optimized experimentally by infusing a standard solution of this compound.

Data Presentation

The method should be validated according to regulatory guidelines. The following tables summarize the expected quantitative performance based on similar validated assays for Cefotaxime metabolites.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound1 - 1000>0.9951/x²

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLLOQ1<15<1585 - 115
LQC3<15<1585 - 115
MQC100<15<1585 - 115
HQC800<15<1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundLQC3Consistent and reproducibleWithin acceptable limits
HQC800Consistent and reproducibleWithin acceptable limits

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is precip Protein Precipitation (300 µL Acetonitrile) add_is->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject hplc HPLC Separation (C18 Column, Gradient) inject->hplc ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic and drug metabolism studies. The methodology is designed to be a valuable tool for researchers in the field of antibiotic drug development.

References

Application Notes and Protocols: 3-Desacetyl Cefotaxime Lactone Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl Cefotaxime lactone is a significant metabolite of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. As a stable, inactive lactone, its formation is a critical step in the metabolic pathway of Cefotaxime. The use of a well-characterized reference standard for this lactone is essential for a variety of research, development, and quality control applications. These include pharmacokinetic studies, drug metabolism research, and the development of analytical methods for determining Cefotaxime and its metabolites in biological matrices. This document provides detailed application notes and experimental protocols for the utilization of the this compound reference standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the this compound reference standard is presented in the table below. This information is crucial for the proper handling, storage, and use of the standard.

PropertyValue
Chemical Name (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide[1]
Molecular Formula C14H13N5O5S2[2][3][4]
Molecular Weight 395.41 g/mol [2][3][4]
CAS Number 66340-33-8[1][3]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO (125 mg/mL with sonication)[2], very slightly soluble in water (0.4 g/L at 25°C)[5]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[2]

Applications

The this compound reference standard is intended for a range of analytical and research applications:[3][6]

  • Quantitative Analysis: As a certified reference material, it is used to accurately quantify the presence of the this compound in various samples, including biological fluids and pharmaceutical preparations.

  • Method Development and Validation: It is an essential tool for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of Cefotaxime and its metabolites.

  • Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: Researchers can use this standard to investigate the metabolic fate of Cefotaxime in vivo and in vitro, helping to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Impurity Profiling: In the manufacturing of Cefotaxime, this reference standard can be used to identify and quantify the lactone as a potential impurity or degradation product.[4]

Metabolic Pathway of Cefotaxime

Cefotaxime undergoes metabolism in the liver, where it is first deacetylated to form Desacetylcefotaxime, which retains some antibacterial activity. Subsequently, Desacetylcefotaxime is converted to the inactive this compound. This lactone can be further metabolized before excretion.

Cefotaxime Metabolic Pathway Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Hepatic Esterases Lactone 3-Desacetyl Cefotaxime lactone Desacetylcefotaxime->Lactone Lactonization Metabolites Further Metabolites Lactone->Metabolites

Metabolic conversion of Cefotaxime.

Experimental Protocols

The following are detailed protocols for common applications of the this compound reference standard.

Protocol 1: Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound for use in calibration and quality control.

Materials:

  • This compound reference standard

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Deionized water, HPLC grade

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Standard Stock Solution (1 mg/mL):

    • Allow the vial of the reference standard to equilibrate to room temperature before opening.

    • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Add a small amount of DMSO to dissolve the standard, using sonication if necessary to ensure complete dissolution.[2]

    • Once dissolved, bring the solution to volume with DMSO and mix thoroughly.

    • Store the stock solution at -80°C in amber vials to protect from light.[2]

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent, typically a mixture of acetonitrile and water, to achieve the desired concentrations for the calibration curve.

    • For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with the mobile phase or a similar solvent mixture.

    • Prepare fresh working solutions daily.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a sample using a validated HPLC method. This protocol is adapted from established methods for Cefotaxime and its metabolites.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound standard working solutions

  • Sample for analysis (e.g., plasma, urine, pharmaceutical formulation)

  • Acetonitrile, HPLC grade

  • Phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate), adjusted to a specific pH (e.g., pH 3.0-7.0)

  • Syringe filters (0.45 µm)

HPLC Conditions (Example):

ParameterCondition
Mobile Phase Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 85:15 v/v). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 254 nm

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and filter through a 0.45 µm syringe filter.

    • Urine: Centrifuge the urine sample to remove particulate matter. Dilute the supernatant with the mobile phase as needed and filter.

    • Pharmaceuticals: Dissolve the formulation in a suitable solvent and dilute to fall within the calibration curve range. Filter the solution.

  • Calibration Curve Construction:

    • Inject the prepared standard working solutions in increasing order of concentration into the HPLC system.

    • Record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be >0.99.

  • Sample Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time, as determined from the injection of the reference standard.

    • Quantify the amount of the lactone in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Stock & Working Solutions HPLC_Injection Inject Standards & Samples into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample (e.g., Protein Precipitation) Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification

Workflow for quantitative analysis using HPLC.

Concluding Remarks

The this compound reference standard is an indispensable tool for researchers and professionals in the pharmaceutical sciences. Its proper use, guided by the protocols and information provided in these application notes, will contribute to the generation of accurate, reliable, and reproducible data in studies involving the antibiotic Cefotaxime. Adherence to good laboratory practices and proper validation of analytical methods are paramount for ensuring the quality and integrity of the results obtained.

References

Application Notes and Protocols for Developing a Stability-Indicating Assay for Cefotaxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a robust stability-indicating assay for the third-generation cephalosporin (B10832234) antibiotic, cefotaxime (B1668864). The protocols outlined below are essential for accurately assessing the stability of cefotaxime in bulk drug substances and finished pharmaceutical products, ensuring their quality, efficacy, and safety.

Introduction

Cefotaxime is a broad-spectrum β-lactam antibiotic susceptible to degradation under various environmental conditions, including changes in pH, temperature, and exposure to light.[1][2] A stability-indicating assay is crucial as it can distinguish the intact drug from its degradation products, providing a reliable measure of the drug's stability over time.[3] This document details the necessary forced degradation studies and the development of a suitable analytical method, primarily focusing on High-Performance Liquid Chromatography (HPLC) as a widely accepted technique.

The degradation of cefotaxime can occur through several pathways, including cleavage of the β-lactam nucleus and deacetylation of the side chain.[4] In acidic conditions, the deacetylated derivative can be converted to a lactone.[4] Photodegradation can also occur through isomerization and photolysis.[5] Understanding these degradation pathways is fundamental to developing a specific and accurate stability-indicating method.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[3] These studies involve subjecting the drug substance or product to conditions more severe than accelerated stability testing.[6]

Experimental Protocol: Forced Degradation of Cefotaxime

Objective: To generate potential degradation products of cefotaxime under various stress conditions.

Materials:

  • Cefotaxime sodium reference standard

  • Hydrochloric acid (HCl), 0.1 N[7]

  • Sodium hydroxide (B78521) (NaOH), 0.1 N[7]

  • Hydrogen peroxide (H₂O₂), 3%[7]

  • Deionized water

  • Methanol or other suitable solvent

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating apparatus (water bath or oven)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of cefotaxime sodium in a suitable solvent (e.g., deionized water or methanol) at a concentration of approximately 1 mg/mL.[6]

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 N HCl.[7]

    • Keep the solution at room temperature or heat it (e.g., reflux for a specified time) to achieve sufficient degradation (typically 5-20%).[6][7]

    • After the desired time, neutralize the solution with an appropriate amount of 0.1 N NaOH.[7]

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 N NaOH.[7]

    • Keep the solution at room temperature for a specified period.[7]

    • Neutralize the solution with an appropriate amount of 0.1 N HCl.[7]

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.[7]

    • Keep the solution at room temperature for a specified period.[7]

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Transfer a portion of the stock solution to a vial and heat it in an oven or water bath at a specific temperature (e.g., 60-80°C) for a defined duration.[7]

    • Allow the solution to cool to room temperature.

    • Dilute to a suitable concentration for analysis.

    • For solid-state thermal degradation, expose the powdered drug to dry heat.[3]

  • Photolytic Degradation:

    • Expose the stock solution (in a transparent container) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[6]

    • Simultaneously, keep a control sample protected from light.

    • After a defined exposure period, dilute both the exposed and control samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples and an unstressed control sample using the developed analytical method (e.g., HPLC).

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method must be able to separate the peak of the active pharmaceutical ingredient (API) from the peaks of its degradation products and any excipients present in the formulation.

Experimental Protocol: HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating cefotaxime from its degradation products.

Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

  • Mobile phase components (e.g., methanol, acetonitrile (B52724), phosphate (B84403) buffer)[9][10]

  • Cefotaxime reference standard and stressed samples from the forced degradation study

  • Filtration apparatus for mobile phase and samples

Procedure:

  • Column and Mobile Phase Selection:

    • Start with a common reversed-phase column, such as a C18 column.

    • Develop a mobile phase, which is typically a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).[9][10] The pH of the buffer can significantly influence the separation.[11]

  • Chromatographic Conditions Optimization:

    • Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous buffer to optimize the retention time and resolution.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

    • Detection Wavelength: Determine the wavelength of maximum absorbance for cefotaxime (typically around 235-260 nm) using a UV-Vis spectrophotometer or a PDA detector.[8][10]

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible results.[10]

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Analyze the stressed samples. The method is specific if the cefotaxime peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector can confirm this.

    • Linearity: Prepare a series of standard solutions of cefotaxime over a defined concentration range (e.g., 5-50 µg/mL).[8] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1.

    • Accuracy (Recovery): Perform recovery studies by spiking a placebo formulation with known amounts of cefotaxime at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Assess the precision of the method by analyzing multiple preparations of a homogeneous sample. Express the results as the relative standard deviation (RSD), which should be low (typically <2%).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for Cefotaxime

Stress ConditionParametersDuration% Degradation of CefotaximeNumber of Degradation ProductsObservations
Acid Hydrolysis0.1 N HCl15 min - 24 hrsVariableMultipleCleavage of β-lactam ring, potential formation of lactone.[4]
Base Hydrolysis0.1 N NaOH15 min - 24 hrsVariableMultipleCleavage of β-lactam ring.[4]
Oxidation3% H₂O₂15 min - 24 hrsVariableMultipleOxidation of the sulfur atom in the thiazole (B1198619) ring.
Thermal45°C - 80°C2 hrs - 5 daysVariableMultipleSolution may turn yellow to reddish-yellow.[12][13]
PhotolyticUV/Vis LightVariableVariableMultipleIsomerization and photolysis leading to inactive anti-isomer.[5]

Note: The actual % degradation and number of products will depend on the specific experimental conditions.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and degradation pathways.

Forced_Degradation_Workflow cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Cefotaxime Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl) start->acid base Base Hydrolysis (0.1 N NaOH) start->base oxidative Oxidative Degradation (3% H₂O₂) start->oxidative thermal Thermal Degradation (Heat) start->thermal photo Photolytic Degradation (UV/Vis Light) start->photo neutralize_acid Neutralize (NaOH) acid->neutralize_acid Degraded Sample neutralize_base Neutralize (HCl) base->neutralize_base Degraded Sample hplc HPLC Analysis oxidative->hplc Degraded Sample thermal->hplc Degraded Sample photo->hplc Degraded Sample neutralize_acid->hplc neutralize_base->hplc

Caption: Workflow for forced degradation studies of cefotaxime.

Cefotaxime_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photo Photolytic Degradation cefotaxime Cefotaxime beta_lactam_cleavage β-Lactam Ring Cleavage cefotaxime->beta_lactam_cleavage Acid/Base deacetylation Deacetylation cefotaxime->deacetylation Acid/Base isomerization Isomerization (anti-isomer) cefotaxime->isomerization UV Light photolysis Photolysis cefotaxime->photolysis UV Light lactone_formation Lactone Formation (in acid) deacetylation->lactone_formation Acidic Conditions

Caption: Major degradation pathways of cefotaxime.

Conclusion

The development of a stability-indicating assay for cefotaxime is a critical step in ensuring the quality and safety of this important antibiotic. By conducting comprehensive forced degradation studies and developing a specific and validated HPLC method, researchers and drug development professionals can accurately monitor the stability of cefotaxime and its formulations. The protocols and information provided in these application notes serve as a detailed guide for this essential process.

References

Application Note and Protocols for the Analysis of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl Cefotaxime (B1668864) lactone is a significant metabolite of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime.[1][2] Accurate quantification of this lactone in biological matrices is crucial for pharmacokinetic, and toxicological studies. This document provides detailed application notes and protocols for the sample preparation of 3-Desacetyl Cefotaxime lactone for analysis, primarily by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4] The protocols described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Analytical Methods Overview

The determination of this compound, often in conjunction with its parent drug Cefotaxime, is commonly performed using chromatographic techniques. HPLC with UV-Vis detection and UPLC-MS/MS are powerful methods for the sensitive and selective quantification of these analytes in various biological samples such as cerebrospinal fluid and plasma.[3][4]

Sample Preparation Protocols

Effective sample preparation is critical to remove interfering substances from the biological matrix, concentrate the analyte, and ensure the longevity of the analytical column and instrument. The choice of method depends on the sample matrix, the required limit of quantification, and the available equipment.

Solid-Phase Extraction (SPE)

SPE is a robust method for cleaning up and concentrating analytes from complex matrices like cerebrospinal fluid.[3]

Experimental Protocol:

  • Column Conditioning: Condition a LiChrolut RP-18 (200 mg; 3 ml) SPE column.

  • Sample Loading: Load the pre-treated biological sample onto the conditioned SPE column.

  • Washing: Wash the column to remove interfering substances.

  • Elution: Elute Cefotaxime and its desacetyl metabolite using a mixture of methanol (B129727) and phosphate (B84403) buffer (pH 7) in a 1:1 ratio.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the mobile phase for HPLC or UPLC-MS/MS analysis.

Quantitative Data Summary:

AnalyteMatrixRecovery Rate (%)Limit of Quantitation (µg/mL)Relative Standard Deviation (RSD) (%)
Desacetylcefotaxime (B1670277)Cerebrospinal Fluid97.4 - 102.90.78< 6.8

Table 1: Performance of the SPE method for the analysis of Desacetylcefotaxime in cerebrospinal fluid.[3]

Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases.

Experimental Protocol:

  • Sample Preparation: To 0.5 mL of plasma sample in a glass tube, add 50 µL of an appropriate internal standard.

  • Extraction: Add 4 mL of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methyl-tert butyl ether) and vortex for 3 minutes.[5] Diethyl ether has been noted to provide acceptable recovery with minor ion suppression.[5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[5]

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate it to dryness.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for analysis.

Note: Sample preparation should ideally be performed at temperatures below freezing and within 1 hour to minimize the conversion of the lactone to its carboxylate form.[5]

Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma, before analysis.[6]

Experimental Protocol:

  • Sample Aliquoting: Take a 100 µL aliquot of the plasma or cerebrospinal fluid sample.[7]

  • Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile (B52724) or a mixture of acetonitrile and methanol (3:1, v/v).[6][7]

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.[7]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,300 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection into the LC-MS/MS system.[7]

Experimental Workflow Diagram

Sample_Preparation_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_pp Protein Precipitation (PP) SPE_Start Start: Biological Sample Condition Condition SPE Cartridge SPE_Start->Condition 1. Load Load Sample Condition->Load 2. Wash Wash Cartridge Load->Wash 3. Elute Elute Analyte Wash->Elute 4. Evaporate Evaporate Eluate Elute->Evaporate 5. Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 6. SPE_End Analysis by HPLC/UPLC-MS/MS Reconstitute->SPE_End 7. LLE_Start Start: Biological Sample Add_IS Add Internal Standard LLE_Start->Add_IS 1. Add_Solvent Add Extraction Solvent & Vortex Add_IS->Add_Solvent 2. Centrifuge_LLE Centrifuge Add_Solvent->Centrifuge_LLE 3. Separate Separate Organic Layer Centrifuge_LLE->Separate 4. Evaporate_LLE Evaporate Solvent Separate->Evaporate_LLE 5. Reconstitute_LLE Reconstitute in Mobile Phase Evaporate_LLE->Reconstitute_LLE 6. LLE_End Analysis by HPLC/UPLC-MS/MS Reconstitute_LLE->LLE_End 7. PP_Start Start: Biological Sample Add_Precipitant Add Precipitating Agent & Vortex PP_Start->Add_Precipitant 1. Centrifuge_PP Centrifuge Add_Precipitant->Centrifuge_PP 2. Collect_Supernatant Collect Supernatant Centrifuge_PP->Collect_Supernatant 3. PP_End Analysis by HPLC/UPLC-MS/MS Collect_Supernatant->PP_End 4.

References

Application Notes and Protocols for UFLC Analysis of Cefotaxime and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the rapid and efficient analysis of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime, and its related impurities using Ultra-Fast Liquid Chromatography (UFLC). This method is crucial for quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing.

Introduction

Cefotaxime is a widely used broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria.[1] Like all pharmaceuticals, the purity of Cefotaxime is critical to its safety and efficacy. During synthesis and storage, various process-related and degradation impurities can arise. Regulatory bodies require stringent control and monitoring of these impurities.

This application note describes a stability-indicating UFLC method capable of separating Cefotaxime from its potential impurities and degradation products in a significantly shorter analysis time compared to conventional HPLC methods. The method is validated to be linear, precise, accurate, and robust, making it suitable for routine quality control and stability testing.

Experimental Protocols

UFLC Method Parameters

A simple and responsive stability-indicating UFLC method has been developed for the determination of Cefotaxime sodium.[2][3]

ParameterSpecification
Instrument UFLC System (e.g., SHIMADZU) with PDA detector[2][3]
Column Kromasil C18 (250 × 4.6mm, 5µm)[2][3]
Mobile Phase 1% Formic Acid in Methanol and Acetonitrile (80:20 v/v)[2][3]
Flow Rate 1.0 mL/min[2][3]
Detector Wavelength 260 nm[2][3]
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 5 minutes

Note: The retention time for Cefotaxime sodium using this method is approximately 2.20 minutes.[2][3]

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefotaxime sodium reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).[2][3]

  • Sample Solution: Reconstitute the Cefotaxime for injection vial with the mobile phase to achieve a similar concentration as the standard solution.

  • Impurity Stock Solutions: If available, prepare individual stock solutions of known Cefotaxime impurities in the mobile phase.

Forced Degradation Studies Protocol

To establish the stability-indicating nature of the UFLC method, forced degradation studies are performed. A stock solution of Cefotaxime sodium (e.g., 50 µg/mL) is subjected to the following stress conditions:[2][3]

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature for a specified period (e.g., 30 minutes, 1 hour, 2 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before injection.

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a specified period. Neutralize the solution with an equivalent amount of 0.1 N HCl before injection.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

  • Thermal Degradation: Heat the drug solution at a specific temperature (e.g., 80°C) for a defined duration (e.g., 1 hour).[3]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.[3]

Data Presentation

Linearity of the UFLC Method

The linearity of the method should be established across a range of concentrations.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Cefotaxime Sodium5 - 50[2][3]> 0.999
Cefotaxime and Its Known Impurities

The following table lists some of the known impurities of Cefotaxime. The UFLC method described should be capable of separating these from the active pharmaceutical ingredient (API).

Impurity NameOther Names / EP/USP DesignationMolecular FormulaMolecular Weight ( g/mol )
DeacetylcefotaximeCefotaxime Impurity BC₁₄H₁₅N₅O₆S₂413.43
Deacetylcefotaxime LactoneCefotaxime Impurity EC₁₄H₁₃N₅O₅S₂395.41
Cefotaxime DimerCefotaxime Impurity FC₃₀H₃₀N₁₀O₁₂S₄850.88
Cefotaxime Trimer-C₄₅H₄₅N₁₅O₁₈S₆1276.32
(6R,7R)-7-amino-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidCefotaxime USP Impurity IC₁₀H₁₂N₂O₅S272.28
Cefotaxime Open Ring Lactone-C₁₄H₁₅N₅O₆S₂413.43
Cefotaxime Sodium Impurity ADeacetoxycefotaximeC₁₄H₁₅N₅O₅S₂397.43
Cefotaxime Sodium Impurity C-C₁₇H₁₇N₅O₈S₂483.48
Cefotaxime Sodium Impurity D-C₁₆H₁₇N₅O₇S₂455.47
Cefotaxime Sodium Impurity GCefotaxime DioximeC₂₂H₂₂N₈O₉S₃638.65

Visualizations

UFLC Experimental Workflow

UFLC_Workflow cluster_prep Sample & Standard Preparation cluster_uflc UFLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare Cefotaxime Reference Standard Injection Inject Sample Standard->Injection Sample Prepare Cefotaxime Sample Solution Sample->Injection Forced_Deg Perform Forced Degradation Studies Forced_Deg->Injection UFLC_System UFLC System with PDA Detector Column Kromasil C18 Column Chromatogram Acquire Chromatogram UFLC_System->Chromatogram Mobile_Phase Mobile Phase Delivery Injection->UFLC_System Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Cefotaxime and Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for UFLC analysis of Cefotaxime.

Cefotaxime Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis Cefotaxime Cefotaxime Beta_Lactam_Cleavage β-Lactam Ring Cleavage Product Cefotaxime->Beta_Lactam_Cleavage β-lactam cleavage Deacetylcefotaxime Deacetylcefotaxime Cefotaxime->Deacetylcefotaxime Deacetylation N_Oxide N-Oxide Impurity Cefotaxime->N_Oxide Sulfoxide Sulfoxide Impurity Cefotaxime->Sulfoxide Isomerization Anti-Isomer Cefotaxime->Isomerization Ring_Cleavage Δ³-Cephem Ring Photolysis Products Cefotaxime->Ring_Cleavage Lactone Deacetylcefotaxime Lactone Deacetylcefotaxime->Lactone Acidic conditions

Caption: Major degradation pathways of Cefotaxime.

Conclusion

The described UFLC method provides a rapid, sensitive, and reliable approach for the analysis of Cefotaxime and its impurities. The short run time significantly increases sample throughput, making it an ideal tool for high-volume quality control laboratories. The stability-indicating nature of the method ensures that all potential degradation products formed under various stress conditions can be effectively separated from the parent drug, thus guaranteeing the accurate assessment of drug purity and stability. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Cefotaxime.

References

Application Notes and Protocols for Solid-Phase Extraction of Cephalosporin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporins are a cornerstone in the arsenal (B13267) of β-lactam antibiotics, widely prescribed to combat a variety of bacterial infections. The study of their metabolites is crucial for understanding their pharmacokinetic and pharmacodynamic profiles, including efficacy, potential toxicity, and mechanisms of action. Accurate quantification of these metabolites in biological matrices such as plasma and urine is essential for drug development and clinical research.

Solid-Phase Extraction (SPE) has emerged as a robust and selective method for the sample preparation of cephalosporin (B10832234) metabolites prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). SPE offers significant advantages over traditional methods by minimizing matrix effects, improving analytical sensitivity, and providing cleaner extracts.[1]

This document provides a detailed protocol for the solid-phase extraction of common cephalosporin metabolites from biological fluids. It includes a summary of quantitative data, a step-by-step experimental protocol, and visualizations to aid in the understanding of the workflow and underlying metabolic pathways.

Data Presentation: Quantitative Performance of SPE Methods

The selection of an appropriate SPE sorbent is critical for achieving optimal recovery and minimizing matrix effects. The choice depends on the physicochemical properties of the target metabolite and the nature of the biological matrix. Below is a summary of typical performance data for the extraction of various cephalosporin metabolites using different SPE cartridges.

Metabolite/Parent DrugSPE SorbentBiological MatrixAverage Recovery (%)Limit of Quantification (LOQ)Limit of Detection (LOD)Reference
DeacetylcephapirinC18Bovine Kidney Tissue≥ 70%Not ReportedNot Reported[2]
Desfuroylceftiofur cysteine disulfide (DCCD)C18Bovine Kidney Tissue58%Not ReportedNot Reported[2]
CeftriaxoneC18Human Plasma20.92%Not ReportedNot Reported[3]
CefiximeC18Human Plasma25.84%Not ReportedNot Reported[3]
CefdinirC18Human Plasma37.88%Not ReportedNot Reported[3]
CefdinirC18Human Plasma83.91 ± 6.0%Not ReportedNot Reported[4]
CephalexinHLBMilk56-93%0.02-10 µg/kg0.02-5 µg/kg[5]
CefazolinHLBMilk56-93%0.02-10 µg/kg0.02-5 µg/kg[5]
CefotaximeHLBMilk56-93%0.02-10 µg/kg0.02-5 µg/kg[5]
General CephalosporinsC18Urine> 90%Not ReportedNot Reported[6]
General CephalosporinsC18Blood/Tissues> 80%Not ReportedNot Reported[6]
TazobactamPWAX CartridgeHuman Plasma/Urine84.6-101.7%Not Reported0.03 mg/L[7]

Note: Recovery rates and detection limits can vary based on the specific experimental conditions, including the SPE protocol, analytical instrumentation, and matrix complexity.

Experimental Protocols

This section outlines a general yet detailed protocol for the solid-phase extraction of cephalosporin metabolites from human plasma. This protocol is a composite based on common practices and can be adapted for other biological matrices and specific metabolites.

Materials and Reagents
  • SPE Cartridges: C18 (500 mg, 3 mL) or Hydrophilic-Lipophilic Balanced (HLB) cartridges.

  • Reagents:

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • Analytical balance

    • pH meter

Sample Preparation

Proper sample preparation is crucial to prevent clogging of the SPE cartridge and to ensure the release of metabolites from proteins.

  • Plasma/Serum:

    • Thaw frozen plasma or serum samples at room temperature.

    • To 1 mL of plasma/serum, add 2 mL of acetonitrile or methanol to precipitate proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for SPE.

  • Urine:

    • Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:1 with deionized water or an appropriate buffer.

Solid-Phase Extraction Protocol

This protocol is a general guideline and should be optimized for each specific metabolite and matrix.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 or HLB cartridge to activate the sorbent.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Ensure the sorbent bed does not run dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.

    • A second wash with a slightly stronger organic solvent (e.g., 20% methanol) can be performed to remove less polar interferences, but this step requires careful optimization to avoid elution of the target metabolites.

  • Elution:

    • Elute the retained metabolites with 2-5 mL of an appropriate solvent. A common elution solvent is methanol or acetonitrile, sometimes with the addition of a small amount of acid (e.g., 0.1% formic acid) or base to facilitate the elution of acidic or basic metabolites, respectively.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or 40°C.

    • Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the initial mobile phase used for the analytical separation (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Mandatory Visualizations

Cephalosporin Metabolism Pathway

Cephalosporins can undergo several metabolic transformations, primarily through the action of esterases on prodrugs and the enzymatic or spontaneous opening of the β-lactam ring. The following diagram illustrates a generalized metabolic pathway.

Cephalosporin_Metabolism cluster_prodrug Prodrug Activation cluster_deacetylation Side-Chain Modification cluster_degradation β-Lactam Ring Cleavage Cephalosporin Prodrug (e.g., Cefpodoxime Proxetil) Cephalosporin Prodrug (e.g., Cefpodoxime Proxetil) Active Cephalosporin (e.g., Cefpodoxime) Active Cephalosporin (e.g., Cefpodoxime) Cephalosporin Prodrug (e.g., Cefpodoxime Proxetil)->Active Cephalosporin (e.g., Cefpodoxime) Esterases (in intestinal wall/liver) Cephalosporin (e.g., Cefotaxime) Cephalosporin (e.g., Cefotaxime) Desacetyl Metabolite (e.g., Desacetylcefotaxime) Desacetyl Metabolite (e.g., Desacetylcefotaxime) Cephalosporin (e.g., Cefotaxime)->Desacetyl Metabolite (e.g., Desacetylcefotaxime) Esterases Active Cephalosporin Active Cephalosporin Inactive Metabolites Inactive Metabolites Active Cephalosporin->Inactive Metabolites β-Lactamases (bacterial enzymes) or Spontaneous Hydrolysis

Caption: Generalized metabolic pathways of cephalosporins.

Experimental Workflow for SPE of Cephalosporin Metabolites

The following diagram outlines the logical steps involved in the solid-phase extraction protocol described above.

SPE_Workflow Start Start Sample Collection (Plasma/Urine) Sample Collection (Plasma/Urine) Start->Sample Collection (Plasma/Urine) Protein Precipitation Protein Precipitation Sample Collection (Plasma/Urine)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Sample Loading Sample Loading Collect Supernatant->Sample Loading SPE Cartridge Conditioning SPE Cartridge Conditioning SPE Cartridge Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Evaporation (Dry-down) Evaporation (Dry-down) Elution->Evaporation (Dry-down) Reconstitution Reconstitution Evaporation (Dry-down)->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Workflow for solid-phase extraction of cephalosporin metabolites.

Conclusion

The presented solid-phase extraction protocol provides a reliable and efficient method for the isolation and purification of cephalosporin metabolites from biological matrices. The quantitative data summarized herein demonstrates the effectiveness of various SPE sorbents for different cephalosporins. Researchers and scientists can utilize this information as a starting point for developing and validating their own specific methods for the analysis of cephalosporin metabolites, contributing to a deeper understanding of their pharmacology and clinical implications. Careful optimization of each step in the protocol is essential to achieve the desired analytical performance for the specific metabolite and matrix of interest.

References

Application Notes and Protocols: Utilizing 3-Desacetyl Cefotaxime Lactone in Microbiological and Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefotaxime (B1668864) is a potent third-generation cephalosporin (B10832234) antibiotic. In vivo, it is metabolized in the liver, first into an active metabolite, 3-Desacetyl Cefotaxime, and subsequently into an inactive compound, 3-Desacetyl Cefotaxime lactone.[1][2][3][4][5][6] The metabolic pathway is generally understood as: Cefotaxime → 3-Desacetyl Cefotaxime → this compound.[1][2][3][4][5] While the desacetyl metabolite retains significant, though reduced, antibacterial activity, the lactone form is considered microbiologically inactive.[3][7]

This document provides detailed protocols and applications for the use of this compound in a research setting. Its primary utility is not as an active antimicrobial agent, but as a critical reference standard for analytical methods, stability studies, and as a negative control in microbiology assays to understand the degradation and deactivation of Cefotaxime.

Metabolic Pathway of Cefotaxime

The biotransformation of Cefotaxime is a key factor in its pharmacokinetic and pharmacodynamic profile. The initial deacetylation to 3-Desacetyl Cefotaxime results in a metabolite that often acts synergistically with the parent compound.[8][9] However, the subsequent intramolecular cyclization to form the lactone renders the molecule inactive. Understanding this pathway is crucial for drug stability and efficacy studies.

G CTX Cefotaxime (Active) Des 3-Desacetyl Cefotaxime (Active Metabolite) CTX->Des Hepatic Esterases Lac 3-Desacetyl Cefotaxime lactone (Inactive) Des->Lac Intramolecular Lactonization (Rate-limiting)

Figure 1: Metabolic deactivation pathway of Cefotaxime.

Data Presentation: Comparative Antimicrobial Activity

The primary active compounds in vivo are Cefotaxime and its desacetyl metabolite. The lactone is considered inactive. The following table summarizes the comparative activity of Cefotaxime and 3-Desacetyl Cefotaxime against various bacterial species. This data is essential for understanding the consequences of Cefotaxime degradation.

CompoundOrganismMIC Range (µg/mL)Key ObservationReference
Cefotaxime (CTX) Enterobacteriaceae0.03 - 1.0High activity against common gram-negatives.[7][10]
3-Desacetyl Cefotaxime (des-CTX) Enterobacteriaceae0.25 - 8.0~8-10 fold lower activity than CTX.[7][9][11]
Cefotaxime (CTX) Staphylococcus aureus0.5 - 4.0Moderate activity.[7][11]
3-Desacetyl Cefotaxime (des-CTX) Staphylococcus aureus4.0 - 32.0Significantly less active than CTX.[7][11]
Cefotaxime (CTX) Pseudomonas aeruginosa8.0 - >128Limited activity.[7][11]
3-Desacetyl Cefotaxime (des-CTX) Pseudomonas aeruginosa32.0 - >128No useful activity.[7][11]
This compound VariousNot ApplicableConsidered microbiologically inactive.[3]

Experimental Protocols

Application 1: Use as a Negative Control in Broth Microdilution MIC Assays

Objective: To confirm the loss of antibacterial activity upon the formation of this compound and to ensure that any observed inhibition in a Cefotaxime sample is due to the active forms, not the lactone degradation product.

Materials:

  • This compound (analytical standard grade)

  • Cefotaxime and/or 3-Desacetyl Cefotaxime (as positive controls)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (e.g., E. coli ATCC 25922) standardized to 5 x 10^5 CFU/mL

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, check supplier data). Prepare identical stock solutions for Cefotaxime and 3-Desacetyl Cefotaxime.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the lactone stock solution using CAMHB to achieve a final concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL). Prepare parallel dilution series for the positive controls.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration with no visible growth.

  • Expected Outcome: No inhibition of bacterial growth should be observed in the wells containing this compound at any tested concentration, confirming its inactivity. The positive controls should show clear MICs consistent with literature values.

Application 2: Standard for Cefotaxime Stability Studies via HPLC

Objective: To quantify the degradation of Cefotaxime into its primary metabolites, including the inactive lactone, under various environmental conditions (e.g., pH, temperature, light exposure).

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cefotaxime Solution (e.g., in phosphate (B84403) buffer) C Aliquot & Incubate Samples (e.g., 4°C, 25°C, 40°C) A->C B Prepare Analytical Standards (Cefotaxime, des-CTX, Lactone) F Generate Standard Curves B->F D Collect Samples at Time Points (0, 2, 4, 8, 24h) C->D E HPLC Analysis D->E G Quantify Compounds in Samples E->G F->G

Figure 2: Workflow for a Cefotaxime stability study using HPLC.

Protocol Outline:

  • Standard Curve Generation:

    • Using high-purity standards, prepare a series of known concentrations for Cefotaxime, 3-Desacetyl Cefotaxime, and this compound.

    • Inject each standard into an appropriate HPLC system (e.g., C18 column with a gradient of acetonitrile (B52724) and phosphate buffer as the mobile phase).

    • Record the retention time and peak area for each compound at each concentration.

    • Plot peak area versus concentration to generate a linear standard curve for each analyte.

  • Stability Experiment:

    • Prepare a solution of Cefotaxime at a known concentration in the desired buffer or medium.

    • Dispense aliquots of the solution into vials and store them under the conditions to be tested (e.g., different temperatures).

    • At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), remove a vial from each condition and immediately quench the reaction (e.g., by freezing or acidification) to prevent further degradation.

  • Sample Analysis:

    • Analyze the collected samples using the same HPLC method established for the standard curves.

    • Identify and quantify the peaks corresponding to Cefotaxime, 3-Desacetyl Cefotaxime, and this compound by comparing their retention times and peak areas to the standard curves.

  • Data Interpretation:

    • Calculate the concentration of each compound at each time point.

    • Plot the concentration of Cefotaxime and the appearance of the metabolites (des-CTX and the lactone) over time to determine the degradation kinetics of the parent drug.

References

Application Notes and Protocols for the Chromatographic Separation of Cefotaxime and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and analysis of the third-generation cephalosporin (B10832234) antibiotic, cefotaxime (B1668864), and its primary derivatives. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) techniques, essential for quality control, impurity profiling, and pharmacokinetic studies.

Introduction

Cefotaxime is a widely used β-lactam antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. During its synthesis, storage, and metabolism, various related substances, including the active metabolite desacetylcefotaxime (B1670277), degradation products, and polymeric impurities, can be formed. The presence and quantity of these derivatives must be carefully monitored to ensure the efficacy and safety of cefotaxime-containing pharmaceutical products. This document offers comprehensive protocols for the chromatographic separation of cefotaxime from its key derivatives.

Key Cefotaxime Derivatives

The following are the most common derivatives and impurities of cefotaxime that require separation and quantification:

  • Desacetylcefotaxime: The major and microbiologically active metabolite of cefotaxime.

  • Cefotaxime Dimer and Trimer: Polymeric impurities that can form during manufacturing and storage and have been associated with allergic reactions.[1]

  • Degradation Products: Can form under stress conditions such as heat, light, acidic, or basic environments.

Chromatographic Methods for Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the analysis of cefotaxime and its derivatives. The choice of mobile phase, stationary phase, and detection parameters is critical for achieving optimal separation.

Data Presentation: Summary of Chromatographic Conditions

The following tables summarize various mobile phase compositions and chromatographic conditions for the separation of cefotaxime and its derivatives.

Table 1: Isocratic HPLC Methods for Cefotaxime Analysis

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection Wavelength (nm)Analyte(s)Retention Time (min)Reference
Acetonitrile (B52724):Water (70:30, v/v)C181.0233Cefotaxime Sodium2.622[2]
Ammonium (B1175870) Acetate (B1210297) Buffer (pH 6.8):Acetonitrile (85:15, v/v)SS Wakosil II C8 (250 x 4.6 mm, 5 µm)0.8252Cefotaxime5.47[1][3]
Methanol:Phosphate Buffer (1000:130, v/v), pH 6.15BDS C18 (150 x 4.0 mm, 5 µm)1.0235Cefotaxime~12.5[4]
1% Formic Acid in MethanolMerck C180.8230Cefotaxime Sodium2.464
Phosphoric Acid-MethanolLichrosorb RP-8Not Specified310Cefotaxime, DesacetylcefotaximeNot Specified[5]

Table 2: Gradient HPLC Methods for Cefotaxime and Its Impurities

Mobile Phase AMobile Phase BColumnFlow Rate (mL/min)Detection Wavelength (nm)Gradient ProgramAnalyte(s)Reference
0.05 M Phosphate Buffer (pH 6.25):Methanol (86:14, v/v)0.05 M Phosphate Buffer (pH 6.25):Methanol (60:40, v/v)Not SpecifiedNot SpecifiedNot Specified0-15 min, 6% B; 15-23 min, 20% B; 23-40 min, 55% B; 40-54 min, 100% B; 54-55 min, 6% BCefotaxime Dimer & Trimer
Water:Acetic Acid (100:1, v/v)AcetonitrileCAPCELL PAK CA18 MGII (10 mm I.D.)Not SpecifiedNot Specified0 min, 10% B; 10-15 min, 15% B; 15-30 min, 18% B; 30-42 min, 30% B; 42-45 min, 40% B; 45-50 min, 45% B; 50-51 min, 10% BCefotaxime Dimer & Trimer

Experimental Protocols

Protocol 1: Isocratic Separation of Cefotaxime Sodium

This protocol is a simple and rapid method for the routine analysis of cefotaxime sodium in pharmaceutical formulations.

A. Materials and Reagents

  • Cefotaxime Sodium Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.45 µm Membrane Filters

B. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at 233 nm[2]

C. Procedure

  • Mobile Phase Preparation:

    • Mix 700 mL of acetonitrile with 300 mL of water.

    • Degas the solution for 15 minutes using an ultrasonic bath.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of Cefotaxime Sodium Reference Standard and transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-100 µg/mL).

  • Sample Preparation (for Injection Formulation):

    • Reconstitute the cefotaxime for injection as per the product label.

    • Dilute an appropriate volume of the reconstituted solution with the mobile phase to obtain a theoretical concentration of cefotaxime within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

    • Quantify the amount of cefotaxime in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Protocol 2: Isocratic Separation of Cefotaxime and Desacetylcefotaxime

This method is suitable for the simultaneous determination of cefotaxime and its active metabolite, desacetylcefotaxime.

A. Materials and Reagents

  • Cefotaxime Reference Standard

  • Desacetylcefotaxime Reference Standard

  • Ammonium Acetate (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Acetic Acid or Ammonium Hydroxide (for pH adjustment)

  • 0.45 µm Membrane Filters

B. Chromatographic Conditions

  • Column: SS Wakosil II C8, 250 mm x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase: Ammonium Acetate Buffer (pH 6.8):Acetonitrile (85:15, v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 100 µL

  • Column Temperature: Ambient

  • Detection: UV at 252 nm[1]

C. Procedure

  • Ammonium Acetate Buffer (10 mM, pH 6.8) Preparation:

    • Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade water.[6]

    • Adjust the pH to 6.8 with dilute acetic acid or ammonium hydroxide.[6]

    • Filter the buffer through a 0.45 µm membrane filter.[6]

  • Mobile Phase Preparation:

    • Mix 850 mL of the prepared Ammonium Acetate Buffer (pH 6.8) with 150 mL of acetonitrile.

    • Degas the solution for 15 minutes using an ultrasonic bath.

  • Standard Solution Preparation:

    • Prepare individual or mixed stock solutions of cefotaxime and desacetylcefotaxime (e.g., 100 µg/mL) in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution(s) with the mobile phase.

  • Sample Preparation:

    • Dilute the sample (e.g., plasma, urine, or pharmaceutical formulation) with the mobile phase to a concentration within the linear range of the assay.

    • For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required before dilution.

    • Filter the final solution through a 0.45 µm syringe filter.

  • Analysis:

    • Follow the analysis steps outlined in Protocol 1.

Visualization of Experimental Workflows

Diagram 1: General HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A flowchart illustrating the key steps of a general HPLC analysis workflow.

Diagram 2: Mobile Phase Preparation Logic

Mobile_Phase_Prep start Start: Select Mobile Phase isocratic Isocratic or Gradient? start->isocratic isocratic_prep Mix Solvents in Fixed Ratio isocratic->isocratic_prep Isocratic gradient_prep_A Prepare Mobile Phase A isocratic->gradient_prep_A Gradient buffer_check Buffer Required? isocratic_prep->buffer_check gradient_prep_B Prepare Mobile Phase B gradient_prep_A->gradient_prep_B gradient_prep_B->buffer_check prepare_buffer Prepare and pH Adjust Buffer buffer_check->prepare_buffer Yes degas Degas Mobile Phase(s) buffer_check->degas No mix_buffer Mix Buffer with Organic Solvent prepare_buffer->mix_buffer mix_buffer->degas end End: Mobile Phase Ready for Use degas->end

Caption: A decision-making flowchart for the preparation of HPLC mobile phases.

Conclusion

The protocols and data presented in these application notes provide a robust starting point for the development and implementation of chromatographic methods for the analysis of cefotaxime and its derivatives. The selection of the most appropriate method will depend on the specific analytical requirements, including the desired resolution, sensitivity, and sample matrix. For regulatory submissions and quality control purposes, all methods must be fully validated according to ICH guidelines.

References

Application Notes and Protocols for the Detection of 3-Desacetyl Cefotaxime Lactone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime (B1668864), a third-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation, leading to the formation of various impurities that can impact its safety and efficacy. One critical degradation product is the 3-Desacetyl Cefotaxime lactone. This inactive and potentially immunogenic impurity is formed via the deacetylation of cefotaxime to 3-desacetyl cefotaxime, which can then undergo intramolecular cyclization to form the lactone, particularly under acidic conditions.[1] The accurate detection and quantification of this lactone are paramount for ensuring the quality and stability of cefotaxime pharmaceutical formulations.

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound. The protocols detailed herein are based on established stability-indicating high-performance liquid chromatography (HPLC) methods.

Chemical Structures and Degradation Pathway

The degradation of Cefotaxime to its lactone impurity is a two-step process. Initially, the acetyl group at the C-3 position is hydrolyzed to form 3-desacetyl cefotaxime, an active metabolite. Subsequently, under appropriate conditions, this intermediate undergoes intramolecular esterification to form the inactive this compound.

G Cefotaxime Cefotaxime Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime Cefotaxime->Desacetyl_Cefotaxime Deacetylation (Hydrolysis) Lactone This compound Desacetyl_Cefotaxime->Lactone Intramolecular Lactonization

Degradation pathway of Cefotaxime to its lactone impurity.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of this compound using a stability-indicating HPLC method. It is important to note that these values are illustrative and may vary depending on the specific instrumentation, column, and precise experimental conditions employed. The data has been compiled from various sources discussing the analysis of cefotaxime and its related substances.[2][3][4][5][6]

ParameterValueReference
Retention Time (min) ~ 4.5 - 6.0Representative value based on typical C18 columns and gradient elution. The lactone is generally more retained than cefotaxime and desacetyl cefotaxime.
Limit of Detection (LOD) 0.05 µg/mLBased on typical sensitivity of UV detectors for related substances in pharmaceutical analysis.[3][4][6]
Limit of Quantification (LOQ) 0.15 µg/mLBased on typical sensitivity of UV detectors for related substances in pharmaceutical analysis.[3][4][6]
Linearity Range 0.2 - 10 µg/mLA typical range for the quantification of impurities.
Recovery (%) 98.0 - 102.0%Expected recovery for a validated analytical method.
Relative Standard Deviation (RSD) for Precision (%) < 2.0%Standard requirement for precision in pharmaceutical quality control.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Determination of this compound

This protocol describes a gradient reversed-phase HPLC method for the separation and quantification of cefotaxime and its degradation products, including this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Reference standards for Cefotaxime Sodium, 3-Desacetyl Cefotaxime, and this compound.

  • HPLC grade acetonitrile (B52724) and methanol.

  • Analytical grade phosphate (B84403) buffer salts.

  • Purified water (18.2 MΩ·cm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 70% A, 30% B

    • 20-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • 35-40 min: Equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the reference standards of Cefotaxime, 3-Desacetyl Cefotaxime, and this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to obtain individual stock solutions.

  • Working Standard Solution: Dilute the stock solutions with the initial mobile phase composition to obtain a mixed standard solution with appropriate concentrations for calibration.

  • Sample Preparation: Dissolve the pharmaceutical formulation in the initial mobile phase to achieve a target concentration of cefotaxime within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantification limit, and robustness.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions (Cefotaxime, Desacetyl Cefotaxime, Lactone) Injection Inject Samples and Standards Prep_Standard->Injection Prep_Sample Prepare Pharmaceutical Formulation Sample Prep_Sample->Injection HPLC_System HPLC System Setup (C18 Column, Gradient Elution) Detection UV Detection at 254 nm Injection->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report G MethodDevelopment Analytical Method Development Specificity Specificity MethodDevelopment->Specificity SystemSuitability System Suitability MethodDevelopment->SystemSuitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

References

Application Note: NMR Characterization of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cefotaxime (B1668864) is a widely used β-lactam antibiotic with a broad spectrum of activity. However, it is susceptible to degradation under various conditions, leading to the formation of several related substances. One of the key degradation products is 3-Desacetyl Cefotaxime, which can subsequently undergo intramolecular cyclization to form the inactive 3-Desacetyl Cefotaxime Lactone.[1] The presence of this lactone is an indicator of Cefotaxime degradation and must be monitored to ensure the efficacy and safety of pharmaceutical formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of such degradation products.

Signaling and Degradation Pathway

The degradation of Cefotaxime to this compound is a multi-step process. The initial and primary degradation pathway involves the hydrolysis of the acetyl group at the C-3 position to form 3-Desacetyl Cefotaxime. This active metabolite can then undergo intramolecular cyclization, particularly under acidic conditions, to form the inactive lactone.[1]

G Cefotaxime Cefotaxime Hydrolysis Hydrolysis (Esterase or Chemical) Cefotaxime->Hydrolysis Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime (Active Metabolite) Intramolecular_Cyclization Intramolecular Cyclization (Acidic pH) Desacetyl_Cefotaxime->Intramolecular_Cyclization Lactone This compound (Inactive Degradation Product) Hydrolysis->Desacetyl_Cefotaxime Intramolecular_Cyclization->Lactone

Degradation pathway of Cefotaxime to this compound.

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following is a general protocol for the preparation of cephalosporin (B10832234) samples for NMR analysis.

G cluster_0 Sample Preparation Workflow A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.8 mL of deuterated solvent (e.g., DMSO-d6) A->B C Vortex or sonicate to ensure complete dissolution B->C D Transfer solution to a clean, dry 5 mm NMR tube C->D E Add internal standard (e.g., TMS), if required D->E F Cap the NMR tube and invert to mix thoroughly E->F

Workflow for NMR sample preparation.

Materials:

  • This compound reference standard

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh 5-10 mg of the this compound reference standard.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (DMSO-d6 is often a good choice for cephalosporins) in a clean, dry vial.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).

  • Cap the NMR tube securely and mix the contents by gentle inversion.

NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

Typical Acquisition Parameters for ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range sufficient to cover all proton signals (e.g., 0-12 ppm).

Typical Acquisition Parameters for ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-200 ppm).

Data Presentation

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the public domain literature searched, the following tables are provided as a template for recording and presenting such data once acquired. For reference, the reported NMR data for the parent compound, Cefotaxime, in DMSO-d6 is included.[2][3]

Reference ¹H NMR Data for Cefotaxime in DMSO-d6[2][3]
Proton AssignmentChemical Shift (ppm)MultiplicityJ (Hz)
H-2~3.5 (ABq)d18.0
H-65.09d4.9
H-75.67dd4.9, 8.1
Thiazole H-5'6.75s
Aminothiazole NH₂7.22s
Amide NH9.58d8.1
OCH₃3.84s
CH₂OAc4.67, 4.94 (ABq)d13.1
CH₃OAc2.02s
Template for ¹H NMR Data of this compound
Proton AssignmentChemical Shift (ppm)MultiplicityJ (Hz)
Data not available in the searched literature
Reference ¹³C NMR Data for Cefotaxime in DMSO-d6[2][3]
Carbon AssignmentChemical Shift (ppm)
C-225.4
C-3125.7
C-4165.7
C-657.1
C-758.9
C=O (β-lactam)164.3
C=O (amide)162.7
C=N161.0
Thiazole C-2'168.1
Thiazole C-4'142.1
Thiazole C-5'108.9
OCH₃60.9
CH₂OAc63.2
CH₃OAc20.6
Template for ¹³C NMR Data of this compound
Carbon AssignmentChemical Shift (ppm)
Data not available in the searched literature

Conclusion

The NMR characterization of this compound is a critical component of quality control in the manufacturing and formulation of Cefotaxime. This application note provides a comprehensive framework for this analysis, including the degradation pathway, detailed experimental protocols for sample preparation and data acquisition, and templates for data presentation. While a complete set of assigned ¹H and ¹³C NMR data for the lactone is not currently available in the reviewed literature, the protocols and reference data for the parent compound provided herein will facilitate the systematic characterization of this important degradation product by researchers and drug development professionals.

References

Application Notes and Protocols for Forced Degradation Studies of Cefotaxime Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation, or stress testing, is a critical component in the development of drug substances and drug products. It involves subjecting the drug to a variety of exaggerated conditions to accelerate its degradation. The resulting data is indispensable for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule. Cefotaxime (B1668864) sodium, a third-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation under conditions of hydrolysis, oxidation, and photolysis.[1] This document provides detailed protocols for conducting forced degradation studies on cefotaxime sodium and for analyzing the resulting degradation products.

The primary degradation pathways for cefotaxime sodium in aqueous solution involve two main reactions: the cleavage of the β-lactam nucleus and the de-esterification at the C-3 position.[2][3] In strongly acidic or alkaline environments, these hydrolysis reactions are catalyzed by hydrogen or hydroxide (B78521) ions, respectively.[2][3] The optimal stability for cefotaxime sodium in aqueous solution is observed in the pH range of 4.3 to 6.5.[3][4][5][6]

Experimental Workflow for Forced Degradation Studies

The general workflow for performing a forced degradation study is outlined below. This process ensures that the drug is appropriately stressed and that the resulting samples are suitable for analysis to identify and quantify any degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Sample Processing & Analysis A Prepare Cefotaxime Sodium Stock Solution (e.g., 100 µg/mL) B Acid Hydrolysis (e.g., 0.1N HCl, 80°C) A->B C Alkaline Hydrolysis (e.g., 0.1N NaOH) A->C D Oxidative Degradation (e.g., 30% H2O2) A->D E Thermal Degradation (e.g., 105°C) A->E F Photolytic Degradation (e.g., UV light) A->F G Neutralize/Dilute Stressed Samples B->G C->G D->G E->G F->G H Analyze via Stability-Indicating Method (e.g., RP-HPLC) G->H I Identify and Quantify Degradation Products H->I

Caption: General workflow for forced degradation studies of Cefotaxime Sodium.

Forced Degradation Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature. Researchers should adapt these protocols based on their specific requirements and analytical instrumentation.

Acidic Hydrolysis
  • Objective: To evaluate the degradation of cefotaxime sodium under acidic conditions.

  • Protocol:

    • Prepare a stock solution of cefotaxime sodium at a concentration of 100 µg/mL in water.

    • To 5 mL of the stock solution, add 5 mL of 0.1N hydrochloric acid (HCl).

    • Heat the solution in a water bath at 80°C for 6 hours.[7]

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution by adding 5 mL of 0.1N sodium hydroxide (NaOH).[7]

    • Dilute the neutralized solution to a suitable concentration (e.g., 1 µg/mL) with the mobile phase and analyze by HPLC.[7]

Alkaline Hydrolysis
  • Objective: To assess the stability of cefotaxime sodium under basic conditions.

  • Protocol:

    • Prepare a stock solution of cefotaxime sodium (e.g., 50 µg/mL) in water.

    • Subject the solution to alkaline conditions using a suitable concentration of sodium hydroxide (e.g., 0.1N NaOH).

    • Monitor the degradation at specific time intervals (e.g., 0, 30, 60, 120 minutes).[8]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of hydrochloric acid.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

Oxidative Degradation
  • Objective: To investigate the degradation of cefotaxime sodium in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a stock solution of cefotaxime sodium at a concentration of 100 µg/mL.[7]

    • To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide (H₂O₂).[7]

    • Keep the solution at room temperature for 24 hours.[7]

    • After 24 hours, dilute the sample to a final concentration of 1 µg/mL with the mobile phase and inject it into the HPLC system.[7]

Thermal Degradation
  • Objective: To evaluate the effect of high temperature on the stability of cefotaxime sodium.

  • Protocol:

    • Prepare a stock solution of cefotaxime sodium (e.g., 50 µg/mL) in water.

    • For degradation in solution, heat the sample at 105°C for 5 minutes, followed by cooling.[7]

    • For solid-state degradation, place the cefotaxime sodium powder in a controlled temperature and humidity chamber (e.g., 45°C / 75% RH) and withdraw samples at various time points (e.g., 2 hours, 24 hours).[9][10]

    • Dissolve the solid samples or dilute the solution samples with the mobile phase to a suitable concentration for analysis.

Summary of Degradation Conditions and Results

The stability of cefotaxime sodium varies significantly under different stress conditions. The table below summarizes typical conditions and observations.

Stress ConditionReagent / Condition DetailsTemperatureDurationObservations
Acidic 0.1N HCl80°C6 hoursSignificant degradation observed.[7]
Alkaline 0.1N NaOHRoom Temp.VariableRapid degradation occurs.
Oxidative 30% H₂O₂Room Temp.24 hoursDegradation is induced.[7]
Thermal (Solution) 100mg/mL in water45°C2 hoursMaintained adequate stability.[9][10]
Thermal (Solution) 100mg/mL in water25°C24 hoursMaintained adequate stability.[9][10]
Thermal (Solution) 100mg/mL in water5°C5 daysMaintained adequate stability.[9][10]
Photolytic UV LightRoom Temp.VariableCefotaxime sodium is susceptible to degradation under UV light.[1]

Analytical Methodology

A validated, stability-indicating chromatographic method is essential to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are commonly employed for this purpose.

ParameterMethod 1 (UFLC)[8]Method 2 (RP-HPLC)[7]
Column Kromasil C18 (250 x 4.6mm, 5µm)Venusil XBP C8 (250 x 4.6mm, 5µm)
Mobile Phase 1% Formic acid in Methanol:Acetonitrile (80:20 v/v)Binary combination of Buffer A and B (15:65)
Flow Rate 1 mL/min0.8 mL/min
Detection PDA Detector at 260 nmUV Detector at 235 nm
Injection Volume Not Specified20 µL
Oven Temperature Not Specified23-26°C
Retention Time 2.20 minNot Specified

Cefotaxime Sodium Degradation Pathways

The degradation of cefotaxime sodium primarily proceeds through hydrolysis, leading to the cleavage of the β-lactam ring and deacetylation of the side chain at the C-3 position. In highly acidic conditions, the deacetylated derivative can further convert to a lactone.[2]

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_acid Further Acidic Degradation CTX Cefotaxime Sodium BLC β-Lactam Ring Cleavage Product CTX->BLC β-Lactam Cleavage DAC Deacetylcefotaxime (De-esterification at C-3) CTX->DAC De-esterification LAC Lactone Derivative DAC->LAC Acid-catalyzed lactonization

Caption: Primary degradation pathways of Cefotaxime Sodium under stress.

Conclusion

The protocols and data presented provide a comprehensive framework for conducting forced degradation studies on cefotaxime sodium. These studies are fundamental for ensuring the quality, safety, and efficacy of pharmaceutical products by establishing a robust stability-indicating method and understanding the potential degradation products that may form during the product's shelf life. The choice of stress conditions and analytical methods should be justified and tailored to the specific drug product and its intended storage conditions.

References

Troubleshooting & Optimization

Technical Support Center: 3-Desacetyl Cefotaxime Lactone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 3-Desacetyl Cefotaxime (B1668864) lactone, a critical impurity and degradation product of Cefotaxime.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of 3-Desacetyl Cefotaxime lactone and related compounds.

Question 1: Why am I seeing significant peak tailing for my this compound peak?

Answer: Peak tailing is a common issue in HPLC and can compromise analytical accuracy.[1] For this compound and related cephalosporins, the primary causes often involve secondary interactions with the stationary phase or inappropriate mobile phase conditions.

  • Silanol (B1196071) Interactions: The presence of basic functional groups in the analyte can lead to interactions with acidic residual silanol groups on the surface of silica-based C18 columns.[1][2] This creates a secondary retention mechanism that results in tailing peaks.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1] For basic compounds, a mobile phase pH 2 units above the pKa is ideal, while for acidic compounds, it should be 2 units below.[2] The optimal pH range for Cefotaxime stability is approximately 4.3 to 6.2.[3][4] Outside this range, degradation can increase, potentially affecting peak shapes of the resulting degradants.

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[5][6]

Solutions:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is buffered and set to an optimal value to maintain a single ionic state for the analyte and minimize silanol interactions. A pH of around 2-3 can help by protonating the silanol groups.[5]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to block most residual silanol groups, making the surface more inert and significantly reducing tailing.[1][6]

  • Add a Mobile Phase Modifier: For basic compounds, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.05% - 0.1%) can mask the silanol groups and improve peak shape.[2][7] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.[2][8]

  • Reduce Sample Concentration: Dilute the sample or decrease the injection volume to prevent column overload.[5]

Question 2: My retention times are shifting between injections. What is the cause?

Answer: Retention time instability can be caused by several factors related to the HPLC system, mobile phase preparation, or column condition.

  • Mobile Phase Composition: Inconsistent or inaccurate preparation of the mobile phase, especially in gradient elution, can lead to shifts in retention time. The degradation of the mobile phase over time can also be a factor.

  • Column Equilibration: Insufficient column equilibration time between runs, particularly after a gradient, is a common cause of retention time drift.

  • Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature can affect retention, as viscosity and solubility are temperature-dependent.

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to changes in retention characteristics.

Solutions:

  • Ensure Consistent Mobile Phase: Prepare fresh mobile phase daily and use a precise volumetric flask and pipette. Ensure components are thoroughly mixed and degassed.

  • Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before the first injection and between runs. This is typically 10-20 column volumes.

  • Use a Column Oven: Maintain a constant and stable column temperature (e.g., 30 °C) using a column oven to ensure reproducibility.[9][10]

  • Implement a Column Washing Procedure: Regularly flush the column with a strong solvent to remove contaminants. If retention times continue to shift, consider replacing the guard column or the analytical column.

Question 3: I am having difficulty resolving the this compound peak from other related impurities. How can I improve resolution?

Answer: Poor resolution between the lactone and other impurities, such as Cefotaxime or Desacetylcefotaxime, is a common challenge. Resolution can be improved by optimizing chromatographic parameters.

  • Mobile Phase Strength: The percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impacts resolution.

  • Gradient Slope: In gradient elution, a shallower gradient (i.e., a smaller change in organic solvent percentage over a longer time) generally improves the separation of closely eluting peaks.

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

  • Column Chemistry: The choice of stationary phase is critical. While a C18 column is common, other phases (e.g., C8, Phenyl) may offer different selectivity for these compounds.[2]

Solutions:

  • Optimize the Gradient Program: Adjust the gradient slope to be shallower in the region where the target peaks are eluting.

  • Modify Mobile Phase Composition: Systematically vary the ratio of the aqueous buffer to the organic solvent to find the optimal selectivity.

  • Adjust Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves.

  • Test an Alternative Column: If optimization of the mobile phase is insufficient, try a column with a different stationary phase chemistry or a longer column with a smaller particle size for higher efficiency.

Question 4: The lactone peak area is inconsistent or lower than expected. What could be the issue?

Answer: Inconsistent or low peak area can be related to sample stability, injection issues, or detection problems. Cefotaxime and its derivatives are known to be unstable under certain conditions.[3]

  • Sample Degradation: 3-Desacetyl Cefotaxime is easily converted to its lactone in a highly acidic medium.[3][11] The stability of Cefotaxime itself is compromised by moisture, heat, light, acids, and alkalis.[3] If samples are not handled correctly, the concentration of the target analyte can change over time.

  • Injector Problems: Inaccurate or inconsistent injection volumes from the autosampler can lead to variable peak areas.

  • Detector Settings: An incorrect detection wavelength will result in a lower-than-optimal signal. The UV detection wavelength is typically set around 235 nm or 254 nm for Cefotaxime and its related substances.[9][11]

Solutions:

  • Control Sample Stability: Prepare samples fresh and keep them in an autosampler cooled to 2-8 °C during analysis.[10] Protect samples from light and use diluents with a pH that ensures stability (pH 4.3-6.2 is optimal for Cefotaxime).[4]

  • Maintain the Injector: Perform regular maintenance on the autosampler, including checking for leaks and ensuring the syringe is clean and functioning correctly.

  • Optimize Detection Wavelength: Verify the UV detector is set to the wavelength of maximum absorbance for the this compound.

Experimental Protocols & Data

Representative HPLC Method Protocol

This protocol is a general starting point for the analysis of Cefotaxime and its impurities, including this compound. Method optimization will likely be required.

ParameterRecommended Condition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate buffer, pH adjusted to 6.25 with acetic acid
Mobile Phase B Acetonitrile or Methanol
Gradient Program Example: Start with 8% B, hold for 2 min; ramp to 40% B over 20 min; ramp to 8% B and equilibrate for 10 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm[9][10] or 254 nm[11]
Injection Volume 10 - 20 µL
Sample Diluent Mobile Phase A or a suitable buffer within the stability pH range

Method adapted from various sources, including references[9][12][13].

Summary of Method Validation Data

The following table summarizes typical validation parameters for HPLC methods used to quantify Cefotaxime, which are indicative of the performance expected for its related substances.

Validation ParameterTypical Value/ResultSource
Linearity (R²) > 0.999[9][10]
Limit of Detection (LOD) 35.5 ng/mL[9][10]
Limit of Quantitation (LOQ) 107.6 ng/mL[9][10]
Repeatability (%RSD) < 1.0%[9][14]

Visualizations

Cefotaxime Degradation Pathway

The following diagram illustrates the chemical degradation pathway from the parent drug Cefotaxime to the this compound impurity.

CTX Cefotaxime DCF 3-Desacetyl Cefotaxime CTX->DCF Deacetylation (Hydrolysis) LAC 3-Desacetyl Cefotaxime lactone DCF->LAC Lactonization (Acidic conditions)

Caption: Degradation of Cefotaxime to its lactone impurity.

HPLC Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common chromatographic issues like peak tailing or poor resolution.

cluster_problem Identify Problem cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Problem Poor Peak Shape (e.g., Tailing, Broadening) C1 Chemical Interactions (e.g., Silanol Effects) Problem->C1 C2 Column Issues (e.g., Contamination, Age) Problem->C2 C3 Method Parameters (e.g., Mobile Phase pH) Problem->C3 S1 Adjust Mobile Phase (pH, Add Modifier) C1->S1 S4 Use End-Capped Column C1->S4 S2 Flush or Replace Column C2->S2 C3->S1 S3 Optimize Method (Gradient, Flow Rate) C3->S3

Caption: A logical workflow for troubleshooting HPLC peak shape issues.

References

Technical Support Center: Optimizing LC-MS Methods for 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Desacetyl Cefotaxime (B1668864) lactone.

Frequently Asked Questions (FAQs)

Q1: What is 3-Desacetyl Cefotaxime lactone and why is it important to analyze?

A1: this compound is a degradation product of desacetylcefotaxime (B1670277), which is the major metabolite of the third-generation cephalosporin (B10832234) antibiotic, cefotaxime.[1] The metabolic pathway proceeds from cefotaxime to desacetylcefotaxime, and subsequently to the lactone.[1] Monitoring this lactone is crucial for understanding the stability and degradation profile of cefotaxime and its primary metabolite, which is essential for drug safety and efficacy studies. The lactone formation is particularly favored in acidic conditions.[2]

Q2: What are the typical challenges encountered when analyzing this compound by LC-MS?

A2: Common challenges include:

  • Analyte Instability: The lactone's formation from desacetylcefotaxime is pH-dependent, and the lactone itself may be unstable. This can lead to variability in analytical results if sample handling and mobile phase conditions are not carefully controlled.

  • Co-elution with Related Compounds: Cefotaxime and its other metabolites or impurities may have similar chromatographic behavior, leading to co-elution and potential ion suppression in the mass spectrometer.

  • Low Abundance: As a degradation product, the lactone may be present at low concentrations compared to the parent drug and primary metabolite, requiring a sensitive and optimized LC-MS method for accurate quantification.

  • Matrix Effects: When analyzing biological samples, endogenous components can interfere with the ionization of the analyte, leading to inaccurate quantification.

Q3: What are the recommended starting LC-MS conditions for analyzing this compound?

A3: Based on methods developed for cefotaxime and its metabolites, a reversed-phase LC-MS/MS method is recommended. The following tables provide a good starting point for method development.

Experimental Protocols & Quantitative Data

Recommended Liquid Chromatography (LC) Parameters
ParameterRecommended ConditionNotes
Column C18 or RP-Shield C18 (e.g., 4.6 mm x 250 mm, 5 µm)A C18 column is a good starting point for retaining the analyte and separating it from related compounds.[3]
Mobile Phase A 20 mM Ammonium (B1175870) Acetate (B1210297) in Water (pH adjusted to 6.25)A neutral to slightly acidic pH can help to control the interconversion between desacetylcefotaxime and the lactone.[3]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)Acetonitrile is a common organic modifier for reversed-phase chromatography of pharmaceuticals.[3]
Gradient Elution A gradient from a low to high percentage of Mobile Phase B is recommended for optimal separation. A starting point could be a gradient from 8% to 40% Methanol over 15-20 minutes.[3]The gradient should be optimized to ensure separation from cefotaxime, desacetylcefotaxime, and other potential impurities.
Flow Rate 0.8 - 1.0 mL/minThis is a typical flow rate for a 4.6 mm ID column.
Column Temperature 25 - 40 °CMaintaining a consistent column temperature is crucial for reproducible retention times.
Injection Volume 5 - 20 µLThe injection volume should be optimized based on sample concentration and instrument sensitivity.
Recommended Mass Spectrometry (MS) Parameters
ParameterRecommended ConditionNotes
Ionization Mode Electrospray Ionization (ESI), Positive Ion ModeESI in positive mode is commonly used for the analysis of cephalosporins and their metabolites.[4]
Precursor Ion [M+H]⁺ m/z 396.0The molecular weight of this compound is 395.41 g/mol .[5]
Product Ions (for MRM) To be determined empirically. Based on the fragmentation of cefotaxime (m/z 456 -> 396, 324, 241), likely product ions for the lactone (m/z 396) could include fragments resulting from the loss of the side chain or cleavage of the β-lactam ring.It is crucial to perform a product ion scan on a standard of the lactone to determine the optimal product ions for quantification and confirmation.
Collision Energy (CE) Optimize for each transitionThe collision energy should be optimized to maximize the signal of the product ions.
Dwell Time 100 - 200 msEnsure sufficient data points across the chromatographic peak.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions with the stationary phase, inappropriate mobile phase pH, or column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. A pH around 6.25 has been shown to be effective for related compounds.[3]

    • Modify Mobile Phase Additives: The use of a buffer like ammonium acetate can improve peak shape.

    • Check for Column Overload: Dilute the sample and re-inject. If the peak shape improves, the column was likely overloaded.

    • Evaluate a Different Column: If peak shape issues persist, consider a column with a different stationary phase chemistry.

Issue 2: Inconsistent or Low Analyte Response

  • Possible Cause: Analyte instability (conversion to/from desacetylcefotaxime), ion suppression from the matrix, or suboptimal MS parameters.

  • Troubleshooting Steps:

    • Control Sample pH and Temperature: Due to the pH-dependent equilibrium with desacetylcefotaxime, maintain a consistent pH throughout sample preparation and analysis. Keep samples cool to minimize degradation.

    • Optimize Sample Preparation: Use a robust sample preparation method like protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components.

    • Optimize MS Parameters: Infuse a standard solution of the lactone to optimize the precursor and product ions, collision energy, and other source parameters.

    • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variability in instrument response.

Issue 3: Co-elution with Interfering Peaks

  • Possible Cause: Insufficient chromatographic resolution.

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting compounds.

    • Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation.

    • Use a Different Column: A column with a different stationary phase or a longer column can provide better resolution.

Visualizations

Logical Workflow for Method Optimization

Caption: A stepwise workflow for optimizing an LC-MS method for this compound.

Troubleshooting Logic for Inconsistent Peak Area

troubleshooting_peak_area cluster_sample_stability Analyte Stability cluster_matrix Matrix Effects cluster_instrument Instrument Performance start Inconsistent Peak Area check_ph Verify Sample & Mobile Phase pH start->check_ph Investigate eval_is Check Internal Standard Response start->eval_is Investigate check_lc Verify LC System for Leaks/Flow Issues start->check_lc Investigate check_temp Ensure Consistent Temperature Control check_ph->check_temp solution Consistent Peak Area check_temp->solution improve_cleanup Enhance Sample Cleanup (SPE) eval_is->improve_cleanup improve_cleanup->solution check_ms Check MS Source for Contamination check_lc->check_ms check_ms->solution

Caption: A troubleshooting decision tree for addressing inconsistent peak area in the analysis of this compound.

References

Technical Support Center: 3-Desacetyl Cefotaxime Lactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with 3-Desacetyl Cefotaxime lactone in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common issues leading to peak tailing of this compound and offers systematic solutions.

Q1: I am observing significant peak tailing for this compound. What is the most likely cause?

A1: Peak tailing for this compound, a basic compound with a predicted pKa of approximately 8.25, is often due to secondary interactions between the analyte and the stationary phase.[1] The primary cause is typically the interaction of the basic aminothiazole group with acidic residual silanol (B1196071) groups on the silica-based stationary phase. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. Since this compound is a basic compound, at a mid-range pH, it will be protonated and can interact strongly with ionized (negatively charged) silanol groups on the column packing. To minimize this interaction and reduce tailing, it is recommended to adjust the mobile phase pH. Ideally, the pH should be adjusted to be at least 2 units away from the analyte's pKa. For this basic compound, operating at a lower pH (e.g., pH 2.5-3.5) will protonate the analyte but also suppress the ionization of the silanol groups, thereby reducing the unwanted secondary interactions.

Q3: Can the buffer concentration in my mobile phase impact peak tailing?

A3: Yes, buffer concentration can significantly influence peak shape. An adequate buffer concentration (typically 25-50 mM) is necessary to maintain a stable pH at the column surface and to mask the residual silanol groups. Increasing the buffer concentration can enhance the ionic strength of the mobile phase, which can further reduce the undesirable interactions causing peak tailing. However, be mindful of the buffer's solubility in the organic modifier to avoid precipitation.

Q4: I've adjusted the pH and buffer concentration, but I still see some tailing. What else can I try?

A4: If peak tailing persists, consider the following:

  • Mobile Phase Additives: The addition of a small amount of a basic amine, such as triethylamine (B128534) (TEA), to the mobile phase can act as a silanol-blocking agent. TEA will preferentially interact with the active silanol sites, reducing the opportunity for the this compound to interact.

  • Column Choice: Not all C18 columns are the same. Consider using a column with a high degree of end-capping or a modern column with a modified surface chemistry (e.g., polar-embedded or polar-endcapped) designed to shield residual silanols and improve the peak shape of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration to see if the peak shape improves.

  • Column Contamination and Voids: Peak tailing can also be a sign of a contaminated or damaged column. A blocked inlet frit or a void at the head of the column can distort the peak shape. Try flushing the column with a strong solvent or reversing the column (if the manufacturer's instructions permit) to wash out contaminants. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q5: What is the predicted pKa of this compound?

A5: The predicted pKa of this compound is approximately 8.25.[1] This basic character is a key factor in its chromatographic behavior.

Q6: What type of HPLC column is best for analyzing this compound?

A6: A C8 or C18 reversed-phase column is typically used. For improved peak shape, it is advisable to use a column that is well end-capped or one specifically designed for the analysis of basic compounds, which will have minimal residual silanol activity.

Q7: What are typical mobile phase compositions used for the analysis of Cefotaxime and its impurities?

A7: Mobile phases for Cefotaxime and its related substances often consist of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol.[1] The pH of the aqueous phase is a critical parameter to optimize for good peak shape. For instance, a mobile phase of ammonium acetate (B1210297) buffer (pH 6.8) and acetonitrile (85:15 v/v) has been used for Cefotaxime analysis.[1] Another method utilized a phosphate buffer (pH 7.4) with acetonitrile (80:20 v/v).

Data Presentation

The following table summarizes the expected qualitative effects of various chromatographic parameters on the peak tailing of this compound, based on general chromatographic principles and data from related compounds.

ParameterChangeExpected Effect on Peak TailingRationale
Mobile Phase pH Decrease (e.g., from 7.0 to 3.0)DecreaseSuppresses ionization of residual silanols, reducing secondary interactions.
Buffer Concentration Increase (e.g., from 10 mM to 50 mM)DecreaseIncreases ionic strength, masking active silanol sites.
Mobile Phase Additive Add Triethylamine (TEA) (~0.1%)DecreaseTEA acts as a competitive base, blocking silanol interaction sites.
Column Type Switch to End-Capped or Polar-EmbeddedDecreaseThese columns have fewer accessible silanol groups, minimizing secondary retention.
Sample Concentration DecreaseDecreaseReduces the likelihood of column overload, which can cause peak asymmetry.
Column Temperature IncreaseMay DecreaseCan improve mass transfer kinetics, sometimes leading to sharper peaks.

Experimental Protocols

Illustrative RP-HPLC Method for Cefotaxime and its Impurities

This protocol is based on established methods for Cefotaxime and can be used as a starting point for optimizing the analysis of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 6.8 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 85% A / 15% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

System Suitability: For a well-behaved chromatographic system for the parent compound, Cefotaxime, a tailing factor of around 1.0 has been reported.[1] A similar target would be desirable for the this compound peak after method optimization.

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for troubleshooting peak tailing issues with this compound.

G start Peak Tailing Observed check_basics Check Basic Parameters: - Correct Mobile Phase? - Correct Column? - System Equilibrated? start->check_basics adjust_pH Adjust Mobile Phase pH (e.g., to pH 3.0) check_basics->adjust_pH Basics OK increase_buffer Increase Buffer Concentration (e.g., to 50 mM) adjust_pH->increase_buffer Tailing Persists resolved Peak Shape Acceptable adjust_pH->resolved Tailing Resolved add_additive Add Mobile Phase Additive (e.g., 0.1% TEA) increase_buffer->add_additive Tailing Persists increase_buffer->resolved Tailing Resolved check_overload Check for Sample Overload (Dilute Sample) add_additive->check_overload Tailing Persists add_additive->resolved Tailing Resolved change_column Consider a Different Column (End-capped, Polar-Embedded) check_overload->change_column No Overload check_overload->resolved Overload was the issue column_maintenance Perform Column Maintenance (Flush, Reverse, Replace) change_column->column_maintenance Tailing Persists change_column->resolved Tailing Resolved column_maintenance->resolved Tailing Resolved

Caption: A flowchart for troubleshooting peak tailing.

Signaling Pathway of Peak Tailing

This diagram illustrates the chemical interactions that lead to peak tailing for basic analytes like this compound on a silica-based stationary phase.

Caption: Chemical interactions causing peak tailing.

References

Technical Support Center: Quantification of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 3-desacetyl cefotaxime (B1668864) lactone, an active metabolite of the third-generation cephalosporin (B10832234) antibiotic, cefotaxime.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 3-desacetyl cefotaxime lactone and why is its quantification important?

A1: this compound is an active metabolite of cefotaxime, a broad-spectrum antibiotic used to treat various bacterial infections.[1][2][3] Cefotaxime is first metabolized in the liver to desacetylcefotaxime, which is then converted to the lactone form.[3][4] Accurate quantification of this lactone is crucial in pharmacokinetic and pharmacodynamic studies to understand the overall disposition and antibacterial activity of cefotaxime and its metabolites in the body.[3]

Q2: What are the primary sources of interference in the quantification of this compound?

A2: The primary sources of interference in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), include:

  • Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5][6]

  • Co-eluting Metabolites: The parent drug, cefotaxime, and its other metabolites, such as desacetylcefotaxime, may have similar chromatographic behavior and can potentially interfere with the lactone's quantification if not adequately separated.

  • Co-administered Drugs: Other medications taken by the patient can also co-elute and cause interference.[7][8]

  • Reagent Contamination: Impurities in the solvents and reagents used for sample preparation and analysis can introduce background noise and interfering peaks.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is critical for accurate and precise results. Here are some strategies:

  • Effective Sample Preparation: Employ rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components. Protein precipitation is a simpler but less clean method.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate the this compound from the bulk of the matrix components. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for the lactone is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Q4: What are the recommended sample preparation techniques for this compound analysis?

A4: The choice of sample preparation technique depends on the biological matrix and the required sensitivity. Common methods include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. While effective for initial cleanup, it may not remove all interfering substances.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent to selectively retain the analyte while washing away interfering compounds. This is often the preferred method for complex matrices.

  • Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. The selectivity of this method can be tuned by adjusting the pH and the choice of organic solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For cephalosporins, a slightly acidic pH is often used.
Column degradation or contamination.Use a guard column and ensure proper sample cleanup. If the problem persists, replace the analytical column.
Co-eluting interferences.Optimize the chromatographic gradient to improve separation.
Signal Suppression or Enhancement Significant matrix effects.Improve sample cleanup using SPE or LLE. Use a stable isotope-labeled internal standard if available.
Ion source contamination.Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Inappropriate ionization source parameters.Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for the lactone.
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and freshly prepared reagents.
Leak in the LC system.Check for leaks in the pump, injector, and column fittings.
Inconsistent Results (Poor Precision) Variability in sample preparation.Automate the sample preparation steps if possible. Ensure consistent timing and technique for manual procedures.
Unstable analyte in the matrix or processed sample.Investigate the stability of this compound under the storage and analysis conditions. Consider adding stabilizers if necessary.

Quantitative Data

Table 1: Physicochemical Properties of Cefotaxime and its Metabolites

CompoundChemical FormulaMolecular Weight ( g/mol )
CefotaximeC₁₆H₁₇N₅O₇S₂455.47
DesacetylcefotaximeC₁₄H₁₅N₅O₆S₂413.43
This compoundC₁₄H₁₃N₅O₅S₂395.41[9]

Table 2: Example LC-MS/MS Parameters for the Analysis of Cefotaxime and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cefotaxime456.0396.015
Desacetylcefotaxime414.0354.015
This compound396.0321.020

Note: These are example parameters and should be optimized for the specific instrument and method being used.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Method for Analysis

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is a suitable starting point.[10]

  • Mobile Phase A: 0.1% formic acid in water.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6.1-8 min: Return to 5% B and equilibrate

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

Visualizations

Metabolic Pathway of Cefotaxime Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Liver Esterases Lactone 3-Desacetyl Cefotaxime Lactone Desacetylcefotaxime->Lactone Intramolecular Cyclization

Caption: Metabolic conversion of Cefotaxime to its major metabolites.

Experimental Workflow for Sample Analysis Sample Sample Collection (e.g., Plasma, Urine) Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Acquisition and Processing LC_MS->Data Quantification Quantification and Result Reporting Data->Quantification

Caption: A typical workflow for the bioanalysis of this compound.

Troubleshooting Logic for Signal Suppression/Enhancement Start Inaccurate Quantification (Signal Suppression/Enhancement) Check_IS Is a stable isotope-labeled internal standard being used? Start->Check_IS Use_IS Implement a suitable SIL-IS. Check_IS->Use_IS No Improve_Cleanup Improve Sample Cleanup (e.g., switch to SPE). Check_IS->Improve_Cleanup Yes Use_IS->Improve_Cleanup Optimize_Chroma Optimize Chromatography to separate from interferences. Improve_Cleanup->Optimize_Chroma Check_Source Clean and optimize the ion source. Optimize_Chroma->Check_Source End Re-validate Method Check_Source->End

Caption: A decision tree for troubleshooting signal interference issues.

References

Technical Support Center: Cefotaxime and Metabolite Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between cefotaxime (B1668864) and its metabolites.

Troubleshooting Guide: Improving Resolution

Poor resolution between cefotaxime and its metabolites, primarily desacetylcefotaxime (B1670277), can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshoot and enhance separation.

Problem: Co-elution or Poor Resolution of Cefotaxime and Desacetylcefotaxime

Initial Checks:

  • System Suitability: Ensure your HPLC system passes system suitability tests for parameters like theoretical plates, tailing factor, and reproducibility.

  • Column Integrity: Verify the column is in good condition and has not exceeded its recommended lifetime. A decline in performance can lead to broader peaks and reduced resolution.

  • Standard Preparation: Confirm the proper preparation and storage of standard solutions to prevent degradation, which could introduce interfering peaks.

Troubleshooting Workflow:

G Troubleshooting Workflow for Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Considerations cluster_other_params Additional Parameters start Poor Resolution Observed mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Evaluate Stationary Phase mobile_phase->stationary_phase If resolution is still poor end Resolution Improved mobile_phase->end If resolution is adequate mp_ph Adjust pH other_params Adjust Other Parameters stationary_phase->other_params For further optimization stationary_phase->end If resolution is adequate sp_chem Select Alternative Chemistry (e.g., Phenyl-Hexyl) other_params->end op_temp Adjust Column Temperature mp_org Change Organic Modifier Ratio mp_ph->mp_org mp_type Switch Organic Modifier mp_org->mp_type mp_buffer Modify Buffer Concentration mp_type->mp_buffer sp_particle Use Smaller Particle Size Column op_flow Optimize Flow Rate op_temp->op_flow op_gradient Modify Gradient Profile op_flow->op_gradient

Caption: A logical workflow for troubleshooting poor resolution issues.

Frequently Asked Questions (FAQs)

Mobile Phase Optimization

Q1: How does mobile phase pH affect the resolution of cefotaxime and its metabolites?

A1: The pH of the mobile phase is a critical parameter for optimizing the separation of ionizable compounds like cefotaxime and its metabolites.[1][2][3] Cefotaxime contains both acidic and basic functional groups, and its ionization state, as well as that of its metabolites, will change with pH. By adjusting the pH, you can alter the retention times and selectivity between the compounds. For acidic analytes, a lower pH (e.g., around 3-4) can suppress ionization, leading to increased retention on a reversed-phase column. Conversely, a higher pH may be beneficial for basic compounds. It is recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form, which generally results in sharper peaks and more stable retention times.[3]

Q2: What is the impact of the organic modifier (acetonitrile vs. methanol) on the separation?

A2: The choice of organic modifier can significantly influence selectivity. Acetonitrile (B52724) and methanol (B129727) have different solvent strengths and can engage in different types of interactions with the analyte and stationary phase. While acetonitrile is often preferred for its lower viscosity and UV transparency, methanol can sometimes offer unique selectivity for certain compounds due to its protic nature and ability to engage in hydrogen bonding. It is advisable to screen both solvents during method development to determine which provides the best resolution for cefotaxime and its metabolites.

Q3: How does the buffer concentration in the mobile phase impact the separation?

A3: Buffer concentration can affect peak shape and retention time stability.[4] An adequate buffer concentration is necessary to control the mobile phase pH effectively, especially when analyzing ionizable compounds. Insufficient buffer capacity can lead to pH shifts on the column, resulting in peak tailing or splitting and poor reproducibility. A typical starting concentration for phosphate (B84403) or acetate (B1210297) buffers in HPLC is in the range of 10-50 mM. It is important to ensure the buffer is soluble in the mobile phase mixture to avoid precipitation.

Stationary Phase and Column Selection

Q4: What type of HPLC column is best suited for separating cefotaxime and its metabolites?

A4: C8 and C18 columns are the most commonly used stationary phases for the analysis of cefotaxime and its metabolites.[5] These columns provide good retention and separation based on the hydrophobicity of the molecules. For compounds with aromatic rings, like cefotaxime, a phenyl-hexyl stationary phase can sometimes offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[5][6] This can lead to improved resolution for closely eluting compounds.

Troubleshooting Specific Issues

Q5: My cefotaxime peak is tailing. What are the possible causes and solutions?

A5: Peak tailing for cefotaxime can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the cefotaxime molecule, leading to tailing.

    • Solution: Lower the mobile phase pH to suppress the ionization of silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[7]

  • Column Contamination or Void: Accumulation of contaminants on the column inlet or the formation of a void in the packing material can disrupt the peak shape.

    • Solution: Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced.

Q6: I am observing co-elution of an unknown peak with desacetylcefotaxime. How can I resolve this?

A6: Co-elution with desacetylcefotaxime can be addressed by systematically modifying the chromatographic conditions to alter selectivity:

  • Adjust Mobile Phase pH: A small change in pH can significantly alter the retention of ionizable compounds.

  • Change Organic Modifier Percentage: Modify the gradient slope or the isocratic percentage of the organic solvent. A shallower gradient can improve the separation of closely eluting peaks.

  • Switch Organic Modifier: If using acetonitrile, try methanol, or vice versa.

  • Change Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl phase, may provide the necessary selectivity to resolve the co-eluting peaks.

Experimental Workflow for Method Optimization:

G Method Optimization Workflow for Cefotaxime and Metabolites start Define Separation Goal: Resolve Cefotaxime and Metabolites step1 Select Initial Conditions: - C18 Column - ACN/Water with Buffer (pH 4-7) - Gradient Elution start->step1 step2 Perform Initial Run and Evaluate Resolution step1->step2 decision1 Is Resolution Adequate? step2->decision1 step3a Optimize Mobile Phase: - Adjust pH - Modify Gradient Slope - Change Organic Modifier decision1->step3a No step4 Validate Optimized Method decision1->step4 Yes step3a->step2 step3b Change Stationary Phase: - Phenyl-Hexyl Column step3a->step3b If still inadequate step3b->step2 end Method Ready for Routine Analysis step4->end

Caption: A systematic workflow for developing a robust separation method.

Experimental Protocols and Data

Method 1: Isocratic Separation of Cefotaxime and Desacetylcefotaxime

This method is suitable for the routine analysis of cefotaxime and its primary metabolite, desacetylcefotaxime.

Experimental Protocol:

  • Column: C8 (e.g., SS Wakosil II-C8, 250 mm x 4.6 mm, 5 µm)[5]

  • Mobile Phase: Ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v)[5]

  • Flow Rate: 0.8 mL/min[5]

  • Detection: UV at 252 nm[5]

  • Column Temperature: Ambient

  • Injection Volume: 100 µL[5]

CompoundRetention Time (min)
Desacetylcefotaxime~3-4
Cefotaxime5.47[5]

Note: The retention time for desacetylcefotaxime is an estimate based on its lower hydrophobicity compared to cefotaxime.

Method 2: Gradient Separation for Cefotaxime and Multiple Metabolites

For the separation of cefotaxime and a broader range of its metabolites and degradation products, a gradient elution method is recommended.

Experimental Protocol:

  • Column: C18 (e.g., Hypersil GOLD C18, 100 mm x 3 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm or Mass Spectrometry

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

This is a general-purpose gradient that can serve as a starting point for optimization. The elution order is expected to be desacetylcefotaxime, followed by other more polar metabolites, and finally cefotaxime.

Quantitative Data Summary (Illustrative)

MethodStationary PhaseMobile PhaseCefotaxime tR (min)Desacetylcefotaxime tR (min)Resolution (Rs)
Method A C18Acetonitrile:Phosphate Buffer (pH 3.5)6.84.2> 2.0
Method B C8Acetonitrile:Ammonium Acetate (pH 6.8)5.5[5]~3-4> 2.0
Method C C18Methanol:Phosphate Buffer (pH 6.15)~12.5Not ReportedNot Reported

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual retention times and resolution may vary depending on the specific HPLC system and column used.

References

addressing matrix effects in bioanalysis of 3-Desacetyl Cefotaxime lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 3-Desacetyl Cefotaxime lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

A1: this compound is a metabolite of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. Accurate quantification of this lactone in biological matrices such as plasma or urine is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to understand the overall disposition and potential activity of the parent drug.

Q2: What are matrix effects and how can they affect the analysis of this compound?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the biological sample (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of this compound.[1] Common sources of matrix effects in plasma include phospholipids (B1166683), salts, and endogenous metabolites.[1]

Q3: What are the initial signs that my assay for this compound is being affected by matrix effects?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate results that do not align with expected concentrations.

  • Non-linear calibration curves, especially at the lower or upper ends.

  • A noticeable decrease in the sensitivity of the assay.

  • Inconsistent peak areas for the internal standard across different samples.

Q4: How can I qualitatively and quantitatively assess matrix effects for this compound?

A4: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate the presence of matrix effects at those retention times.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the matrix effect. The response of the analyte in a neat solution is compared to its response in an extracted blank matrix that has been spiked with the analyte after extraction. The results are often expressed as a Matrix Factor (MF).

Q5: What is a suitable internal standard (IS) for the analysis of this compound?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect, thus providing the most accurate correction. If a SIL-IS is not available, a structurally similar analog that does not co-elute with other interferences and is not a metabolite of the parent drug could be considered. For related cephalosporins, other drugs in the same class, such as Cefotaxime itself, have been used as internal standards for other analytes.[2]

Q6: What are the recommended storage conditions for plasma samples containing Cefotaxime and its metabolites to ensure stability?

A6: Studies on the parent drug, Cefotaxime, can provide guidance. Plasma samples containing Cefotaxime are stable for up to 72 hours when refrigerated at 4-6°C.[3][4] For long-term storage, samples should be kept at -80°C, where they have been shown to be stable for up to one year.[3][4] It is crucial to perform stability studies specifically for this compound under your laboratory's conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low Analyte Response / Signal Suppression Ion Suppression from Matrix Components: Co-eluting phospholipids or other endogenous compounds are interfering with the ionization of the analyte.1. Enhance Sample Preparation: Switch from a simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate the this compound from the suppression zone. Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18). 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
Suboptimal Mass Spectrometer Parameters: The settings for the precursor and product ions, collision energy, and other MS parameters may not be optimized for this compound.1. Optimize MS Parameters: Infuse a standard solution of the analyte to determine the optimal precursor ion and to identify the most stable and intense product ions. Perform a collision energy optimization for each transition.
Poor Extraction Recovery: The analyte is not being efficiently extracted from the biological matrix.1. Evaluate Extraction Recovery: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. 2. Optimize Extraction Protocol: Adjust the pH of the extraction solvent or try different solvent compositions for LLE. For SPE, experiment with different sorbents and wash/elution solvent compositions.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: Different lots of the biological matrix may have varying levels of interfering components, causing inconsistent ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects. 2. Improve Sample Cleanup: A more robust sample preparation method will reduce the variability of matrix components between samples. 3. Evaluate Multiple Matrix Lots: During method validation, test at least six different lots of the biological matrix to ensure the method is rugged.
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.1. Assess Stability: Perform freeze-thaw, short-term (bench-top), and long-term stability experiments. 2. Optimize Sample Handling: Keep samples on ice during processing and minimize the time they are at room temperature. Ensure proper storage at -80°C.
High Analyte Response / Signal Enhancement Ion Enhancement from Matrix Components: Co-eluting compounds are increasing the ionization efficiency of the analyte.1. Optimize Sample Preparation and Chromatography: Similar to addressing ion suppression, the goal is to separate the analyte from the enhancing components.
Co-eluting Interferences: An isobaric compound (having the same mass) is co-eluting and contributing to the analyte's signal.1. Improve Chromatographic Resolution: A longer gradient, a different column, or a change in mobile phase composition may be necessary to separate the interference. 2. Select More Specific MRM Transitions: Ensure that the chosen precursor-product ion transition is highly specific to this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative determination of the matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) at a known concentration (e.g., low and high QC levels) in the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) from at least six different sources using your established sample preparation protocol. Spike the analyte and IS into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before extraction.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and acquire the data.

  • Calculate Results: Integrate the peak areas for the analyte and the IS in all samples. Use the formulas in the table below to calculate the Matrix Factor, IS-Normalized Matrix Factor, and Recovery for each of the six matrix lots.

Parameter Formula Interpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B)Measures the efficiency of the extraction process.
IS-Normalized MF (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)A value close to 1.0 indicates that the IS effectively compensates for the matrix effect.

Protocol 2: Proposed Starting Method for LC-MS/MS Analysis of this compound

Disclaimer: This is a proposed starting method based on the analysis of related cephalosporins and general bioanalytical principles. This method requires full validation for accuracy, precision, selectivity, and stability according to regulatory guidelines.

1. Sample Preparation: Protein Precipitation (PPT)

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., stable isotope-labeled lactone, if available).

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

2. Liquid Chromatography Parameters (for reference)

Parameter Suggested Condition
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry Parameters (Hypothetical)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Molecular Formula: C₁₄H₁₃N₅O₅S₂

  • Molecular Weight: 395.41

  • Precursor Ion ([M+H]⁺): m/z 396.0

  • Potential Product Ions: Based on the known fragmentation of lactones (loss of H₂O and CO), potential product ions to investigate would include m/z 378.0 (loss of H₂O), m/z 350.0 (loss of H₂O and CO), and other fragments from the cleavage of the core structure. These must be determined experimentally by infusing a standard of the compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing (Quantification) LC_MSMS->Data_Processing

Caption: Proposed experimental workflow for the bioanalysis of this compound.

matrix_effects_logic cluster_lc_column LC Column Elution Matrix Biological Matrix (Plasma, Urine, etc.) Analyte This compound (Analyte of Interest) Matrix->Analyte Coeluting Co-eluting Components (Phospholipids, Salts, Metabolites) Matrix->Coeluting Ion_Source MS Ion Source Analyte->p1 Coeluting->p2 Suppression Ion Suppression (Signal Decrease) Ion_Source->Suppression Enhancement Ion Enhancement (Signal Increase) Ion_Source->Enhancement Inaccurate_Results Inaccurate & Imprecise Results Suppression->Inaccurate_Results Enhancement->Inaccurate_Results p1->Ion_Source p2->Ion_Source

Caption: Logical relationship of matrix components leading to inaccurate bioanalytical results.

References

Technical Support Center: Column Selection for Cephalosporin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cephalosporin (B10832234) impurity analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of cephalosporins and their impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for cephalosporin impurity analysis?

A1: The most frequently used columns for cephalosporin impurity analysis are reversed-phase columns, with C18 being the most common choice.[1][2][3][4] C18 columns offer a good balance of hydrophobicity for retaining a wide range of cephalosporin molecules and their impurities.[5] C8 columns, which are less hydrophobic than C18, are also used and may be preferred when a shorter retention time is desired for less retained compounds.[5]

Q2: When should I consider a Phenyl-Hexyl column?

A2: A Phenyl-Hexyl column is an excellent alternative to C18 or C8 columns when you are dealing with impurities that are structurally very similar to the main active pharmaceutical ingredient (API), such as positional isomers.[6] The phenyl stationary phase offers different selectivity due to π-π interactions with aromatic rings present in many cephalosporin structures, which can help to resolve closely eluting peaks that may co-elute on a C18 column.[7][8]

Q3: How does mobile phase pH affect the separation of cephalosporin impurities?

A3: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like cephalosporins.[9] Adjusting the pH can significantly alter the retention time and peak shape of both the main compound and its impurities.[10] For acidic and basic analytes, controlling the pH helps to maintain a consistent ionization state, leading to sharper, more symmetrical peaks.[11] It is generally recommended to work at a pH that is at least 2 pH units away from the pKa of the analytes to ensure good peak shape.

Q4: What are common causes of peak tailing in cephalosporin analysis?

A4: Peak tailing is a common issue and can be caused by several factors:

  • Secondary interactions: Unwanted interactions between basic analytes and acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the column.[12]

  • Column overload: Injecting too much sample can lead to peak distortion.[13]

  • Inappropriate mobile phase pH: If the pH is too close to the pKa of an analyte, it can result in poor peak shape.[9]

  • Column contamination: Buildup of contaminants on the column can also cause tailing.[13]

Q5: My cephalosporin peak is splitting. What should I do?

A5: Peak splitting can be indicative of a few problems:

  • Column void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

  • Co-elution: The split peak may actually be two closely eluting, unresolved impurities.

  • Mobile phase pH close to analyte pKa: This can cause the analyte to be present in both ionized and non-ionized forms, leading to peak splitting.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during cephalosporin impurity analysis.

Poor Peak Shape

Problem: Peaks are tailing, fronting, or are excessively broad.

Possible Cause Solution
Secondary Silanol Interactions Use a modern, high-purity silica column with end-capping. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask residual silanols.[14]
Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of the cephalosporin and its impurities. For many cephalosporins, a slightly acidic pH (e.g., 3-4) is a good starting point.
Column Overload Reduce the injection volume or the concentration of the sample.[13]
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a weaker solvent.
Column Contamination/Age Flush the column with a strong solvent. If the problem persists, replace the column.[13]
Poor Resolution

Problem: Impurity peaks are not well separated from the main peak or from each other.

Possible Cause Solution
Suboptimal Stationary Phase If using a C18 column, consider a Phenyl-Hexyl column to introduce different selectivity, especially for aromatic or isomeric impurities.[7][8]
Incorrect Mobile Phase Composition Optimize the organic modifier (e.g., acetonitrile (B52724), methanol) percentage in the mobile phase. A gradient elution is often necessary for complex impurity profiles.
Mobile Phase pH Fine-tune the mobile phase pH to maximize the separation between the API and critical impurity pairs.[10]
Low Column Efficiency Ensure the column is in good condition and that the system is optimized (e.g., minimal extra-column volume).

Column Performance Comparison

The choice of stationary phase is critical for achieving the desired separation. Below is a qualitative comparison of commonly used columns for cephalosporin impurity analysis.

Column Type Primary Interaction Best Suited For Potential Limitations
C18 (Octadecylsilane) HydrophobicGeneral purpose, good starting point for most cephalosporin APIs and impurities.[1][2][3][4]May not resolve structurally similar impurities like positional isomers.[6]
C8 (Octylsilane) Hydrophobic (less than C18)Analytes that are too strongly retained on a C18 column, allowing for faster analysis.[5]May provide insufficient retention for more polar impurities.
Phenyl-Hexyl Hydrophobic & π-π interactionsImpurities with aromatic rings, positional isomers, and when C18 columns fail to provide adequate resolution.[7][8]May have different elution orders compared to C18, requiring re-identification of peaks.

Experimental Protocols

Below are example experimental protocols for the analysis of cephalosporin impurities. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: General Impurity Profiling of Cefaclor
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase A: 0.02M Ammonium Dihydrogen Phosphate, pH adjusted to 4.7.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 265 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.[2]

Protocol 2: Analysis of Cephalosporins with a Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-50% B

    • 15-20 min: 50-95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95-5% B

    • 25.1-30 min: 5% B

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm filter prior to injection.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing, Fronting, Broad) q1 Is peak tailing observed? start->q1 a1_yes Check for Secondary Interactions - Use high-purity, end-capped column - Add competing base (e.g., TEA) to mobile phase q1->a1_yes Yes q2 Is the mobile phase pH >2 units from analyte pKa? q1->q2 No a1_yes->q2 a2_no Adjust Mobile Phase pH q2->a2_no No q3 Is the sample concentration high? q2->q3 Yes a2_no->q3 a3_yes Reduce Sample Concentration or Injection Volume q3->a3_yes Yes q4 Is the sample solvent stronger than the mobile phase? q3->q4 No a3_yes->q4 a4_yes Dissolve Sample in Mobile Phase or Weaker Solvent q4->a4_yes Yes end_node If issues persist, consider column contamination or damage. Flush or replace the column. q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for poor peak shape.

Column Selection Logic for Cephalosporin Impurity Analysis

G start Start: Cephalosporin Impurity Analysis q1 Are you developing a new method or troubleshooting an existing one? start->q1 new_method Start with a C18 Column (General Purpose) q1->new_method New Method troubleshoot What is the primary issue? q1->troubleshoot Troubleshooting c18_choice C18 Column new_method->c18_choice poor_resolution Poor Resolution of Critical Pairs troubleshoot->poor_resolution strong_retention API/Impurities Too Strongly Retained troubleshoot->strong_retention phenyl_choice Consider Phenyl-Hexyl Column (Alternative Selectivity, π-π interactions) poor_resolution->phenyl_choice c8_choice Consider C8 Column (Less Hydrophobic) strong_retention->c8_choice

Caption: Logic for initial column selection.

References

Technical Support Center: Analysis of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of 3-Desacetyl Cefotaxime lactone during HPLC analysis.

Introduction

This compound is a primary degradation product of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime.[1][2] Its accurate quantification is crucial for stability studies and impurity profiling of Cefotaxime and related drugs. However, being a lactone, this compound can be susceptible to on-column degradation, leading to inaccurate results. This guide outlines potential issues and provides solutions to ensure the integrity of the analyte during chromatographic analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Issue Potential Cause Recommended Solution
Appearance of a new, unexpected peak, often with a shorter retention time than the lactone. On-column hydrolysis of the lactone ring. This can be caused by a mobile phase pH that is too high (neutral to basic), leading to the opening of the lactone ring to form the corresponding hydroxy acid.Optimize Mobile Phase pH: Adjust the mobile phase to a slightly acidic pH, ideally within the range of 4.0 to 6.0. Cefotaxime and its related compounds generally exhibit maximum stability in this pH range.[3] Use a suitable buffer (e.g., phosphate (B84403) or acetate) to maintain a consistent pH throughout the analysis.
Peak splitting or shouldering of the this compound peak. 1. Co-elution with another degradation product. 2. On-column interconversion. The sample solvent may be incompatible with the mobile phase, causing peak distortion. Also, if the mobile phase pH is close to the pKa of an ionizable group, it can lead to peak splitting. 3. Column contamination or void. 1. Method Optimization: Modify the gradient or mobile phase composition to improve the resolution between the lactone and other components. 2. Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, use the mobile phase as the sample solvent. 3. Column Maintenance: If the issue persists, consider flushing the column with a strong solvent or replacing it if a void has formed at the inlet.
Variable peak area or loss of response for the lactone peak across multiple injections. Elevated column temperature. Higher temperatures can accelerate the degradation of thermally labile compounds like some cephalosporins.[3]Control Column Temperature: Maintain a consistent and moderate column temperature, typically between 25°C and 30°C. Avoid excessively high temperatures unless necessary for separation, and ensure the temperature is controlled throughout the analytical run.
Gradual increase in backpressure and peak broadening over a sequence of runs. Precipitation of buffer salts in the mobile phase or sample matrix components on the column. This can be more prevalent when using high concentrations of organic modifier.Mobile Phase Preparation: Ensure the buffer is fully dissolved in the aqueous portion of the mobile phase before adding the organic solvent. Filter the mobile phase through a 0.45 µm filter before use. Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove matrix components that may precipitate on the column.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during HPLC analysis?

A1: The most probable degradation pathway for the lactone on-column is hydrolysis of the lactone ring, which is catalyzed by hydroxyl ions (basic conditions). This results in the formation of the corresponding open-ring hydroxy acid.

Q2: What is the optimal pH range for the mobile phase to ensure the stability of this compound?

A2: Based on the stability of the parent compound, Cefotaxime, a slightly acidic pH range of 4.0 to 6.0 is recommended for the mobile phase.[3] This range helps to minimize both acid- and base-catalyzed degradation of the cephalosporin core structure and is expected to maintain the stability of the lactone ring.

Q3: Can the column temperature affect the stability of the lactone?

A3: Yes, elevated temperatures can increase the rate of degradation of many organic molecules, including cephalosporins.[3] It is advisable to use a controlled, moderate column temperature (e.g., 25-30°C) to prevent on-column degradation.

Q4: Are there specific types of HPLC columns that are better suited for the analysis of Cefotaxime and its degradation products?

A4: Reversed-phase C18 columns are commonly used and are generally suitable for the analysis of Cefotaxime and its related substances.[4][5] The choice of a specific C18 column may depend on the desired selectivity and resolution from other impurities.

Q5: How can I confirm if the new peak in my chromatogram is a degradation product of the lactone?

A5: To confirm the identity of a suspected degradation peak, you can perform forced degradation studies. By intentionally exposing a solution of the lactone to basic conditions (e.g., dilute sodium hydroxide) and then analyzing the sample, you can observe the formation of the degradation product and compare its retention time to the unknown peak in your chromatogram.

Experimental Protocols

Recommended HPLC Method for Stable Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Phosphate buffer, pH 5.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Forced Degradation Study Protocol (Lactone Hydrolysis)
  • Prepare a stock solution of this compound in a mixture of water and acetonitrile (e.g., 90:10 v/v).

  • To an aliquot of the stock solution, add a small volume of 0.1 M sodium hydroxide (B78521) to raise the pH to approximately 8-9.

  • Incubate the solution at room temperature for a defined period (e.g., 1, 2, 4 hours).

  • At each time point, take an aliquot, neutralize it with a small volume of 0.1 M hydrochloric acid, and dilute it with the mobile phase to the working concentration.

  • Inject the samples onto the HPLC system and monitor the decrease in the lactone peak area and the increase in the degradation product peak area.

Visualizations

Troubleshooting Logic for On-Column Degradation

G start Observation: Unexpected Peak or Peak Shape Anomaly check_ph Is Mobile Phase pH within 4.0 - 6.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 4.0 - 6.0 and use a suitable buffer check_ph->adjust_ph No check_temp Is Column Temperature controlled and moderate (25-30 °C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Set Column Temperature to 25-30 °C check_temp->adjust_temp No check_solvent Is Sample Solvent compatible with Mobile Phase? check_temp->check_solvent Yes adjust_temp->check_solvent adjust_solvent Dissolve Sample in Initial Mobile Phase check_solvent->adjust_solvent No check_column Inspect Column for Contamination or Voids check_solvent->check_column Yes adjust_solvent->check_column clean_column Flush or Replace Column check_column->clean_column Issue Found resolved Problem Resolved check_column->resolved No Issue Found clean_column->resolved

Caption: A decision tree for troubleshooting on-column degradation of this compound.

Experimental Workflow for Stability Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Sample in Mobile Phase A filter_sample Filter through 0.45 µm Syringe Filter sample_prep->filter_sample injection Inject Sample onto C18 Column filter_sample->injection separation Gradient Elution (pH 5.0, 25 °C) injection->separation detection UV Detection at 254 nm separation->detection integration Integrate Peak Areas detection->integration quantification Quantify Lactone and Degradation Products integration->quantification

Caption: A typical workflow for the HPLC analysis of this compound.

References

Technical Support Center: Managing Poor Peak Shape of Polar Metabolites in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in the LC-MS analysis of polar metabolites. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for polar metabolites?

Poor peak shape, including tailing, fronting, and broadening, for polar analytes in LC-MS is often attributed to several factors:

  • Mismatched Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3][4]

  • Secondary Interactions: Unwanted interactions between polar analytes and the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns, can lead to peak tailing.[5][6][7]

  • Inappropriate Column Chemistry: Using a conventional reversed-phase column (like C18) often results in poor retention and peak shape for highly polar compounds.[8][9]

  • Mobile Phase Issues: An unsuitable mobile phase pH, improper buffer concentration, or the absence of necessary additives can negatively impact peak symmetry.[10][11]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[12][13]

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.[14]

Q2: When should I choose HILIC over reversed-phase chromatography for my polar metabolites?

HILIC is generally preferred for very polar compounds that show little to no retention on traditional reversed-phase (e.g., C18) columns.[8][9][11][15] HILIC utilizes a polar stationary phase and a high organic mobile phase, which promotes the retention of polar analytes.[9] It is particularly advantageous for LC-MS applications as the high organic content of the mobile phase facilitates efficient spray ionization.[9][15]

Q3: My peaks are tailing. What should I do?

Peak tailing for polar compounds often indicates secondary interactions with the stationary phase.[6][7] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Modify the pH to ensure the analyte is in a single, uncharged form, which can minimize interactions with the stationary phase.[12]

  • Use a Modern, End-capped Column: Employ columns with advanced end-capping to reduce the number of accessible silanol groups.[5]

  • Add Mobile Phase Modifiers: Incorporate additives like a small amount of a competing base (e.g., triethylamine) for basic analytes or an acid for acidic compounds to block active sites on the stationary phase.

  • Consider a Different Stationary Phase: Switch to a column with a different chemistry, such as one with a polar-embedded group or a different base material.

Q4: My peaks are fronting. What is the likely cause?

Peak fronting is commonly caused by:

  • Column Overload: The concentration of the analyte is too high for the column's capacity.[12][13] Try diluting your sample or reducing the injection volume.[14]

  • Sample Solvent Mismatch: The sample is dissolved in a solvent that is stronger than the mobile phase.[14] It's best to dissolve the sample in the initial mobile phase or a weaker solvent.[6][16]

  • Poor Sample Solubility: The analyte may have limited solubility in the mobile phase.[13]

Troubleshooting Guides

Guide 1: Addressing Peak Shape Problems in HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for polar metabolite analysis, but it is sensitive to several parameters that can affect peak shape.

Cause: Mismatch between the sample solvent and the mobile phase. In HILIC, water is a strong solvent. If the sample is dissolved in a high-water content solvent, it will interfere with the partitioning mechanism.[1][4]

Solution:

  • Solvent Composition: Prepare your sample in a solvent with a high organic content, ideally matching the initial mobile phase conditions (typically >80% acetonitrile).[1][4][17]

  • Dilution: If solubility is an issue, dissolve the sample in a small amount of water or DMSO and then dilute with a high percentage of acetonitrile.[4]

  • Injection Volume: Reduce the injection volume to minimize the impact of the sample solvent.[2]

Guide 2: Improving Peak Shape in Reversed-Phase LC

While challenging, it is possible to achieve good peak shape for some polar metabolites using reversed-phase chromatography.

Cause: Secondary ionic interactions between the positively charged basic analytes and negatively charged residual silanol groups on the silica-based stationary phase.[5]

Solution:

  • Low pH Mobile Phase: Use a mobile phase with a low pH (e.g., using formic acid) to suppress the ionization of silanol groups.

  • Specialized Columns:

    • T3 Columns: These columns have a lower C18 ligand density, making them compatible with 100% aqueous mobile phases and improving the retention of polar compounds.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative selectivity.

    • Mixed-Mode Columns: These columns offer both reversed-phase and ion-exchange retention mechanisms, which can be beneficial for charged polar analytes.[5]

  • Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, which can then be retained by the reversed-phase mechanism.[18][19] Note that ion-pairing reagents are often not volatile and can contaminate the MS system.[17]

Experimental Protocols

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol provides a general starting point for developing a HILIC method for polar metabolites.

1. Column Selection:

  • Amide Phases (e.g., ACQUITY UPLC BEH Amide): Good for a wide range of polar compounds, including carbohydrates and organic acids.[8][20]

  • Zwitterionic Phases (e.g., ZIC-pHILIC, Atlantis Premier BEH Z-HILIC): Offer unique selectivity and are effective for charged and highly polar metabolites.[8][17][20][21]

  • Unbonded Silica: Can also be used but may have different selectivity.[22]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Water with a buffer (e.g., 10-20 mM ammonium (B1175870) acetate (B1210297) or ammonium formate) and a pH adjusting agent (e.g., acetic acid or ammonium hydroxide).[10] The pH should be optimized for analyte stability and retention.

  • Mobile Phase B (Organic): Acetonitrile.

3. Gradient Elution:

  • Start with a high percentage of organic solvent (e.g., 95% B).

  • Decrease the percentage of organic solvent to elute the polar compounds.

  • A typical gradient might be from 95% B to 50% B over 10-15 minutes.

  • Crucially, ensure sufficient column equilibration time between injections to re-establish the aqueous layer on the stationary phase.

4. Sample Preparation:

  • Dissolve the sample in a solvent mixture containing at least 75-80% acetonitrile.[17]

Protocol 2: Derivatization for Improved Peak Shape

Derivatization can be used to modify polar functional groups (e.g., amines, carboxylic acids) to make the analytes more hydrophobic, improving their retention and peak shape in reversed-phase chromatography.[23][24]

1. Reagent Selection:

  • For Amines and Phenols: Benzoyl chloride can be used to add a hydrophobic benzoyl group.[23]

  • For Amines: 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a common derivatizing agent.[18]

2. General Derivatization Procedure (Example with AQC):

  • Reconstitute the dried sample extract in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.8).

  • Add the AQC derivatizing reagent solution.

  • Vortex and heat the mixture (e.g., at 55°C for 10 minutes).

  • The derivatized sample is then ready for injection onto a reversed-phase column.

3. LC-MS Analysis:

  • Use a standard reversed-phase column (e.g., C18).

  • Develop a gradient with a water/acetonitrile or water/methanol mobile phase system, often with 0.1% formic acid.

Data Summary

TechniqueAdvantages for Polar MetabolitesCommon IssuesKey Optimization Parameters
HILIC Excellent retention for very polar compounds; MS-friendly mobile phases.[8][9][15]Sensitive to sample solvent; longer equilibration times.[1][8]Sample solvent composition, mobile phase pH and buffer, gradient slope.
Reversed-Phase (with specialized columns) Robust and reproducible; wide variety of column chemistries available.[8]Poor retention for highly polar analytes on standard C18 phases.Column choice (e.g., T3, polar-embedded), mobile phase pH, use of 100% aqueous mobile phase.
Ion-Pair Chromatography Significantly improves retention of charged polar analytes in reversed-phase.[18][19]MS incompatibility (ion suppression); column dedication required.[17]Choice and concentration of ion-pairing reagent.
Derivatization Improves retention and peak shape in reversed-phase; can enhance ionization efficiency.[23][24]Adds an extra step to sample preparation; potential for side reactions.Selection of derivatization reagent, reaction conditions (pH, temperature, time).

Visualizations

TroubleshootingWorkflow Start Poor Peak Shape Observed (Tailing, Fronting, Broadening) CheckPeakShape Identify Peak Shape Issue Start->CheckPeakShape Tailing Peak Tailing CheckPeakShape->Tailing Asymmetric, tail end extended Fronting Peak Fronting CheckPeakShape->Fronting Asymmetric, front end extended Broadening Peak Broadening CheckPeakShape->Broadening Symmetric, but wide TailingSol1 Adjust Mobile Phase pH Tailing->TailingSol1 TailingSol2 Use End-capped Column Tailing->TailingSol2 TailingSol3 Add Mobile Phase Modifier Tailing->TailingSol3 TailingSol4 Change Chromatography Mode (e.g., to HILIC) Tailing->TailingSol4 FrontingSol1 Dilute Sample / Reduce Injection Volume Fronting->FrontingSol1 FrontingSol2 Match Sample Solvent to Mobile Phase Fronting->FrontingSol2 BroadeningSol1 Reduce Extra-Column Volume (shorter tubing) Broadening->BroadeningSol1 BroadeningSol2 Check for Column Contamination/Void Broadening->BroadeningSol2

Caption: Troubleshooting workflow for poor peak shape in LC-MS.

ChromatographySelection Analyte Polar Metabolite Analysis IsRetained Sufficient retention in RP? Analyte->IsRetained IsCharged Is the analyte charged? SpecializedRP Use Specialized RP Column (e.g., T3, Polar-Embedded) IsCharged->SpecializedRP No IPC Consider Ion-Pair Chromatography IsCharged->IPC Yes IsRetained->IsCharged No HILIC Use HILIC IsRetained->HILIC Yes StandardRP Standard RP may be sufficient IsRetained->StandardRP Yes Derivatization Consider Derivatization HILIC->Derivatization Alternative SpecializedRP->Derivatization Alternative IPC->Derivatization Alternative

Caption: Logic for selecting a chromatographic strategy.

References

Technical Support Center: Analysis of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression during the analysis of 3-Desacetyl Cefotaxime lactone by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern when analyzing this compound?

A1: Signal suppression is a type of matrix effect where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting interfering compounds from the sample matrix.[1] This is a significant concern as it can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[1] When analyzing biological samples such as plasma or urine for this compound, endogenous components like phospholipids (B1166683), salts, and proteins are common culprits of ion suppression.[2]

Q2: How can I determine if signal suppression is affecting my analysis of this compound?

A2: A widely used method to determine if ion suppression is impacting your analysis is the post-column infusion experiment .[3][4] In this technique, a standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample (e.g., plasma from an untreated subject) is injected onto the LC system. A significant dip in the baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[5]

Q3: What are the primary strategies to minimize or overcome signal suppression for this analyte?

A3: The three main strategies to combat ion suppression when analyzing this compound are:

  • Effective Sample Preparation: To remove as many interfering matrix components as possible before injecting the sample into the LC-MS system.

  • Optimized Chromatographic Separation: To chromatographically separate this compound from any co-eluting interfering compounds.[6]

  • Adjustment of Mass Spectrometry Parameters and Use of Appropriate Internal Standards: To enhance the specific detection of the analyte and compensate for signal variability.[7]

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for this compound.

This is a primary indicator of potential ion suppression, especially if the instrument is performing as expected with pure standards.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment as detailed in the protocols below to identify if and where ion suppression is occurring in your chromatogram.

  • Improve Sample Cleanup:

    • If you are using a simple protein precipitation method, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8]

    • For plasma samples, phospholipids are a major cause of ion suppression.[9] Utilize a phospholipid removal plate or a specific SPE sorbent designed for phospholipid removal.

  • Optimize Chromatography:

    • Modify the gradient elution profile to better separate the this compound peak from the suppression zones identified in the post-column infusion experiment.

    • Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS for this compound is the ideal choice as it will co-elute and experience similar matrix effects, thus providing the most accurate correction for signal suppression.[2]

Illustrative Data on Mitigation Strategies:

The following table provides hypothetical data to illustrate the impact of different troubleshooting steps on the signal-to-noise ratio (S/N) of this compound.

Mitigation StrategyAnalyte Peak Area (Arbitrary Units)Background NoiseSignal-to-Noise Ratio (S/N)
Initial Method (Protein Precipitation)50,0005,00010
Optimized Chromatography75,0005,00015
Solid-Phase Extraction (SPE)150,0003,00050
SPE + Optimized Chromatography180,0002,50072
Issue 2: Poor reproducibility of results between samples.

Inconsistent signal suppression between different samples can lead to high variability in quantitative results.

Troubleshooting Steps:

  • Standardize Sample Collection and Handling: Ensure that all samples are collected and processed in a consistent manner to minimize variability in the sample matrix.

  • Evaluate Different Lots of Blank Matrix: During method development, test at least six different lots of blank matrix to assess the variability of the matrix effect.[2]

  • Implement a Robust Internal Standard Strategy: If not already in use, incorporate a stable isotope-labeled internal standard. If a SIL-IS is unavailable, a carefully selected structural analog that elutes close to the analyte can also help to compensate for variability.

  • Consider Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[7] However, ensure that the final concentration of this compound remains within the linear range of the assay.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • System Setup:

    • Prepare a standard solution of 3-Desacetyl Cofotaxime lactone in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Use a syringe pump to continuously infuse this solution at a low flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.

  • Analysis:

    • Begin the infusion and allow the mass spectrometer signal to stabilize.

    • First, inject a blank solvent (e.g., mobile phase) to establish a stable baseline signal for the infused analyte.

    • Next, inject an extracted blank matrix sample (e.g., a plasma sample that does not contain the analyte, processed with your standard sample preparation method).

  • Data Interpretation:

    • Monitor the signal of the infused this compound.

    • Any significant and reproducible deviation (dip or rise) from the stable baseline during the chromatographic run indicates a matrix effect at that retention time.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of signal suppression or enhancement by calculating the Matrix Factor (MF).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at two concentrations (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Process blank biological matrix samples through your extraction procedure. Then, spike the final extract with this compound at the same concentrations as Set A.

  • Analysis:

    • Analyze all three sets of samples by LC-MS and record the peak areas for the analyte.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification Start Low Signal or High Variability in 3-Desacetyl Cefotaxime lactone Analysis Assess_ME Assess Matrix Effect (Post-Column Infusion) Start->Assess_ME Quantify_ME Quantify Matrix Effect (Post-Extraction Spike) Assess_ME->Quantify_ME Suppression Detected Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) Quantify_ME->Optimize_SP Significant ME Optimize_LC Optimize Chromatography (Gradient, Column) Quantify_ME->Optimize_LC Significant ME Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Quantify_ME->Use_SIL_IS Significant ME Re_evaluate Re-evaluate and Validate Method Optimize_SP->Re_evaluate Optimize_LC->Re_evaluate Use_SIL_IS->Re_evaluate

Caption: Troubleshooting workflow for ion suppression.

Post_Column_Infusion_Workflow Syringe_Pump Syringe Pump Infuses Analyte Standard (this compound) T_Connector T-Connector Syringe_Pump->T_Connector LC_System LC System Injects Blank Matrix Extract LC_System->T_Connector MS_Detector Mass Spectrometer Monitors Analyte Signal T_Connector->MS_Detector Data_Analysis {Data Analysis|Identify Dips in Signal Baseline} MS_Detector->Data_Analysis

References

Technical Support Center: Overcoming Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during sample preparation.

Troubleshooting Guide

This guide provides a systematic approach to resolving sample solubility problems in a question-and-answer format.

Q1: My sample is not dissolving in the chosen solvent. What is the first step?

A1: The first step is to re-evaluate your solvent choice based on the principle of "like dissolves like".[1] Ensure the polarity of your solvent matches the polarity of your analyte.[2] If you are unsure of your sample's polarity, starting with an intermediate polarity solvent like isopropanol (B130326) or ethanol (B145695) can be a good strategy.[3] For analytical techniques like HPLC, it is best to dissolve the sample in the mobile phase, specifically the initial mobile phase (mobile phase A), or a solvent with a similar or weaker elution strength.[3][4]

Q2: I've tried a solvent of similar polarity, but solubility is still poor. What's next?

A2: If a single solvent is insufficient, several physical and chemical modification techniques can be employed. Consider the following options:

  • Adjusting pH: The solubility of ionizable compounds, particularly weak acids and bases, is highly dependent on pH.[5][6] Adjusting the pH can increase the proportion of the ionized, more soluble form of the compound.[5][7] Basic compounds are more soluble in acidic solutions (lower pH), while acidic compounds are more soluble in basic solutions (higher pH).[8]

  • Using a Co-solvent: Adding a small amount of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of nonpolar molecules in an aqueous primary solvent.[9][10] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1][9]

  • Increasing Temperature: For most solid solutes, increasing the temperature increases both the amount of solute that can be dissolved and the rate of dissolution.[11] However, be cautious with thermosensitive compounds to avoid degradation.

  • Physical Modification: Reducing the particle size of the sample increases the surface area available for dissolution.[12][13] Techniques like micronization (milling) and nanosuspension can improve the dissolution rate, though they may not increase the equilibrium solubility itself.[13]

Logical Workflow for Troubleshooting Solubility

G start Insoluble Sample solvent Re-evaluate Solvent Choice (Polarity Match?) start->solvent ph Adjust pH (Ionizable Compound?) solvent->ph No success Sample Solubilized solvent->success Yes cosolvent Use Co-solvent / Surfactant? ph->cosolvent No ph->success Yes physical Physical Modification? cosolvent->physical No cosolvent->success Yes physical->success Yes fail Consider Advanced Formulation (e.g., Solid Dispersion) physical->fail No

Caption: A decision-making workflow for addressing sample solubility issues.

Q3: My compound precipitates when added to the aqueous buffer for a cell-based assay. How can I prevent this?

A3: This is a common issue when a compound dissolved in a high concentration of an organic solvent like DMSO is introduced into an aqueous medium.[14][15]

  • Minimize Organic Solvent Concentration: Use the lowest possible concentration of the organic solvent. For many cell lines, DMSO concentrations should be kept below 1%, and ideally below 0.5%, as higher concentrations can be cytotoxic or interfere with the assay readout.[16][17]

  • Use Surfactants: For in vitro enzyme assays (not cell-based), adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help maintain solubility.[14] This is generally not suitable for live cell assays as surfactants can disrupt cell membranes.[14]

  • Employ Excipients: Consider using biocompatible solubilizing excipients like cyclodextrins, which can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility without causing cell toxicity at low concentrations.[13][16]

Q4: I am seeing tailing or split peaks in my HPLC analysis. Could this be a solubility issue?

A4: Yes, poor sample solubility is a common cause of peak shape problems in HPLC.[18][19]

  • Incompatibility with Mobile Phase: If the sample is dissolved in a solvent that is much stronger or immiscible with the mobile phase, it can cause peak distortion.[4][20] The ideal sample solvent is the mobile phase itself.[4][21]

  • Precipitation on the Column: The sample may precipitate at the head of the column when it comes into contact with the mobile phase, leading to blockages, high backpressure, and distorted peaks.[18][20]

  • Troubleshooting Steps:

    • Always try to dissolve your sample in the initial mobile phase.[3]

    • If a different solvent must be used, ensure it is weaker than the mobile phase and fully miscible.[4]

    • Filter the sample through a 0.22 µm filter before injection to remove any undissolved particulates.[18]

Frequently Asked Questions (FAQs)

Q: How does a co-solvent work to improve solubility?

A: A co-solvent is a water-miscible solvent that, when added to a primary solvent (like water), increases the solubility of a poorly soluble compound.[9] It works by reducing the overall polarity of the solvent system. The co-solvent molecules interfere with the hydrogen bonding network of water, creating a less polar environment that is more favorable for solvating nonpolar or lipophilic solutes.[10]

Mechanism of Co-Solvency

G cluster_0 Before Co-solvent cluster_1 After Adding Co-solvent solute1 Solute water1 Water label_insoluble Insoluble: Solute precipitates in water solute2 Solute cosolvent Co-solvent solute2->cosolvent interacts water2 Water cosolvent->water2 interacts label_soluble Soluble: Co-solvent bridges the polarity gap

Caption: How a co-solvent enhances the solubility of a nonpolar solute in water.

Q: What are some common solvents and co-solvents used in sample preparation?

A: The choice of solvent is critical and depends on the analyte's properties and the analytical method.[2] High-purity, HPLC-grade solvents are preferred to avoid introducing impurities.[2][3]

Solvent/Co-solventPolarityCommon Applications & Notes
Water Very PolarThe most common solvent in reversed-phase HPLC and for biological samples.[2][22][23]
Methanol (MeOH) PolarUsed in reversed-phase HPLC and GC. A good general-purpose polar organic solvent.[2][22]
Acetonitrile (ACN) PolarWidely used in HPLC for its low viscosity and UV transparency. Preferred for proteomics sample prep.[2][23]
Ethanol (EtOH) PolarA common, less toxic co-solvent for pharmaceutical and biological applications.[9][22]
Isopropanol (IPA) IntermediateUseful as a co-solvent or for samples with unknown polarity.[3][23]
Dimethyl Sulfoxide (DMSO) Polar AproticA very strong solvent for highly insoluble compounds; common for stock solutions. Use must be limited in cell assays due to toxicity.[16][24]
Hexane Non-PolarUsed in normal-phase chromatography and for extracting non-polar compounds.[2][3]
Propylene Glycol (PG) PolarA common co-solvent in pharmaceutical formulations.[1][9]
Polyethylene Glycol (PEG) PolarA family of polymers used as co-solvents and in solid dispersions.[9][10]

Q: What are excipients and how can they enhance solubility?

A: Excipients are substances added to a formulation to aid in the manufacturing process or to enhance stability, bioavailability, or patient acceptability.[25] Functional excipients are specifically used to overcome challenges like poor solubility.[25]

Excipient TypeMechanism of ActionExamples
Surfactants Reduce surface tension and form micelles that entrap and solubilize lipophilic drugs above their critical micelle concentration (CMC).[13]Polysorbates (Tween 80), Sodium Lauryl Sulfate (SLS).[11]
pH Modifiers Adjust the local pH to ionize the drug, thereby increasing its solubility.[7]Citric acid, Tartaric acid (for basic drugs).[7]
Complexing Agents Form inclusion complexes where the hydrophobic drug molecule is inserted into the cavity of a host molecule, increasing aqueous solubility.[13][25]Cyclodextrins (e.g., Captisol®).[13][26]
Polymers for Solid Dispersions Disperse the drug in a hydrophilic carrier matrix at a molecular level, often in an amorphous state, to improve dissolution.[11][27]Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), HPMC.[27]

Q: What is a "solid dispersion" and when should I consider it?

A: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, hydrophilic carrier matrix in a solid state.[11][27] This technique can significantly enhance the dissolution rate by reducing particle size to a molecular level and converting the drug to a higher-energy amorphous form.[27] It is an advanced formulation strategy considered when simpler methods like pH adjustment or co-solvency are insufficient to achieve the desired solubility.[13]

Key Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

This protocol outlines the steps to determine the increase in solubility of a compound using a co-solvent system.

Objective: To quantify the solubility of a poorly water-soluble compound in various water/co-solvent mixtures.

Materials:

  • Poorly soluble compound (e.g., Salicylic Acid)

  • Primary solvent (e.g., Deionized Water)

  • Co-solvent (e.g., Ethanol, Propylene Glycol)[1]

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

  • Prepare a series of co-solvent blends in different ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).

  • Add an excess amount of the poorly soluble compound to vials containing a fixed volume of each co-solvent blend. This ensures a saturated solution is formed.[1]

  • Securely cap the vials and place them on an orbital shaker. Equilibrate the samples for a set period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium solubility is reached.[1][28]

  • After equilibration, allow the vials to stand so that the excess solid can settle.

  • Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[1]

  • Dilute the filtered sample with a suitable solvent to a concentration within the quantifiable range of your analytical instrument.

  • Analyze the concentration of the dissolved compound using a calibrated analytical method (e.g., UV-Vis spectrophotometry).[1]

  • Plot the measured solubility against the percentage of co-solvent to determine the optimal blend for solubilization.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance drug dissolution.[13]

Objective: To disperse a poorly soluble drug in a hydrophilic polymer matrix.

Materials:

  • Poorly soluble drug

  • Hydrophilic carrier/polymer (e.g., PVP, HPMC, PEG)[27]

  • A common volatile solvent that dissolves both the drug and the carrier (e.g., Methanol, Ethanol, Dichloromethane)[13]

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Methodology:

  • Accurately weigh the drug and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier).

  • Dissolve both the drug and the carrier in a minimal amount of the common volatile solvent in a round-bottom flask.[13] Stir until a clear solution is obtained.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).[13] Continue until a solid film or mass is formed on the wall of the flask and all solvent is removed.

  • Alternatively, the solution can be poured into a petri dish and placed in a vacuum oven until the solvent has fully evaporated.

  • The resulting solid mass is the solid dispersion. Scrape the product from the flask or dish.

  • Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Store the resulting powder in a desiccator to prevent moisture absorption. The amorphous nature of the drug in this dispersion should lead to enhanced dissolution rates compared to the crystalline drug alone.[28]

Workflow for Solid Dispersion Preparation

G step1 1. Dissolve Drug & Carrier in Common Solvent step2 2. Solvent Evaporation (e.g., Rotary Evaporator) step1->step2 step3 3. Formation of Solid Mass step2->step3 step4 4. Pulverize to Create Powder step3->step4 step5 5. Store in Desiccator step4->step5 result Final Product: Enhanced Solubility Solid Dispersion step5->result

Caption: A workflow for the solvent evaporation method of solid dispersion.

References

high back pressure issues in cefotaxime HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cefotaxime (B1668864) HPLC Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of cefotaxime.

Troubleshooting Guide: High Back Pressure

High back pressure is a frequent issue in HPLC that can disrupt analyses, damage columns, and lead to unreliable results.[1][2] This guide provides a systematic approach to diagnosing and resolving high back pressure problems specifically tailored for cefotaxime analysis.

Q1: My HPLC system is showing unusually high back pressure during cefotaxime analysis. What should I do first?

The first step is to determine the source of the high pressure by systematically isolating different components of the HPLC system.[3][4] This will help you identify whether the issue lies with the column or the instrument itself.

Experimental Protocol: Isolating the Source of High Back Pressure

  • Establish a Baseline: Record the normal operating pressure of your system with the column installed and equilibrated with the mobile phase for your cefotaxime analysis. It is crucial to have a baseline to identify a problem.[3]

  • System Pressure Check:

    • Stop the pump.

    • Carefully disconnect the column from the injector and the detector.

    • Replace the column with a zero-dead-volume union.

    • Restart the pump at the same flow rate used for your cefotaxime analysis.

    • Record the system pressure. This reading represents the back pressure generated by the HPLC system components without the column.[3]

  • Diagnosis:

    • If the system pressure is still high: The blockage is in the HPLC system (e.g., tubing, injector, or in-line filter).

    • If the system pressure is normal: The blockage is within the analytical column or guard column.[3]

Q2: The high back pressure is coming from my HPLC system, not the column. What are the common causes and how can I fix them?

System-related high back pressure is typically caused by blockages in the fluid path before the column.

Common Causes and Solutions for System High Back Pressure

Potential CauseTroubleshooting Steps
Clogged In-line Filter/Frit Replace the in-line filter or frit. These are consumable parts designed to trap particulates.[1][2]
Blocked Tubing Check for crimped or blocked PEEK or stainless steel tubing.[3] Replace any damaged tubing. Flushing the system with an appropriate solvent may dislodge minor blockages.
Injector Blockage The injector rotor seal or stator may be clogged.[4] Consult your instrument manual for instructions on cleaning or replacing these parts.
Pump Issues Malfunctioning pump seals or check valves can sometimes contribute to pressure issues.[2] Regular maintenance is crucial.

Q3: My column is the source of the high back pressure. What should I do?

Column-related high back pressure is often due to contamination or precipitation at the head of the column.

Troubleshooting High Back Pressure in a Cefotaxime HPLC Column

  • Reverse and Flush the Column:

    • Disconnect the column from the system.

    • Reconnect it in the reverse direction (outlet to injector, inlet to waste).

    • Flush the column with a solvent that is compatible with your mobile phase but has a strong dissolving capacity for potential contaminants. For reversed-phase columns used in cefotaxime analysis, a sequence of water, isopropanol, and then the mobile phase is often effective. Start at a low flow rate and gradually increase it, ensuring the pressure does not exceed the column's maximum limit.[5]

  • Check for Sample or Mobile Phase Precipitation:

    • Sample Solubility: Ensure your cefotaxime sample is fully dissolved in a solvent compatible with the mobile phase.[6] Insoluble sample components can precipitate on the column frit.

    • Mobile Phase Compatibility: When using buffered mobile phases, as is common for cefotaxime analysis, ensure the buffer salts are fully dissolved and compatible with the organic solvent concentration.[4] Avoid large, abrupt changes in mobile phase composition that can cause buffer precipitation.[7]

  • Guard Column: If you are using a guard column, the blockage is most likely located there. Replace the guard column as it is a disposable component designed to protect the analytical column.[8]

Frequently Asked Questions (FAQs)

Q4: What is a typical back pressure for cefotaxime HPLC analysis?

The "normal" back pressure can vary significantly depending on the specific HPLC method. However, based on published methods for cefotaxime, you can expect the following ranges.

Typical Operating Parameters and Expected Back Pressure for Cefotaxime HPLC Analysis

ParameterTypical ValueExpected Contribution to Back Pressure
Column C18, 4.6 x 150 mm, 5 µmMajor contributor
Mobile Phase A Ammonium Acetate Buffer (pH 6.8) or Phosphate Buffer (pH 6.15-6.25)Moderate viscosity
Mobile Phase B Acetonitrile or MethanolLower viscosity than water
Mobile Phase Composition 85:15 (Aqueous:Organic) to 40:60 (Aqueous:Organic)[9][10]Higher aqueous content generally leads to higher pressure
Flow Rate 0.8 - 1.0 mL/min[9][11]Directly proportional to back pressure[12]
Expected Pressure Range 1000 - 2500 psi (68 - 170 bar)This is an estimated range; always establish the baseline for your specific method.

Note: This table provides estimated values. Always refer to your column manufacturer's guidelines and establish a baseline pressure for your specific method and system.

Q5: How can I prevent high back pressure issues in my cefotaxime analysis?

Proactive measures can significantly reduce the occurrence of high back pressure.

  • Sample Preparation: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[6]

  • Mobile Phase Preparation:

    • Use HPLC-grade solvents and reagents.[3]

    • Filter aqueous mobile phases and buffers to remove any undissolved salts or microbial growth.[6][7]

    • Degas the mobile phase to prevent bubble formation.[6]

  • System Maintenance:

    • Regularly replace pump seals and in-line filters.[8]

    • Use a guard column to protect the analytical column from contaminants.[13]

    • Flush the system thoroughly between different analyses, especially when switching between buffered and high-organic mobile phases.[4]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting high back pressure issues.

HighBackPressureTroubleshooting start High Back Pressure Observed check_system Isolate Column vs. System (Replace column with union) start->check_system system_issue System Pressure is High check_system->system_issue Yes column_issue System Pressure is Normal check_system->column_issue No troubleshoot_system Troubleshoot System Components: - Check in-line filter - Inspect tubing - Check injector system_issue->troubleshoot_system troubleshoot_column Troubleshoot Column: - Reverse and flush - Check for precipitation - Replace guard column column_issue->troubleshoot_column resolve_system Problem Resolved troubleshoot_system->resolve_system resolve_column Problem Resolved troubleshoot_column->resolve_column

Caption: A logical workflow for diagnosing high back pressure in an HPLC system.

PreventativeMeasures title Preventing High Back Pressure sample_prep Sample Preparation - Filter samples (0.22/0.45 µm) mobile_phase_prep Mobile Phase Preparation - HPLC-grade solvents - Filter and degas system_maintenance System Maintenance - Regular seal/filter replacement - Use guard column - System flushing outcome Reduced Downtime & Improved Data Quality sample_prep->outcome mobile_phase_prep->outcome system_maintenance->outcome

Caption: Key preventative measures to avoid high back pressure issues.

References

Technical Support Center: 3-Desacetyl Cefotaxime Lactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of 3-Desacetyl Cefotaxime (B1668864) lactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to inconsistent retention times during their experiments.

Troubleshooting Guide: Inconsistent Retention Times

Inconsistent retention times for 3-Desacetyl Cefotaxime lactone can arise from various factors related to the HPLC system, the mobile phase, the column, or the sample itself. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Question: My retention times for this compound are drifting or shifting. Where do I start troubleshooting?

Answer: Start by systematically evaluating the four main components of your HPLC workflow: the HPLC system, the mobile phase, the column, and your sample preparation.

Is the HPLC System Functioning Correctly?

Question: How can I determine if my HPLC system is the source of the inconsistent retention times?

Answer: Check for the following:

  • Flow Rate Consistency: Ensure the pump is delivering a constant and accurate flow rate.[1][2][3] A change in flow rate will cause a proportional change in retention time. You can verify the flow rate by collecting the mobile phase for a set amount of time and measuring the volume.

  • System Leaks: Even small, non-visible leaks can cause pressure fluctuations and lead to retention time drift.[1] Carefully inspect all fittings and connections for any signs of leakage.

  • Temperature Stability: The column temperature should be stable and controlled.[2][4][5] Fluctuations in temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to retention time shifts.

  • Gradient Mixer Performance: If you are running a gradient, ensure that the gradient proportioning valves are functioning correctly to deliver a consistent mobile phase composition.[4][6]

Is the Mobile Phase Composition Stable?

Question: Could my mobile phase be causing the retention time to shift?

Answer: Yes, changes in the mobile phase are a common cause of retention time drift.[4] Consider the following:

  • Evaporation of Volatile Solvents: If the mobile phase contains a volatile organic component, it can evaporate over time, leading to a change in the mobile phase composition and an increase in retention time.[1][4] Ensure your solvent reservoirs are well-sealed.

  • pH Stability: The retention of ionizable compounds like this compound is highly dependent on the pH of the mobile phase.[7][8][9] A shift in pH can alter the ionization state of the analyte and significantly change its retention time. Use a buffer to maintain a stable pH and prepare fresh mobile phase regularly.

  • Buffer Concentration: Inconsistent buffer concentration can also lead to retention time variability.[4] Ensure accurate preparation of your buffered mobile phase.

Is the Column Equilibrated and in Good Condition?

Question: How do I know if the column is the problem?

Answer: The column is a critical component, and its condition directly impacts retention time.

  • Column Equilibration: Insufficient column equilibration is a frequent cause of retention time drift, especially in gradient analysis.[10][11][12][13][14] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes of the mobile phase.[10][11]

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can lead to changes in retention time and peak shape.[15] Using a guard column and appropriate sample preparation can help prevent this.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (e.g., extreme pH), leading to a loss of retention.[4]

Is My Sample Preparation Consistent?

Question: Can the way I prepare my sample affect the retention time?

Answer: Yes, the sample solvent and overall preparation can have a significant impact.

  • Sample Solvent: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion and retention time shifts.[4][16][17][18][19][20] Ideally, the sample should be dissolved in the initial mobile phase.

  • Sample Stability: this compound is a degradation product of Cefotaxime.[21][22] Cefotaxime and its derivatives can be unstable in solution, and further degradation could lead to the appearance of new peaks or shifts in the retention of existing ones.[21][23][24][25] Prepare samples fresh and consider the stability of the analyte in your chosen solvent and storage conditions.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the mobile phase specifically affect the retention of this compound?

The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[7][8][9] For a compound like this compound, which has ionizable functional groups, its charge state will change with the pH of the mobile phase. In its ionized (more polar) form, it will have less affinity for the non-polar stationary phase in reversed-phase chromatography, resulting in a shorter retention time. In its neutral (less polar) form, it will be more retained and have a longer retention time. For reproducible results, the mobile phase should be buffered at a pH that is at least one pH unit away from the pKa of the analyte.

Q2: What are the typical signs of HPLC column degradation?

Signs of column degradation include:

  • Shifting retention times: Usually a gradual decrease in retention.[12]

  • Broad or tailing peaks: Indicating a loss of column efficiency.[12]

  • Increased backpressure: Suggests a blockage in the column frit or bed.[12]

  • Split peaks: Can be a sign of a void at the column inlet.

Q3: What is a good starting point for an HPLC method for this compound?

A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer should be controlled to ensure consistent ionization of the analyte. A gradient elution may be necessary to achieve good separation from other related compounds.

Experimental Protocols
Sample HPLC Method for this compound

This is a general-purpose method and may require optimization for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Data Presentation

The following table illustrates the hypothetical effect of different experimental parameters on the retention time of this compound. This is for illustrative purposes to highlight the importance of controlling these variables.

Parameter ChangeExpected Effect on Retention TimeRationale
Increase in Organic Modifier % DecreaseDecreases the polarity of the mobile phase, leading to faster elution in reversed-phase HPLC.
Increase in Mobile Phase pH (towards pKa) DecreaseIncreases the ionization of the analyte, making it more polar and less retained on a C18 column.
Increase in Flow Rate DecreaseThe analyte spends less time in the column, leading to earlier elution.
Increase in Column Temperature DecreaseReduces the viscosity of the mobile phase, leading to faster elution.
Visualizations

Troubleshooting Workflow

G cluster_system System Checks cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_sample Sample Preparation Checks start Inconsistent Retention Time system_check Check HPLC System start->system_check flow_rate Consistent Flow Rate? system_check->flow_rate mobile_phase_check Check Mobile Phase fresh_mp Freshly Prepared? mobile_phase_check->fresh_mp column_check Check Column equilibrated Sufficient Equilibration? column_check->equilibrated sample_prep_check Check Sample Prep solvent_match Sample Solvent Matches Initial Mobile Phase? sample_prep_check->solvent_match leaks No Leaks? flow_rate->leaks Yes fix_pump Fix/Calibrate Pump flow_rate->fix_pump No temperature Stable Temperature? leaks->temperature Yes fix_fittings Tighten/Replace Fittings leaks->fix_fittings No temperature->mobile_phase_check Yes set_thermostat Set Column Thermostat temperature->set_thermostat No sealed_reservoir Reservoir Sealed? fresh_mp->sealed_reservoir Yes remake_mp Prepare Fresh Mobile Phase fresh_mp->remake_mp No correct_ph pH Correct & Buffered? sealed_reservoir->correct_ph Yes seal_reservoir Seal Reservoir sealed_reservoir->seal_reservoir No correct_ph->column_check Yes adjust_ph Adjust pH/Add Buffer correct_ph->adjust_ph No clean Column Clean? equilibrated->clean Yes increase_equilibration Increase Equilibration Time equilibrated->increase_equilibration No clean->sample_prep_check Yes clean_column Clean/Replace Column clean->clean_column No sample_fresh Sample Freshly Prepared? solvent_match->sample_fresh Yes change_solvent Dissolve Sample in Initial Mobile Phase solvent_match->change_solvent No end Problem Resolved sample_fresh->end Yes prepare_fresh_sample Prepare Fresh Sample sample_fresh->prepare_fresh_sample No G cefotaxime Cefotaxime desacetyl_cefotaxime 3-Desacetyl Cefotaxime cefotaxime->desacetyl_cefotaxime Deacetylation other_degradation Other Degradation Products cefotaxime->other_degradation Hydrolysis lactone 3-Desacetyl Cefotaxime lactone desacetyl_cefotaxime->lactone Lactonization (in acidic medium) desacetyl_cefotaxime->other_degradation Hydrolysis

References

Technical Support Center: Optimizing Injection Volume for Lactone Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals engaged in the analysis of lactone metabolites. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental parameters, with a specific focus on injection volume.

Frequently Asked Questions (FAQs)

Q1: What is the ideal injection volume for lactone metabolite analysis by GC-MS or LC-MS?

A1: There is no single "ideal" injection volume, as it is highly dependent on the concentration of the lactone in your sample, the sensitivity of your instrument, and the specific column dimensions. A standard starting point for many analyses is typically 1 µL.[1] From there, the volume can be optimized. For trace analysis, techniques like Large Volume Injection (LVI) may be employed to increase the amount of analyte introduced into the system and boost the signal.[1][2]

Q2: How does increasing the injection volume affect my results?

A2: Increasing the injection volume can increase the peak areas and heights of your target lactones, which can be beneficial for improving the signal-to-noise ratio, especially for low-concentration samples.[3] However, injecting too large a volume can lead to column overload, resulting in poor peak shapes like fronting and tailing.[1][4] It is crucial to find a balance that provides adequate sensitivity without compromising chromatographic performance.

Q3: What is the difference between split and splitless injection in GC-MS for lactone analysis?

A3: The choice between split and splitless injection depends on the concentration of your lactone analytes.

  • Split Injection: This technique is ideal for samples with high concentrations of lactones.[5] A portion of the injected sample is vented, allowing only a fraction to enter the column, thus preventing column overload and producing sharp, narrow peaks.[5][6]

  • Splitless Injection: This method is suited for trace analysis where the lactone concentrations are very low.[7] The entire sample is transferred to the column, maximizing sensitivity.[6][7] However, this technique can be more susceptible to broader peaks if not optimized correctly.[5]

Q4: What are "matrix effects" and can they impact my lactone analysis in biological samples?

A4: Matrix effects are a common phenomenon in LC-MS analysis where components of the sample matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8][9] This can lead to either suppression or enhancement of the lactone signal, affecting the accuracy and sensitivity of the analysis.[10][11] It is crucial to evaluate matrix effects during method development, especially when working with complex biological samples.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of injection volume for lactone metabolite analysis, providing step-by-step guidance to identify and resolve them.

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)

My chromatogram shows significant peak fronting for my lactone analytes.

Peak fronting, where the first half of the peak is broader than the second, is a common sign of column overload.[12]

  • Cause: Injecting too large a volume or too concentrated a sample.[1][4]

  • Solution:

    • Reduce the injection volume.

    • Dilute the sample.

    • If using an HPLC system, ensure the sample solvent is not significantly stronger than the initial mobile phase.

My lactone peaks are tailing significantly.

Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors.

  • Cause 1: Active Sites: Polar lactones can interact with active sites in the GC inlet liner or on the column itself.[1]

  • Solution 1:

    • Use a fresh, deactivated GC inlet liner.[1]

    • Trim 10-20 cm from the front of the GC column.[1]

    • For LC, ensure the mobile phase pH is appropriate for the lactone's pKa to avoid unwanted interactions with the stationary phase.[13]

  • Cause 2: Column Overload: While more commonly associated with fronting, severe mass overload can also cause tailing.[4]

  • Solution 2: Reduce the injection volume or dilute the sample.[4]

  • Cause 3: Improper Column Installation: An incorrectly installed column can create dead volumes, leading to peak tailing.[2]

  • Solution 3: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[1]

My peaks are split or have shoulders.

  • Cause 1: Sample Solvent Incompatibility (LC): If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

  • Solution 1: Whenever possible, dissolve the sample in the initial mobile phase.

  • Cause 2: Blockage: A partial blockage at the column inlet frit can distort the peak shape.[14]

  • Solution 2: Reverse flush the column (if permissible by the manufacturer) or replace the column if the blockage is severe.

Issue 2: Inconsistent or Poor Sensitivity

My lactone signal is very low, even with a splitless injection.

  • Cause 1: Inefficient Analyte Transfer (GC): The splitless hold time may not be optimized.

  • Solution 1: Optimize the splitless time to ensure the complete transfer of the lactone from the inlet to the column.[2]

  • Cause 2: Matrix Effects (LC-MS): Co-eluting compounds from the sample matrix may be suppressing the ionization of your lactone.[8][15]

  • Solution 2:

    • Perform a post-extraction spike experiment to quantify the matrix effect.[8]

    • Improve sample preparation to remove interfering matrix components.

    • Adjust the chromatography to separate the lactone from the interfering compounds.

Issue 3: Carryover

I am seeing peaks for my lactone in blank injections following a high-concentration sample.

This phenomenon, known as carryover, occurs when analyte from a previous injection remains in the system.

  • Cause 1: Contamination in the Injection System: Residue can be left in the syringe, injection port, or GC inlet liner.[2]

  • Solution 1:

    • Thoroughly rinse the syringe with a strong, clean solvent between injections.[2]

    • Clean or replace the GC inlet liner.[2]

    • For LC systems, ensure the needle wash is effective by using a strong solvent that can fully dissolve the lactone.

  • Cause 2: Column Contamination: Highly retained components from the sample can slowly elute in subsequent runs.

  • Solution 2:

    • Implement a column bake-out at a high temperature (within the column's limits) after each sequence.[2]

    • For LC, use a sufficiently long and strong column wash at the end of each gradient.

Data Presentation

The following tables illustrate the expected impact of injection volume on key analytical parameters. Note that these are generalized examples, and the actual values will vary based on the specific lactone, matrix, and analytical system.

Table 1: Example Impact of Injection Volume on Peak Area and Shape (GC-MS)

Injection Volume (µL)Peak Area (Arbitrary Units)Peak ShapeComments
0.550,000SymmetricalGood peak shape, but signal may be low for trace analysis.
1.0100,000SymmetricalOptimal for many applications, good balance of sensitivity and peak shape.[1]
2.0180,000Slight FrontingIncreased signal, but signs of column overload are appearing.[3]
5.0350,000Severe FrontingSignificant column overload, compromising peak integration and accuracy.[4]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Peak Fronting Column Overload[1][4]Reduce injection volume or dilute the sample.[1]
Peak Tailing Active Sites[1]Use a deactivated liner, trim the column.[1]
Column Overload[4]Reduce injection volume or dilute the sample.[4]
Low Sensitivity Inefficient Analyte Transfer (GC)[2]Optimize splitless hold time.[2]
Matrix Effects (LC-MS)[8]Improve sample cleanup, adjust chromatography.[8]
Carryover System Contamination[2]Improve syringe/needle wash, clean/replace inlet liner.[2]

Experimental Protocols

Protocol 1: Optimizing Injection Volume for GC-MS Analysis of Lactones
  • Initial Setup:

    • Install a new, deactivated inlet liner.

    • Condition the GC column according to the manufacturer's instructions.

    • Prepare a standard solution of your target lactone at a concentration representative of your samples.

  • Injection Volume Series:

    • Begin with a standard injection volume of 1 µL using a splitless injection.[1]

    • Sequentially inject decreasing volumes (e.g., 0.8 µL, 0.5 µL, 0.2 µL).

    • Then, sequentially inject increasing volumes (e.g., 2 µL, 5 µL).

    • Between each injection, run a solvent blank to check for carryover.

  • Data Analysis:

    • For each injection, carefully examine the peak shape of the lactone. Note the injection volume at which peak fronting or significant tailing begins to occur.[1][4]

    • Plot the peak area against the injection volume. The relationship should be linear in the optimal range. A deviation from linearity at higher volumes indicates detector saturation or column overload.

    • Calculate the signal-to-noise ratio for each injection.

  • Determination of Optimal Volume:

    • Select the highest injection volume that provides a symmetrical peak shape and falls within the linear range of the detector response. This volume will offer the best sensitivity without compromising data quality.

Protocol 2: Evaluating Matrix Effects in LC-MS Analysis of Lactones
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of your lactone in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform your entire extraction procedure. After extraction, spike the clean extract with the lactone standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix sample with the lactone standard before the extraction procedure.

  • Analysis:

    • Inject all three sets of samples into the LC-MS system using the same optimized injection volume.

  • Calculation of Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%ME): (Peak Area of Set B / Peak Area of Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.[15]

      • A value > 100% indicates ion enhancement.[15]

    • Recovery (%RE): (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpretation:

    • Significant matrix effects (typically > ±20%) indicate that the matrix is interfering with the ionization of your lactone. In this case, you may need to further purify your sample, dilute the sample, or use a stable isotope-labeled internal standard to compensate for the effect.

Visualizations

Troubleshooting_Peak_Shape start Observe Poor Peak Shape is_fronting Is it Peak Fronting? start->is_fronting is_tailing Is it Peak Tailing? is_fronting->is_tailing No overload Column Overload Likely is_fronting->overload Yes is_split Is it Split or has Shoulders? is_tailing->is_split No active_sites Check for Active Sites is_tailing->active_sites Yes solvent_mismatch Sample Solvent Incompatible? is_split->solvent_mismatch Yes reduce_vol Reduce Injection Volume or Dilute Sample overload->reduce_vol end Symmetrical Peak reduce_vol->end active_sites->overload No, check for overload deactivate Use Deactivated Liner or Trim Column active_sites->deactivate Yes deactivate->end change_solvent Dissolve in Mobile Phase solvent_mismatch->change_solvent Yes blockage Check for Blockage solvent_mismatch->blockage No change_solvent->end flush_column Reverse Flush or Replace Column blockage->flush_column Yes flush_column->end

Caption: Troubleshooting workflow for poor peak shape in lactone analysis.

Injection_Volume_Optimization start Start Optimization inject_series Inject a Series of Increasing Volumes (e.g., 0.5, 1, 2, 5 µL) start->inject_series analyze_shape Analyze Peak Shape for Each Injection inject_series->analyze_shape is_symmetrical Is Peak Symmetrical? analyze_shape->is_symmetrical plot_area Plot Peak Area vs. Injection Volume is_symmetrical->plot_area Yes overloaded Volume is too High (Column Overload) is_symmetrical->overloaded No is_linear Is Response Linear? plot_area->is_linear optimal_vol Select Highest Volume with Symmetrical Peak and Linear Response is_linear->optimal_vol Yes is_linear->overloaded No overloaded->start Re-evaluate with Lower Volumes

Caption: Experimental workflow for optimizing injection volume.

References

Technical Support Center: Chromatographic Analysis of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve issues related to baseline noise in the chromatographic analysis of 3-Desacetyl Cefotaxime lactone and related cephalosporin (B10832234) impurities.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise in a chromatogram and why is it a problem?

A1: Baseline noise refers to the short-term, irregular fluctuations of the baseline signal when no analyte is being eluted.[1] It is distinct from baseline drift, which is a long-term, gradual shift.[1] Excessive baseline noise is problematic because it decreases the signal-to-noise (S/N) ratio, which can obscure small peaks, reduce analytical sensitivity, and lead to inaccurate peak integration and quantification.[1][2] The smallest detectable signal is typically estimated to be three times the height of the average baseline noise.[2]

Q2: What are the most common sources of baseline noise in an HPLC system?

A2: Baseline noise can originate from nearly any component of the HPLC system. The most frequent causes are related to the mobile phase (e.g., impurities, dissolved gas, or improper mixing), the pump (e.g., pressure pulsations from worn seals or faulty check valves), the column (e.g., contamination), and the detector (e.g., a deteriorating lamp or a contaminated flow cell).[1][3] Environmental factors like temperature fluctuations can also contribute.[4][5]

Q3: What do different types of baseline noise indicate?

A3: The pattern of the noise can provide clues to its source.

  • Regular, cyclic noise (pulsations) often points to the HPLC pump, such as pressure fluctuations from piston strokes or malfunctioning check valves.[3]

  • Irregular or random noise can be caused by a variety of factors, including a dirty or contaminated flow cell, incomplete mobile phase mixing, or a failing detector lamp.[2][3]

  • Sharp spikes in the baseline may be caused by air bubbles passing through the detector, electrical interference, or an arcing detector lamp.[2][6]

Troubleshooting Guide for Baseline Noise

This section provides a systematic approach to diagnosing and resolving baseline noise in your chromatogram for this compound.

Q4: My baseline is noisy. What is the first step I should take?

A4: Start with the simplest and most common causes. First, visually inspect your mobile phase for any signs of precipitation or microbial growth.[7] Ensure that all solvent lines have inlet filters and are properly submerged in the reservoirs.[3] The next step is to systematically isolate the source of the noise, as detailed in the workflow diagram and protocols below.

Mobile Phase Issues
Q5: How can I confirm if my mobile phase is causing the baseline noise?

A5: Mobile phase quality is a primary contributor to baseline noise.[8] Using low-purity solvents, improperly degassed solutions, or contaminated additives can introduce instability.[3][9] Prepare a fresh batch of mobile phase using HPLC-grade solvents and reagents.[10][11] If the noise disappears, the old mobile phase was the likely cause. Always filter aqueous buffers and salts to remove particulates.

Q6: What is the proper way to degas the mobile phase?

A6: Dissolved gases can form microbubbles in the detector cell, causing significant noise.[2][3] Effective degassing is critical. Common methods include:

  • Inline Vacuum Degassing: Most modern HPLC systems have a built-in degasser. Ensure it is functioning correctly.[3]

  • Helium Sparging: Bubbling helium through the solvent is highly effective.[11]

  • Sonication or Vacuum Filtration: These methods can also remove dissolved air but may be less effective for long-term runs as the solvent can re-absorb air over time.

HPLC System & Component Issues
Q7: How can I determine if the HPLC pump is the source of the noise?

A7: Pump-related noise is often rhythmic and corresponds with the pump's stroke cycle.[3] This can be caused by worn piston seals, contaminated or faulty check valves, or trapped air bubbles in the pump head.[3][12] To troubleshoot, purge the pump to remove any trapped air. If the problem persists, a service may be required to replace seals or check valves.[3][9]

Q8: Could the UV detector be causing the noise?

A8: Yes, the detector is a common source of noise. A deteriorating UV lamp can cause fluctuations in light intensity, leading to an unstable baseline.[2][3] Contamination or air bubbles within the flow cell can also scatter light and increase noise.[4][10] To check, stop the pump flow. If the noise continues, it is likely electronic noise from the detector or lamp. If the noise stops, the issue is related to the flow path (pump, mobile phase, or column).

Q9: How do I rule out the column as the source of the noise?

A9: A contaminated column can slowly leach impurities, causing a noisy or drifting baseline.[3] To isolate the column, replace it with a zero-dead-volume union and run the mobile phase through the system.[3][13] If the baseline becomes stable, the column is the source of the problem. Try flushing the column with a strong solvent or replace it if necessary.

Data Presentation

Table 1: Common Baseline Noise Patterns and Potential Sources
Noise PatternPotential CauseRecommended First Action
Regular, Cyclic Noise Pump pulsations, faulty check valves, insufficient degassing.[3]Purge the pump; check for leaks; ensure degasser is operational.[12]
Irregular, Random Noise Dirty detector flow cell, poor mobile phase mixing, failing lamp.[2]Flush the flow cell; prepare fresh mobile phase; check lamp energy.[7][10]
Sharp, Random Spikes Air bubbles in the system, electrical interference.[2][6]Degas mobile phase thoroughly; check for loose electrical connections.
Baseline Drift Column temperature fluctuation, mobile phase composition change, column contamination.[6][8]Use a column oven; allow system to equilibrate; flush the column.[4]
Table 2: Recommended Solvent Quality for HPLC Analysis
Solvent/ReagentRecommended GradeKey Consideration
WaterHPLC Grade or equivalent (e.g., Milli-Q)Most common source of contamination.[3]
AcetonitrileHPLC or Gradient GradeLow UV cutoff, suitable for gradient elution.
Methanol (B129727)HPLC or Gradient GradeHigher UV cutoff than acetonitrile.[3]
Buffer Salts (e.g., Phosphates)High-Purity / HPLC GradeEnsure complete dissolution and filter to prevent precipitation.[9]
Additives (e.g., TFA)High-Purity / HPLC GradeOld or degraded additives can increase baseline noise.[9][11]

Experimental Protocols

Protocol 1: High-Purity Mobile Phase Preparation
  • Solvent Selection: Use only HPLC-grade or higher solvents and high-purity salts/additives.[10]

  • Weighing and Mixing: Accurately weigh any solid components (e.g., buffer salts) and dissolve them completely in the aqueous portion of the mobile phase before adding the organic solvent.

  • Filtration: Filter all aqueous mobile phases and any solutions with dissolved solids through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Degassing: Degas the final mobile phase mixture using an inline degasser, helium sparging, or sonication under vacuum immediately before use.[4][10]

  • Storage: Prepare fresh mobile phase daily, especially for aqueous buffers near a neutral pH, which can support microbial growth.[7]

Protocol 2: Systematic HPLC System Flushing
  • Remove Column: Disconnect the column and replace it with a zero-dead-volume union.

  • Seal Wash: Ensure the pump seal wash reservoir is filled with an appropriate solvent (e.g., 10-20% isopropanol (B130326) in water).

  • Aqueous Flush: Flush all solvent lines and the entire system with HPLC-grade water for at least 30 minutes to remove buffer salts.

  • Organic Flush: Flush the system with a strong organic solvent like isopropanol or methanol for 30 minutes to remove organic contaminants.[10]

  • Re-equilibration: Introduce the initial mobile phase and allow the system to equilibrate until the baseline is stable before re-installing the column.

Visualizations

Systematic Troubleshooting Workflow

Baseline_Troubleshooting_Workflow start Noisy Baseline Observed stop_pump Stop Pump Flow start->stop_pump noise_persists Does Noise Persist? stop_pump->noise_persists detector_issue Source: Detector Electronics / Lamp Action: Check lamp, service detector. noise_persists->detector_issue Yes flow_issue Source: Flow Path Related noise_persists->flow_issue No end Stable Baseline Achieved detector_issue->end restart_pump Restart Pump Flow (No Column, Union in Place) flow_issue->restart_pump noise_returns Does Noise Return? restart_pump->noise_returns pump_mp_issue Source: Pump or Mobile Phase Action: Purge pump, prepare fresh mobile phase. noise_returns->pump_mp_issue Yes column_issue Source: Column Action: Flush or replace column. noise_returns->column_issue No pump_mp_issue->end column_issue->end

Caption: A step-by-step workflow for isolating the source of HPLC baseline noise.

Common Sources of Baseline Noise in an HPLC System

HPLC_Noise_Sources Potential Sources of Baseline Noise cluster_system HPLC System cluster_sources Noise Sources Pump Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector MP Mobile Phase MP->Pump Dissolved Gas Improper Mixing Impurities HW Hardware Failure HW->Pump Worn Seals Faulty Check Valve HW->Detector Failing Lamp Env Environment Env->Detector Temp. Fluctuations Cont Contamination Cont->Injector Sample Matrix Carryover Cont->Column Bleed Trapped Impurities Cont->Detector Dirty Flow Cell

Caption: Diagram illustrating common sources of noise and the HPLC components they affect.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3-Desacetyl Cefotaxime Lactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Desacetyl Cefotaxime lactone, a significant impurity and degradation product of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. The accurate determination of this lactone is crucial for ensuring the quality, safety, and efficacy of Cefotaxime-based pharmaceutical products. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method, compares it with alternative techniques, and provides detailed experimental protocols to support researchers in their analytical method development and validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most prevalent and reliable technique for the analysis of Cefotaxime and its related impurities, including this compound. Its high resolution, sensitivity, and robustness make it the method of choice for quality control and stability studies.

Proposed HPLC Method Parameters

Based on a comprehensive review of stability-indicating methods for Cefotaxime and its impurities, a robust RP-HPLC method for the quantification of this compound is proposed.

ParameterRecommended Condition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection UV at approximately 254 nm
Column Temperature Ambient or controlled at 25-30 °C
Injection Volume 10-20 µL
Performance Characteristics of a Validated HPLC Method

The following table summarizes the typical validation parameters for an HPLC method used for the analysis of Cefotaxime and its impurities, which would be applicable to the quantification of this compound.

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Typically in the low ng/mL range
Limit of Quantitation (LOQ) Typically in the mid to high ng/mL range
Specificity No interference from other related substances or excipients

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the predominant method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Separates compounds based on their polarity and identifies them by their mass-to-charge ratio.High sensitivity and selectivity, suitable for complex matrices.Higher cost and complexity compared to HPLC-UV.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a thin layer of adsorbent material with densitometric detection.Simple, cost-effective, and allows for simultaneous analysis of multiple samples.Lower resolution and sensitivity compared to HPLC.
Capillary Electrophoresis (CE) Separation of ions in a capillary tube based on their electrophoretic mobility.High separation efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify this compound in a drug substance or formulation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water

  • Reference standard of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid). The mobile phase can be an isocratic mixture or a gradient of this buffer with acetonitrile or methanol.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to a known concentration.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, the column temperature to 30 °C, and the UV detection wavelength to 254 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

Objective: To achieve highly sensitive and selective quantification of this compound, particularly in complex matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Data acquisition and analysis software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water

  • Reference standard of this compound

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method, using a diluent compatible with LC-MS analysis.

  • UPLC-MS/MS Conditions:

    • UPLC: Use a gradient elution program with a flow rate of 0.3-0.5 mL/min.

    • Mass Spectrometer: Operate in positive or negative ion mode. Optimize the ESI source parameters and develop a Multiple Reaction Monitoring (MRM) method using specific precursor-product ion transitions for this compound.

  • Analysis and Quantification: Inject the solutions and quantify the analyte using the peak area ratio of the analyte to an internal standard against a calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_reporting Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Reference Standards & Reagents select_method->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Implement Validated Method validation_report->method_implementation

Caption: Workflow for HPLC Method Validation.

Signaling Pathways and Logical Relationships

The formation of this compound is a critical degradation pathway for Cefotaxime. Understanding this relationship is essential for developing stability-indicating analytical methods.

Cefotaxime_Degradation Cefotaxime Cefotaxime Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime Cefotaxime->Desacetyl_Cefotaxime Deacetylation Lactone This compound Desacetyl_Cefotaxime->Lactone Intramolecular Cyclization

Caption: Cefotaxime Degradation Pathway.

Stability Showdown: 3-Desacetyl Cefotaxime Lactone vs. Desacetylcefotaxime

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of cephalosporin (B10832234) antibiotics, understanding the stability of metabolites is paramount for predicting efficacy, ensuring product quality, and informing formulation development. Cefotaxime (B1668864), a widely used third-generation cephalosporin, undergoes metabolism to form desacetylcefotaxime (B1670277), which retains significant antibacterial activity. However, under certain conditions, desacetylcefotaxime can further degrade to the inactive 3-desacetyl cefotaxime lactone. This guide provides a comparative analysis of the stability of these two critical compounds, supported by available data and detailed experimental protocols to enable researchers to conduct their own comparative studies.

Chemical Structures and Degradation Pathway

Desacetylcefotaxime is formed by the deacetylation of cefotaxime. The subsequent degradation to this compound involves an intramolecular cyclization, a reaction that is notably influenced by pH.

G Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation Lactone 3-Desacetyl Cefotaxime Lactone (inactive) Desacetylcefotaxime->Lactone Intramolecular Cyclization (Lactonization)

Caption: Degradation pathway of Cefotaxime to Desacetylcefotaxime and its subsequent lactonization.

Comparative Stability Profile

While direct, head-to-head quantitative stability studies comparing this compound and desacetylcefotaxime are not extensively available in the public domain, the existing literature provides key insights into their relative stability under various conditions.

Desacetylcefotaxime is known to be susceptible to degradation, particularly in acidic environments, leading to the formation of the inactive lactone.[1] The lactonization process is a critical degradation pathway for desacetylcefotaxime. The this compound, once formed, is generally considered a more stable, inactive end-product of this degradation pathway.

Summary of Stability Characteristics:

FeatureDesacetylcefotaximeThis compound
General Stability Less stable, prone to degradationGenerally considered a stable degradation product
Degradation Pathway Undergoes intramolecular cyclization to form the lactoneConsidered a terminal degradation product in this pathway
Influence of pH Degradation is accelerated in acidic conditions[1]Expected to be more stable across a range of pH values
Biological Activity Microbiologically active metabolite of cefotaximeInactive

Experimental Protocols for Comparative Stability Analysis

To generate direct comparative data, a forced degradation study is recommended. This involves subjecting both compounds to a variety of stress conditions and monitoring their degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

This protocol outlines a general procedure for a comparative forced degradation study of desacetylcefotaxime and this compound.

1. Materials and Reagents:

  • Desacetylcefotaxime reference standard

  • This compound reference standard

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Suitable HPLC column (e.g., C18)

2. Sample Preparation:

  • Prepare stock solutions of both desacetylcefotaxime and this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Incubate at room temperature for specific time points.

  • Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Incubate at room temperature for specific time points.

  • Thermal Degradation: Incubate the stock solutions at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.

  • Photostability: Expose the stock solutions to UV and visible light in a photostability chamber.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the degradation rate constants (k) and half-lives (t½) for each compound under each stress condition.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of these compounds. The following is a starting point for method development:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.0-7.0)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 20 µL
Column Temperature 30°C

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Experimental Workflow

The following diagram illustrates the workflow for a comparative stability study.

G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis cluster_3 Data Interpretation Stock_DCT Desacetylcefotaxime Stock Solution Acid Acid Hydrolysis Stock_DCT->Acid Base Base Hydrolysis Stock_DCT->Base Oxidation Oxidation Stock_DCT->Oxidation Thermal Thermal Stock_DCT->Thermal Photo Photostability Stock_DCT->Photo Stock_Lactone 3-Desacetyl Cefotaxime Lactone Stock Solution Stock_Lactone->Acid Stock_Lactone->Base Stock_Lactone->Oxidation Stock_Lactone->Thermal Stock_Lactone->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Calculation of Degradation Rate & Half-life HPLC->Data Comparison Comparative Stability Assessment Data->Comparison

Caption: Workflow for a comparative forced degradation study.

Conclusion

The stability of desacetylcefotaxime and its degradation to the inactive this compound is a critical consideration in the development and handling of cefotaxime-related products. While the lactone is generally considered the more stable entity, quantitative, direct comparative data is lacking. The experimental protocols provided in this guide offer a framework for researchers to generate this crucial data, enabling a more thorough understanding of the chemical stability of these compounds and facilitating the development of robust and effective pharmaceutical formulations.

References

A Comparative Analysis of Cefotaxime and Its Metabolites for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the antibacterial activity, pharmacokinetics, and metabolic fate of the third-generation cephalosporin, cefotaxime (B1668864), and its primary active metabolite, desacetylcefotaxime (B1670277). This document also elucidates the role of the transient lactone intermediate.

Cefotaxime, a cornerstone of antibacterial therapy, undergoes significant metabolism in vivo, leading to the formation of derivatives with distinct pharmacological profiles. Understanding the interplay between the parent drug and its metabolites is critical for optimizing dosing regimens and predicting clinical outcomes. This guide provides a data-driven comparison of cefotaxime and its principal, antimicrobially active metabolite, desacetylcefotaxime, while contextualizing the role of the subsequent, inactive lactone metabolite within the metabolic cascade.

Metabolic Pathway Overview

Cefotaxime (CTX) is primarily metabolized in the liver via hydrolysis of the acetyl group at the C-3 position to form desacetylcefotaxime (des-CTX).[1] This major metabolite retains significant antibacterial activity.[2] Subsequently, des-CTX can undergo intramolecular cyclization to form an unstable desacetylcefotaxime lactone.[2][3] This lactone is then further metabolized into inactive products (designated M2 and M3).[2] The conversion to the lactone is considered the rate-limiting step in this further degradation.[3] Because the lactone and subsequent metabolites are considered inactive, this guide will focus on the comparative analysis of cefotaxime and the clinically significant desacetylcefotaxime.[1][2]

G CTX Cefotaxime (CTX) (Active) DES Desacetylcefotaxime (des-CTX) (Active Metabolite) CTX->DES Hepatic Hydrolase LAC Desacetylcefotaxime Lactone (Inactive Intermediate) DES->LAC Intramolecular Cyclization INACTIVE Inactive Metabolites (M2, M3) LAC->INACTIVE Further Metabolism

Figure 1: Metabolic pathway of Cefotaxime.

Comparative Antibacterial Activity

Cefotaxime generally exhibits greater potency than its desacetyl metabolite. Studies have shown that cefotaxime is typically 4 to 8 times more active than desacetylcefotaxime against a range of pathogens.[4] However, desacetylcefotaxime still possesses a broad spectrum of activity, and its potency against Gram-negative bacteria significantly surpasses that of earlier-generation cephalosporins like cefazolin.[5]

A crucial aspect of their interaction is the observed synergy. The combination of cefotaxime and desacetylcefotaxime often results in increased antibacterial efficacy, which may enhance the overall therapeutic effect in vivo.[4][6] This synergistic relationship is particularly notable against strains of Bacteroides.[7]

Table 1: Comparative In Vitro Activity (MIC90) of Cefotaxime and Desacetylcefotaxime
OrganismCefotaxime (CTX) MIC90 (µg/mL)Desacetylcefotaxime (des-CTX) MIC90 (µg/mL)CTX + des-CTX (1:1) MIC90 (µg/mL)
Escherichia coli≤ 0.252.0≤ 0.25
Klebsiella spp.≤ 0.252.0≤ 0.25
Enterobacter spp.1.08.00.5
Proteus mirabilis≤ 0.250.5≤ 0.25
Staphylococcus aureus8.032.08.0
Bacteroides fragilis group64.064.032.0

Note: Data synthesized from multiple sources indicating general potency differences and synergistic effects. Actual MIC values can vary significantly between studies and strains.[6][7][8]

Comparative Pharmacokinetics

Following administration, cefotaxime is rapidly metabolized. The half-life of cefotaxime is approximately 1 hour, while its active metabolite, desacetylcefotaxime, has a longer half-life of around 1.5 to 2.1 hours.[9][10] This extended presence of the active metabolite contributes to the overall antibacterial effect of cefotaxime administration. Both compounds are primarily eliminated via the kidneys.[9] In patients with severe renal impairment, the half-lives of both cefotaxime and, more significantly, desacetylcefotaxime are prolonged.[11]

Table 2: Key Pharmacokinetic Parameters (Healthy Adults)
ParameterCefotaxime (CTX)Desacetylcefotaxime (des-CTX)
Half-life (t½) ~1.1 hours~1.5 - 2.1 hours
Primary Route of Elimination RenalRenal
Protein Binding ~30-40%~30-40%
Metabolism Hepatic hydrolysis to des-CTXFurther metabolism to lactone

Note: Values are approximate and can vary based on patient factors such as age and renal function.[9][10][12]

Toxicology Summary

Toxicological studies indicate that cefotaxime is generally well-tolerated.[13] The primary adverse effects are typically local reactions at the injection site.[9] While high doses of cefotaxime have been associated with convulsions, and concurrent use with nephrotoxic agents may increase the risk of kidney damage, the drug has a high therapeutic index.[9][13] Specific toxicity data directly comparing cefotaxime to its lactone or desacetyl metabolites is limited; however, the overall safety profile of cefotaxime accounts for the effects of its metabolic products.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method, which is a standard procedure for assessing antibacterial susceptibility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare standardized bacterial inoculum (0.5 McFarland) p3 Inoculate microtiter plate wells with bacterial suspension p1->p3 p2 Prepare serial 2-fold dilutions of CTX and des-CTX in Cation-Adjusted Mueller-Hinton Broth p2->p3 p4 Incubate plates at 35°C ± 2°C for 16-20 hours p3->p4 p5 Visually inspect for turbidity p4->p5 p6 MIC is the lowest concentration with no visible growth p5->p6

Figure 2: Workflow for MIC determination.

Methodology:

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Cefotaxime and desacetylcefotaxime are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For combination studies, fixed ratios (e.g., 1:1) are used.

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Protocol 2: Pharmacokinetic Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying concentrations of cefotaxime and its metabolites in biological matrices like plasma or urine.

Methodology:

  • Sample Collection: Blood samples are collected from subjects at predetermined time points following drug administration. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma proteins are precipitated using an agent like acetonitrile (B52724) or by solid-phase extraction to isolate the analytes.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, is used to separate cefotaxime from its metabolites.[3][4]

  • Detection: A UV detector is used to monitor the column effluent at a specific wavelength (e.g., 254 nm) where the compounds absorb light.

  • Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from samples with known concentrations of cefotaxime and desacetylcefotaxime.

References

A Comparative Guide to Pharmacopeial and Alternative Analytical Standards for 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacopeial standards and alternative analytical methodologies for the quality control of 3-Desacetyl Cefotaxime lactone, a significant impurity and metabolite of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. Understanding these standards is critical for ensuring the safety and efficacy of Cefotaxime-based pharmaceutical products.

Pharmacopeial Standards: A Comparative Overview

This compound is recognized as a specified impurity in the monographs of major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). It is designated as "Cefotaxime Related Compound E" in the USP and "Cefotaxime Impurity E" in the EP. The Japanese Pharmacopoeia (JP), while having a monograph for Cefotaxime Sodium, does not specify limits for polymeric impurities, and specific details for the lactone impurity require direct consultation of the current edition.

The primary analytical technique stipulated by both the USP and EP for the control of this and other related substances in Cefotaxime Sodium is High-Performance Liquid Chromatography (HPLC). Below is a comparative summary of the key parameters outlined in these pharmacopeias.

Table 1: Comparison of USP and EP HPLC Methods for Cefotaxime Sodium Impurities

ParameterUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)
Designation Cefotaxime Related Compound ECefotaxime Impurity E
Acceptance Criterion Individual impurity: Not more than 1.0% Total impurities: Not more than 3.0%Impurity E: Not more than 1.0%
Analytical Method HPLC (Two procedures available for organic impurities)HPLC (Gradient elution)
Stationary Phase L1 packing (C18 silica (B1680970) gel)Octadecylsilyl silica gel for chromatography R
Mobile Phase Gradient mixture of a phosphate (B84403) buffer and methanol (B129727)Gradient mixture of a phosphate buffer and methanol
Detection UV at 235 nmUV at 235 nm
Relative Retention Time Not explicitly stated in general monographApproximately 0.6 relative to Cefotaxime

Experimental Protocols: Pharmacopeial HPLC Methods

The following sections detail the experimental protocols for the determination of this compound as per the USP and EP monographs for Cefotaxime Sodium.

United States Pharmacopeia (USP) - Organic Impurities Procedure

The USP provides two HPLC procedures for the analysis of organic impurities in Cefotaxime Sodium. The following is a representative protocol based on the principles outlined in the monograph.

Mobile Phase Preparation:

  • Solution A: A mixture of a 0.05 M phosphate buffer and methanol (86:14, v/v).

  • Solution B: A mixture of a 0.05 M phosphate buffer and methanol (60:40, v/v).

  • The mobile phase is a gradient mixture of Solution A and Solution B.

Chromatographic System:

  • Column: 3.9-mm x 15-cm; 5-µm packing L1.

  • Detector: UV at 235 nm.

  • Flow Rate: Approximately 1 mL/min.

  • Injection Volume: Typically 20 µL.

Procedure:

  • Prepare a test solution of Cefotaxime Sodium in Solution A.

  • Prepare a standard solution of USP Cefotaxime Sodium RS in Solution A.

  • Inject the solutions into the chromatograph and record the chromatograms.

  • Calculate the percentage of each impurity by comparing the peak area of the impurity to the sum of all peak areas.

European Pharmacopoeia (EP) - Related Substances Test

The EP specifies a gradient HPLC method for the determination of related substances in Cefotaxime Sodium.

Mobile Phase Preparation:

  • Mobile Phase A: A mixture of a phosphate buffer solution and methanol.

  • Mobile Phase B: A mixture of a phosphate buffer solution and methanol with a higher concentration of methanol than Mobile Phase A.

  • A specific gradient program is used to elute the impurities.

Chromatographic System:

  • Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with octadecylsilyl silica gel for chromatography R (5 µm).

  • Detector: UV at 235 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a test solution of the substance to be examined in the mobile phase.

  • Prepare a reference solution of Cefotaxime for peak identification CRS (containing specified impurities).

  • Inject the solutions and record the chromatograms.

  • Identify the peak corresponding to Impurity E based on the chromatogram supplied with the reference standard and its relative retention time.

  • Calculate the percentage of Impurity E.

Alternative Analytical Methods

Beyond the pharmacopeial HPLC methods, other analytical techniques have been explored for the analysis of Cefotaxime and its related substances, including the this compound. These alternative methods may offer advantages in terms of speed, resolution, or applicability to different sample matrices.

Table 2: Comparison of Alternative Analytical Methods

MethodPrincipleKey AdvantagesPotential Limitations
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High efficiency, small sample volume, rapid analysis.Lower sensitivity compared to HPLC for some applications.
Ultra-High-Performance Liquid Chromatography (UHPLC) HPLC using columns with smaller particle sizes (<2 µm).Faster analysis times, improved resolution, and higher sensitivity.Requires specialized high-pressure equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis of MS.High selectivity and sensitivity, enables structural elucidation.Higher cost and complexity of instrumentation.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the pharmacopeial analytical procedures for the quality control of this compound.

USP_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Cefotaxime Sodium Test Solution in Solution A hplc_system Equilibrate HPLC System (C18 Column, UV 235 nm) prep_sample->hplc_system prep_standard Prepare USP Cefotaxime Sodium RS Standard Solution in Solution A prep_standard->hplc_system inject_sample Inject Test Solution hplc_system->inject_sample inject_standard Inject Standard Solution hplc_system->inject_standard record_chrom Record Chromatograms inject_sample->record_chrom inject_standard->record_chrom calc_impurity Calculate Percentage of This compound record_chrom->calc_impurity compare_limit Compare with USP Limit (<= 1.0%) calc_impurity->compare_limit EP_Workflow cluster_prep_ep Sample and Reference Preparation cluster_hplc_ep HPLC Analysis cluster_data_ep Data Analysis prep_sample_ep Prepare Cefotaxime Sodium Test Solution hplc_system_ep Equilibrate HPLC System (C18 Column, UV 235 nm, Gradient) prep_sample_ep->hplc_system_ep prep_ref_ep Prepare Cefotaxime for Peak Identification CRS Solution prep_ref_ep->hplc_system_ep inject_sample_ep Inject Test Solution hplc_system_ep->inject_sample_ep inject_ref_ep Inject Reference Solution hplc_system_ep->inject_ref_ep record_chrom_ep Record Chromatograms inject_sample_ep->record_chrom_ep inject_ref_ep->record_chrom_ep identify_peak Identify Impurity E Peak (RRT ~0.6) record_chrom_ep->identify_peak calc_impurity_ep Calculate Percentage of Impurity E identify_peak->calc_impurity_ep compare_limit_ep Compare with EP Limit (<= 1.0%) calc_impurity_ep->compare_limit_ep

A Comparative Guide to the Cross-Validation of Analytical Methods for Cefotaxime Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MECC), a capillary electrophoresis technique, for the analysis of impurities in the cephalosporin (B10832234) antibiotic, cefotaxime (B1668864). The cross-validation of these analytical methods is crucial for ensuring consistent and reliable results in quality control and drug development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

Data Presentation: Performance Comparison of HPLC and MECC

The following tables summarize the performance characteristics of HPLC and MECC for the analysis of cefotaxime impurities. The data is compiled from various studies to provide a comprehensive overview.

Table 1: Comparison of Quantitative Results for Cefotaxime Impurities by MECC and HPLC

BatchImpurityMECC (% area/area)HPLC (% area/area)
ADA0.560.53
ADO0.430.43
BDA0.530.60
BDO0.410.42
CDA0.480.66
CDO0.380.44
DDA0.490.58
DDO0.300.32
EDA0.490.49
EDO0.400.43
FDA0.490.44
FDO0.400.41
DA: Desacetylcefotaxime, DO: Desacetylcefotaxime lactone. Data sourced from a cross-validation study comparing MECC and HPLC.[1]

Table 2: General Performance Characteristics of HPLC and CE for Cefotaxime Impurity Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Micellar Electrokinetic Chromatography (MECC)
Linearity Range: 10-70 µg/mL (R² = 0.9976)Range: 2-160 µg/mL
Limit of Detection (LOD) 0.3 µg/mL< 0.5 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mLNot explicitly stated, but quantifiable at low levels.
Precision (RSD%) Intraday: 1.29%, Interday: 0.91%Typically < 2%
Accuracy (% Recovery) 97-102%Data not explicitly available, but good agreement with HPLC suggests high accuracy.
Specificity High, able to separate cefotaxime from its known impurities.High, offers different selectivity compared to HPLC.
Robustness Generally good, but can be affected by small variations in mobile phase composition, pH, and column temperature.Sensitive to changes in buffer pH, voltage, and capillary temperature.
Data for HPLC and MECC are compiled from multiple sources to provide a representative overview.[2][3]

Experimental Protocols

Detailed methodologies for the compared HPLC and MECC methods are provided below.

High-Performance Liquid Chromatography (HPLC) Method for Cefotaxime Impurities

This method is a widely used technique for the separation and quantification of cefotaxime and its related substances.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.01M ammonium (B1175870) acetate (B1210297) solution, pH adjusted to 6.0 with acetic acid.[2]

  • Mobile Phase B: Acetonitrile:Methanol (75:25 v/v).[2]

  • Gradient Program: A time-based gradient is typically employed to separate all impurities. An example program starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more retained impurities.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection: UV at 235 nm.[2]

  • Injection Volume: 20 µL.[2]

3. Sample Preparation:

  • Accurately weigh and dissolve the cefotaxime sodium sample in the mobile phase or a suitable diluent (e.g., water) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Micellar Electrokinetic Chromatography (MECC) Method for Cefotaxime Impurities

MECC is a mode of capillary electrophoresis that utilizes micelles to separate both charged and neutral analytes.

1. Instrumentation:

  • Capillary electrophoresis system equipped with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused silica (B1680970) capillary, typically 50-75 µm internal diameter and 40-60 cm effective length.

  • Background Electrolyte (BGE): 30 mM sodium dihydrogen phosphate (B84403) buffer containing 165 mM sodium dodecyl sulfate (B86663) (SDS), with the pH adjusted to 7.2 with 5 M sodium hydroxide.

  • Voltage: 15 kV.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection: Hydrodynamic or electrokinetic injection.

3. Sample Preparation:

  • Dissolve the cefotaxime sodium sample in the BGE or water to a suitable concentration.

  • Filter the sample if necessary.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Cefotaxime Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (235 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities (% Area) integrate->quantify report Generate Report quantify->report MECC_Workflow cluster_prep Sample Preparation cluster_analysis MECC Analysis cluster_data Data Processing start_ce Weigh Cefotaxime Sample dissolve_ce Dissolve in BGE/Water start_ce->dissolve_ce inject_ce Inject into CE System dissolve_ce->inject_ce separate_ce Separation in Capillary (15 kV) inject_ce->separate_ce detect_ce UV Detection (254 nm) separate_ce->detect_ce integrate_ce Integrate Peaks detect_ce->integrate_ce quantify_ce Quantify Impurities (% Area) integrate_ce->quantify_ce report_ce Generate Report quantify_ce->report_ce

References

Comparative Guide to Analytical Methods for Cefotaxime and Its Degradation Products, Including 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Method Performance

The following table summarizes the linearity and range of a validated stability-indicating HPLC method for the determination of Cefotaxime (B1668864). This data serves as a benchmark for the performance characteristics expected from a method capable of separating and quantifying Cefotaxime from its degradation products, including 3-Desacetyl Cefotaxime Lactone.

ParameterHPLC Method for CefotaximeAlternative HPLC Method for Cefotaxime
**Linearity (R²) **0.9992[1]0.9976
Linear Range 0.5 - 1.5 µg/mL[1]10 - 70 µg/mL
Limit of Quantification (LOQ) 107.6 ng/mL[1]0.6 µg/mL
Limit of Detection (LOD) 35.5 ng/mL[1]0.3 µg/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical assays. Below are the experimental protocols for the HPLC methods presented above.

Protocol 1: Stability-Indicating HPLC Method for Cefotaxime[1]
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Column: Reversed-phase Base Deactivated Silica (BDS) column (150 mm x 4.0 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (1000:130 v/v), with the pH adjusted to 6.15.

  • Flow Rate: 1.0 mL/min (isocratic).

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

  • Column Oven Temperature: 30°C.

Protocol 2: Alternative RP-HPLC Method for Cefotaxime
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: SS Wakosil II- C8 column (250 mm × 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) and acetonitrile (B52724) (85:15 v/v).

  • Flow Rate: 0.8 ml/min (isocratic).

  • Detection Wavelength: 252 nm.

Forced Degradation Studies

To establish the stability-indicating nature of an analytical method, forced degradation studies are performed. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: The drug substance is treated with an acid (e.g., 0.1 N HCl) and heated. The resulting solution is then neutralized and analyzed.

  • Base Hydrolysis: The drug substance is treated with a base (e.g., 0.1 N NaOH) and heated. The resulting solution is then neutralized and analyzed.[1]

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[1]

  • Thermal Degradation: The drug substance is exposed to dry heat over a period of time.

  • Photolytic Degradation: The drug substance is exposed to UV light to assess its photosensitivity.

Signaling Pathways and Experimental Workflows

The degradation of Cefotaxime is a critical pathway to monitor in pharmaceutical formulations. Under certain conditions, particularly in acidic environments, Cefotaxime undergoes deacetylation to form desacetylcefotaxime, which can then cyclize to form the inactive this compound.[2]

G Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation Lactone 3-Desacetyl Cefotaxime lactone Desacetylcefotaxime->Lactone Lactonization (Acidic conditions)

Caption: Degradation pathway of Cefotaxime.

The following diagram illustrates a general workflow for the development and validation of a stability-indicating HPLC method.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Column_Selection Column Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Detector_Wavelength Detector Wavelength Selection Mobile_Phase_Optimization->Detector_Wavelength Specificity Specificity Detector_Wavelength->Specificity Acid_Degradation Acid Degradation Acid_Degradation->Specificity Base_Degradation Base Degradation Base_Degradation->Specificity Oxidative_Degradation Oxidative Degradation Oxidative_Degradation->Specificity Thermal_Degradation Thermal Degradation Thermal_Degradation->Specificity Photolytic_Degradation Photolytic Degradation Photolytic_Degradation->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for stability-indicating HPLC method development.

References

A Comparative Guide to the Accurate and Precise Quantification of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 3-Desacetyl Cefotaxime lactone, a significant impurity and metabolite of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. The accuracy and precision of quantifying this lactone are critical for ensuring the quality, safety, and efficacy of Cefotaxime drug products. This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The quantification of this compound, also known as Cefotaxime Impurity E, is primarily achieved through High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer the necessary sensitivity and selectivity for pharmaceutical analysis, yet they differ in their performance characteristics.

The following table summarizes the validation parameters for a validated stability-indicating HPLC method used for the determination of Cefotaxime and its related substances, including the lactone impurity.

Table 1: Performance Characteristics of a Validated HPLC-UV Method for this compound Quantification

Validation ParameterResult
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Intraday Precision< 2.0%
- Interday Precision< 2.0%
Linearity (r²) > 0.999
Limit of Detection (LOD) Specific to method
Limit of Quantification (LOQ) Specific to method

Experimental Protocols

A detailed methodology for a stability-indicating HPLC-UV method is provided below. This method is capable of separating and quantifying this compound from Cefotaxime and other related impurities.

Stability-Indicating HPLC-UV Method

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with a mixture of a phosphate (B84403) buffer (pH adjusted to 6.0) and a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 75:25 v/v) is commonly employed.

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.

  • Detection: UV detection at 235 nm is used for monitoring the analytes.

  • Injection Volume: A 20 µL injection volume is standard.

  • Column Temperature: The column is maintained at ambient temperature.

2. Standard and Sample Preparation:

  • Standard Solution: A standard solution of this compound is prepared in a suitable diluent (e.g., the mobile phase) to a known concentration.

  • Sample Solution: The sample containing Cefotaxime and its impurities is dissolved in the diluent to achieve a concentration within the linear range of the method.

3. Method Validation Parameters:

  • Specificity: The method's ability to exclusively measure the lactone impurity in the presence of other components is confirmed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: A calibration curve is generated by plotting the peak area response against a series of known concentrations of the lactone standard.

  • Accuracy: The accuracy is determined by spiking a placebo or a sample matrix with a known amount of the lactone standard at different concentration levels and calculating the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, by different analysts, or using different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the quantification of this compound using a validated HPLC method.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_validation Method Validation Sample Sample Weighing & Dissolution Injection Injection into HPLC Sample->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (235 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Accuracy Accuracy (% Recovery) Quantification->Accuracy Precision Precision (% RSD) Quantification->Precision Linearity Linearity (r²) Quantification->Linearity

Caption: Analytical workflow for this compound quantification.

This comprehensive guide provides the necessary information for researchers and drug development professionals to make informed decisions regarding the selection and implementation of analytical methods for the accurate and precise quantification of this compound. The provided data and protocols serve as a valuable resource for quality control and stability testing of Cefotaxime and its formulations.

Detecting 3-Desacetyl Cefotaxime Lactone in Biological Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. 3-Desacetyl Cefotaxime (B1668864) lactone, a metabolite of the third-generation cephalosporin (B10832234) antibiotic Cefotaxime, represents a key analyte in understanding the complete metabolic profile of its parent drug. This guide provides a comparative overview of analytical methodologies for the detection of 3-Desacetyl Cefotaxime lactone in biological samples, with a focus on the limit of detection (LOD), supported by experimental data and detailed protocols.

Comparison of Analytical Methods and Limits of Detection

The determination of this compound in biological matrices has been approached using various analytical techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) stands as a foundational method, while modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the parent compound and its primary metabolites.

While a specific, validated limit of detection for this compound is not widely reported in recent literature, a key study by Dell et al. (1981) provides a robust HPLC-UV method capable of separating this lactone metabolite.[1] Based on this method, the limit of detection for the closely related primary metabolite, desacetylcefotaxime (B1670277), can be considered a reasonable benchmark.

Analytical MethodAnalyteBiological MatrixLimit of Detection (LOD)Key AdvantagesKey Limitations
HPLC-UV DesacetylcefotaximeSerum0.5 - 1.0 µg/mL[1]Readily available, cost-effective, capable of separating lactone metabolites.[1]Lower sensitivity compared to mass spectrometry, potential for matrix interference.
HPLC-UV DesacetylcefotaximeUrine5 µg/mL[1]Simple sample preparation for urine.[1]Higher LOD in urine compared to serum.[1]
LC-MS/MS CefotaximeHuman PlasmaNot explicitly for lactoneHigh sensitivity and specificity.Higher equipment cost and complexity.

Featured Experimental Protocol: HPLC-UV for Cephalosporin Metabolites

This section details the experimental protocol adapted from the foundational study by Dell et al. (1981), which successfully separated the lactone metabolites of Cefotaxime.

1. Sample Preparation (Serum/Plasma)

  • Protein Precipitation: To 1 mL of serum or plasma, add 2 mL of a chloroform-acetone mixture (1:1 v/v).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the upper aqueous supernatant to a clean tube.

  • Lyophilization: Freeze-dry the aqueous extract to complete dryness.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: A reversed-phase column (e.g., µBondapak C18).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific column and instrument.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 20 µL.

3. Data Analysis

The concentration of the this compound is determined by comparing its peak area to a calibration curve prepared using a certified reference standard of the analyte. The limit of detection is typically established by determining the lowest concentration at which the analyte's signal can be reliably distinguished from the background noise (e.g., a signal-to-noise ratio of 3:1).

Workflow and Pathway Visualizations

To further elucidate the experimental process, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Serum/Plasma) ProteinPrecipitation Protein Precipitation (Chloroform-Acetone) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Lyophilization Lyophilization SupernatantCollection->Lyophilization Reconstitution Reconstitution in Mobile Phase Lyophilization->Reconstitution HPLCInjection HPLC Injection Reconstitution->HPLCInjection ChromatographicSeparation Chromatographic Separation (Reversed-Phase Column) HPLCInjection->ChromatographicSeparation UVDetection UV Detection (254 nm) ChromatographicSeparation->UVDetection DataAcquisition Data Acquisition UVDetection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Comparison PeakIntegration->CalibrationCurve Quantification Quantification & LOD Determination CalibrationCurve->Quantification

Caption: Experimental workflow for the determination of this compound.

Cefotaxime_Metabolism Cefotaxime Cefotaxime Desacetylcefotaxime 3-Desacetylcefotaxime (Active Metabolite) Cefotaxime->Desacetylcefotaxime Deacetylation Other Other Metabolites Cefotaxime->Other Lactone This compound (Inactive Metabolite) Desacetylcefotaxime->Lactone Lactonization (e.g., in acidic medium)

Caption: Simplified metabolic pathway of Cefotaxime.

Comparison with Alternative Methods

While the described HPLC-UV method provides a reliable means for detecting this compound, modern analytical techniques offer significant advantages in terms of sensitivity and throughput, particularly for the parent drug and its primary metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Conclusion

The detection and quantification of this compound in biological samples are achievable using established HPLC-UV methodologies. The foundational work by Dell et al. provides a valuable protocol for the separation of this metabolite with a limit of detection for the related desacetylcefotaxime in the range of 0.5-1.0 µg/mL in serum. For researchers requiring higher sensitivity and specificity, the development and validation of an LC-MS/MS method would be the recommended approach. The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, sample matrix, and available instrumentation.

References

A Comparative Guide to the Robustness of Analytical Methods for Cefotaxime Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical products is paramount. This guide provides a comprehensive comparison of the robustness of various analytical methods for the determination of cefotaxime (B1668864) and its degradation products, supported by experimental data and detailed protocols.

Cefotaxime, a third-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and thermal environments. The development of robust, stability-indicating analytical methods is crucial for accurately quantifying the parent drug and its degradation products, thereby ensuring the safety and efficacy of the final pharmaceutical product. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for this purpose.

Comparison of Analytical Method Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following table summarizes the robustness of HPLC, UPLC, and HPTLC methods for the analysis of cefotaxime and its degradation products, based on published validation data.

Analytical MethodParameters Varied in Robustness TestingTypical Variation RangeObserved Impact on Results (e.g., %RSD)Key Robustness Features
HPLC Mobile Phase Composition (Organic ratio), pH, Flow Rate, Column Temperature.[1]Organic: ±2-10%, pH: ±0.2-0.5 units, Flow Rate: ±0.1-0.2 mL/min, Temperature: ±2-5°C.[1][2]%RSD for peak area and retention time generally <2%.[1][2]Well-established methods with proven reliability under minor variations.
UPLC/UFLC Mobile Phase Composition, Flow Rate.Not always explicitly stated in cefotaxime-specific literature, but generally tighter tolerances than HPLC.Expected to be highly robust due to the advanced technology, though less specific data is available for cefotaxime.Offers significant advantages in speed and resolution, which can contribute to apparent robustness by better separating closely eluting peaks.[3]
HPTLC Mobile Phase Composition, Development Distance, Temperature.[4]Volume of solvents in mobile phase varied slightly.Low %RSD values reported for peak area.[4]A simpler, high-throughput screening method. Its robustness is crucial for reliable semi-quantitative and quantitative analysis.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. The following are representative experimental protocols for HPLC, UPLC, and HPTLC analysis of cefotaxime and its degradation products.

High-Performance Liquid Chromatography (HPLC) Method[1][6]
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 6.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[5] A common mobile phase composition is a mixture of phosphate (B84403) buffer and methanol (B129727).[6]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection: UV detection at 235 nm or 252 nm.[6][5]

  • Injection Volume: 20 µL.[6]

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Cefotaxime solution is treated with 0.1 M HCl at room temperature or elevated temperature for a specified period.[1]

    • Base Hydrolysis: Cefotaxime solution is treated with 0.1 M NaOH at room temperature.[1]

    • Oxidative Degradation: Cefotaxime solution is treated with a solution of hydrogen peroxide (e.g., 3%).[1]

    • Thermal Degradation: Cefotaxime solution or solid drug is exposed to high temperatures (e.g., 60-80°C).

Ultra-Performance Liquid Chromatography (UPLC/UFLC) Method[3]
  • Instrumentation: A UPLC or UFLC system with a PDA detector.[3]

  • Column: A sub-2 µm particle size column (e.g., Kromasil C18, 250 x 4.6mm, 5µm).[3]

  • Mobile Phase: A mixture of 1% formic acid in methanol and acetonitrile (B52724) (e.g., 80:20 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: PDA detection at 260 nm.[3]

  • Injection Volume: 10 µL.

  • Forced Degradation Studies: Performed under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[3]

High-Performance Thin-Layer Chromatography (HPTLC) Method[2][5]
  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of suitable solvents, for example, ethyl acetate: acetone: water: acetic acid (10:5:3:2, v/v/v/v).[7]

  • Application: Samples are applied as bands of a specified width.

  • Development: The plate is developed in a saturated developing chamber to a certain distance.

  • Densitometric Analysis: The plate is scanned at a specific wavelength (e.g., 254 nm) to quantify the separated spots.

  • Stability Studies: The stability of cefotaxime sodium has been evaluated at different temperatures (5°C, 25°C, and 45°C) using a stability-indicating HPTLC method.[2][4]

Visualizing the Workflow and Degradation Pathway

To better illustrate the experimental processes and the chemical transformations cefotaxime undergoes, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Analysis Cefotaxime Cefotaxime Bulk Drug or Formulation Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Cefotaxime->Stress_Conditions Degraded_Sample Degraded Sample Solution Stress_Conditions->Degraded_Sample HPLC HPLC System Degraded_Sample->HPLC UPLC UPLC/UFLC System Degraded_Sample->UPLC HPTLC HPTLC System Degraded_Sample->HPTLC Data Chromatograms/ Densitograms HPLC->Data UPLC->Data HPTLC->Data Analysis Peak Identification, Quantification, Method Validation (Robustness) Data->Analysis

Caption: Experimental workflow for the analysis of cefotaxime degradation products.

G cluster_degradation Degradation Pathways Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation Beta_Lactam_Cleavage Products of β-Lactam Ring Cleavage Cefotaxime->Beta_Lactam_Cleavage Hydrolysis (Acidic/Alkaline) Lactone Desacetylcefotaxime Lactone (in highly acidic medium) Desacetylcefotaxime->Lactone Intramolecular Cyclization

Caption: Simplified degradation pathway of cefotaxime.

Conclusion

The choice of an analytical method for studying cefotaxime degradation products depends on the specific requirements of the analysis.

  • HPLC methods are well-established, robust, and widely available, making them suitable for routine quality control and stability testing.[1][6]

  • UPLC/UFLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for complex degradation profiles and high-throughput analysis.[3] The higher efficiency of UPLC can lead to better separation of closely related degradation products, which is a key aspect of a robust stability-indicating method.

  • HPTLC provides a simple and rapid alternative for screening and quantification, particularly when a large number of samples need to be analyzed.[2][4]

Ultimately, the development of a robust analytical method requires careful optimization and validation of the chosen technique to ensure reliable and accurate results for the determination of cefotaxime and its degradation products. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

A Comparative Guide: HPLC vs. UPLC for the Separation of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of cefotaxime (B1668864) and its related substances, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts analytical efficiency, sensitivity, and data quality. This guide provides an objective comparison of these two powerful chromatographic techniques for the separation of 3-Desacetyl Cefotaxime lactone, a known degradation product and impurity of the third-generation cephalosporin (B10832234) antibiotic, cefotaxime.

The analytical control of impurities in active pharmaceutical ingredients (APIs) is a mandatory requirement to ensure the safety and efficacy of drug products. This compound is one such impurity that requires careful monitoring. While traditional HPLC methods have long been the standard for pharmaceutical analysis, UPLC has emerged as a significant advancement, offering notable improvements in resolution, speed, and sensitivity.

This guide synthesizes available data and established methodologies to present a detailed comparison of HPLC and UPLC for this specific application, complete with experimental protocols and performance metrics to aid in the selection of the most appropriate analytical technique.

Experimental Protocols

Detailed methodologies for both a representative HPLC method and a UPLC method for the analysis of cefotaxime and its impurities, including this compound, are presented below.

Representative HPLC Protocol

This protocol is a composite of several validated HPLC methods for the analysis of cefotaxime and its related substances.[1][2][3][4][5][6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 6.25) and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

UPLC Protocol

This protocol is based on a validated UHPLC-MS/MS method for the determination of cefotaxime and its primary metabolite, desacetylcefotaxime (B1670277), and is adapted for the analysis of the lactone impurity.[8]

  • Instrumentation: A UPLC system with a photodiode array (PDA) or UV detector.

  • Column: C8 or C18, 100 mm x 2.1 mm, <2 µm particle size (e.g., 1.7 µm).

  • Mobile Phase: A gradient elution using a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 235 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Performance Comparison: HPLC vs. UPLC

The primary advantages of UPLC over conventional HPLC are derived from the use of columns packed with sub-2 µm particles, which operate at higher pressures. This fundamental difference leads to significant improvements in analytical performance.

ParameterHPLCUPLC/UHPLC
Column Particle Size 3-5 µm< 2 µm
Column Dimensions 150-250 mm x 4.6 mm50-150 mm x 2.1 mm
Operating Pressure 400-600 bar1000-1500 bar
Flow Rate 1-2 mL/min0.2-0.6 mL/min
Injection Volume 10-20 µL1-5 µL
Run Time 15-30 min2-10 min
Resolution GoodExcellent
Peak Capacity LowerHigher
Sensitivity (LOD/LOQ) StandardEnhanced
Solvent Consumption HighLow

Data Presentation

Table 1: Quantitative Performance Comparison

Performance MetricRepresentative HPLC MethodExpected UPLC Performance
Retention Time of this compound ~10-15 min~3-5 min
Resolution from Cefotaxime > 2.0> 3.0
Tailing Factor < 1.5< 1.2
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL
Limit of Quantification (LOQ) ~30-150 ng/mL~3-30 ng/mL

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

Workflow for Method Comparison cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_data Data Analysis and Comparison prep Prepare Standard and Sample Solutions of Cefotaxime containing this compound hplc_instrument HPLC System prep->hplc_instrument uplc_instrument UPLC System prep->uplc_instrument hplc_column C18 Column (5 µm) hplc_instrument->hplc_column hplc_separation Chromatographic Separation hplc_column->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_acquisition Data Acquisition hplc_detection->data_acquisition uplc_column C18/C8 Column (<2 µm) uplc_instrument->uplc_column uplc_separation Chromatographic Separation uplc_column->uplc_separation uplc_detection UV/PDA Detection uplc_separation->uplc_detection uplc_detection->data_acquisition performance_metrics Calculate Performance Metrics (Resolution, Tailing Factor, LOD, LOQ) data_acquisition->performance_metrics comparison Compare Performance of HPLC and UPLC performance_metrics->comparison

Caption: Experimental workflow for comparing HPLC and UPLC.

Decision Pathway for Method Selection start Start: Need to separate this compound throughput High throughput required? start->throughput sensitivity High sensitivity required? throughput->sensitivity Yes complexity Complex sample matrix? throughput->complexity No sensitivity->complexity No use_uplc Utilize UPLC sensitivity->use_uplc Yes complexity->use_uplc Yes use_hplc HPLC is a suitable option complexity->use_hplc No

Caption: Decision pathway for selecting between HPLC and UPLC.

Conclusion

For the separation of this compound from its parent compound and other related substances, UPLC offers significant advantages over traditional HPLC. The use of sub-2 µm particle columns in UPLC leads to markedly improved resolution, allowing for better separation of closely eluting peaks. Furthermore, UPLC provides a substantial reduction in analysis time, leading to higher sample throughput and decreased solvent consumption, which translates to lower operational costs and a more environmentally friendly analytical process.

While a well-optimized HPLC method can still provide adequate separation for routine quality control, UPLC is the superior choice when high resolution, speed, and sensitivity are paramount. For the development of new analytical methods for cefotaxime and its impurities, or for the transfer of existing HPLC methods to a more efficient platform, UPLC should be the preferred technology. This allows for a more detailed and accurate impurity profile, ultimately contributing to the enhanced safety and quality of the final pharmaceutical product.

References

Inter-Laboratory Comparison of 3-Desacetyl Cefotaxime Lactone Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of 3-Desacetyl Cefotaxime lactone in human serum: High-Performance Liquid Chromatography (HPLC) and a microbiological agar (B569324) diffusion bioassay. The data presented is from a hypothetical inter-laboratory study designed to assess the performance, reproducibility, and variability of these methods across multiple laboratory settings.

Introduction

This compound is a key metabolite of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. Accurate quantification of this lactone is crucial for pharmacokinetic and metabolic studies. This document outlines the results of a proficiency testing scheme involving five independent laboratories, tasked with analyzing standardized serum samples containing known concentrations of this compound.

Metabolic Pathway of Cefotaxime

Cefotaxime is metabolized in the liver to its active metabolite, desacetylcefotaxime (B1670277). This metabolite is then further converted to the inactive desacetylcefotaxime lactone.[1][2] This metabolic cascade is a critical consideration in understanding the drug's overall activity and clearance.

G Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Hepatic Esterases Desacetylcefotaxime_lactone Desacetylcefotaxime_lactone Desacetylcefotaxime->Desacetylcefotaxime_lactone Lactonization Inactive_Metabolites Inactive_Metabolites Desacetylcefotaxime_lactone->Inactive_Metabolites

Metabolic conversion of Cefotaxime.

Data Presentation: Inter-Laboratory Comparison Results

The following tables summarize the quantitative data from the five participating laboratories for both the HPLC and bioassay methods. The study involved the analysis of three serum samples with different concentrations of this compound.

Table 1: HPLC Method - Reported Concentrations (µg/mL)

LaboratorySample 1 (Target: 5.0 µg/mL)Sample 2 (Target: 20.0 µg/mL)Sample 3 (Target: 50.0 µg/mL)
Lab 14.920.249.5
Lab 25.119.850.3
Lab 34.820.548.9
Lab 45.219.551.0
Lab 55.020.049.8
Mean 5.0 20.0 49.9
Std Dev 0.16 0.35 0.75
RSD (%) 3.2% 1.8% 1.5%

Table 2: Bioassay Method - Reported Concentrations (µg/mL)

LaboratorySample 1 (Target: 5.0 µg/mL)Sample 2 (Target: 20.0 µg/mL)Sample 3 (Target: 50.0 µg/mL)
Lab 14.521.553.2
Lab 25.518.947.8
Lab 34.222.155.1
Lab 45.818.246.5
Lab 54.920.851.9
Mean 5.0 20.3 50.9
Std Dev 0.65 1.65 3.51
RSD (%) 13.0% 8.1% 6.9%

Experimental Protocols

This protocol is a representative method for the quantification of this compound in human serum.

  • Sample Preparation:

    • To 1 mL of serum, add 2 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of 0.05 M phosphate (B84403) buffer (pH 4.5) and acetonitrile (85:15, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • A calibration curve is constructed using standards of known concentrations of this compound in blank serum.

This protocol outlines a typical agar diffusion bioassay for antibiotic metabolite quantification.

  • Microorganism: A susceptible strain of Bacillus subtilis.

  • Assay Medium: Mueller-Hinton agar.

  • Procedure:

    • Prepare agar plates seeded with a standardized inoculum of Bacillus subtilis.

    • Create uniform wells in the agar.

    • Add a fixed volume of the serum samples and calibration standards to the wells.

    • Incubate the plates at 37°C for 18-24 hours.

  • Quantification:

    • Measure the diameter of the zones of inhibition.

    • Construct a calibration curve by plotting the logarithm of the concentration of the standards against the diameter of the inhibition zones.

    • Determine the concentration of the samples from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the inter-laboratory comparison study.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Serum_Sample Serum Sample Protein_Precipitation Protein Precipitation Serum_Sample->Protein_Precipitation Extraction Extraction & Concentration Protein_Precipitation->Extraction HPLC HPLC Analysis Extraction->HPLC Bioassay Bioassay Extraction->Bioassay Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis Bioassay->Data_Analysis Results Comparison Report Data_Analysis->Results

Inter-laboratory comparison workflow.

Conclusion

Based on the hypothetical data, the HPLC method demonstrates superior precision and lower inter-laboratory variability compared to the microbiological bioassay for the quantification of this compound in human serum. The lower Relative Standard Deviation (RSD) values for the HPLC method across all concentrations indicate a more robust and reproducible technique. While the bioassay can provide a measure of biological activity, it is more susceptible to variations in experimental conditions, leading to greater discrepancies between laboratories. For studies requiring high accuracy and precision, the HPLC method is the recommended approach.

References

Stability Showdown: 3-Desacetyl Cefotaxime Lactone Versus Other Cephalosporin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The stability of drug substances and their impurities is a critical factor in pharmaceutical development, directly impacting the safety, efficacy, and shelf-life of a final product. Among the cephalosporin (B10832234) class of antibiotics, cefotaxime (B1668864) and its degradation products have been the subject of extensive study. This guide provides a comparative analysis of the stability of a key cefotaxime impurity, 3-Desacetyl Cefotaxime lactone, against other common cephalosporin impurities. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in their drug development efforts.

The Degradation Pathway of Cefotaxime: A Prelude to Impurity Formation

Cefotaxime, a third-generation cephalosporin, is susceptible to degradation under various conditions, including changes in pH and temperature.[1] A primary degradation pathway involves the hydrolysis of the acetyl group at the C-3 position, leading to the formation of 3-Desacetyl Cefotaxime. This active metabolite can then undergo intramolecular cyclization, particularly in acidic environments, to form the more stable this compound.[1] Understanding this degradation cascade is crucial for the development of stable formulations and accurate analytical methods.

The following diagram illustrates the degradation pathway of Cefotaxime to this compound.

G Cefotaxime Cefotaxime Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime Cefotaxime->Desacetyl_Cefotaxime Hydrolysis (Deacetylation) Lactone This compound Desacetyl_Cefotaxime->Lactone Intramolecular Cyclization (Acidic Conditions) G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 N HCl) Neutralize Neutralize/Dilute Samples Acid->Neutralize Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->Neutralize Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Neutralize Thermal Thermal Stress (e.g., 60-80°C) Thermal->Neutralize Photolytic Photolytic Stress (UV/Vis light) Photolytic->Neutralize API API Solution/Solid API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to HPLC HPLC Analysis Neutralize->HPLC Characterize Identify & Characterize Degradation Products HPLC->Characterize

References

Synergistic Antibacterial Action of Cefotaxime and its Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The third-generation cephalosporin, cefotaxime (B1668864), exhibits a notable synergistic antibacterial effect when combined with its primary metabolite, desacetylcefotaxime (B1670277). This guide provides a comprehensive comparison of their individual and combined antibacterial activities, supported by experimental data and detailed methodologies. The synergistic relationship, where the combined effect of the two compounds is greater than the sum of their individual effects, enhances the therapeutic efficacy of cefotaxime.

Comparative Antibacterial Potency

Cefotaxime is metabolized in the body to desacetylcefotaxime, a compound that retains antibacterial properties, albeit at a reduced level compared to the parent drug. While cefotaxime is generally more potent, desacetylcefotaxime contributes significantly to the overall antibacterial activity, particularly against certain bacterial species. This is partly attributed to its increased stability against specific β-lactamase enzymes, which are a common mechanism of bacterial resistance to β-lactam antibiotics.[1]

The synergistic interaction between cefotaxime and desacetylcefotaxime has been observed against a broad spectrum of clinical isolates, including both aerobic and anaerobic bacteria.[1][2]

Data Summary: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the comparative in vitro activity of cefotaxime and desacetylcefotaxime against various bacterial species. The data is presented as the Minimum Inhibitory Concentration (MIC) in μg/mL, which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesCefotaxime (CTX) MIC (μg/mL)Desacetylcefotaxime (dCTX) MIC (μg/mL)CTX + dCTX Combination MIC (μg/mL)Fractional Inhibitory Concentration (FIC) Index*
Bacteroides fragilis6>2562 (with 4 μg/mL dCTX)Synergy/Partial Synergy in 50.7% of strains
Bacteroides vulgatus4>2561 (with 4 μg/mL dCTX)Synergy/Partial Synergy in 50.7% of strains
Staphylococcus aureus---Synergy observed in some cases
Staphylococcus epidermidis---Synergy observed in some cases
Streptococcus pyogenes---Indifference observed
Escherichia coli---Enhanced killing by PMNs with combination

*The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic effect. An FIC index of ≤ 0.5 is generally considered synergistic.[2][3]

Mechanism of Synergy

The primary mechanism underlying the synergy between cefotaxime and desacetylcefotaxime is believed to be the "bodyguard effect." Desacetylcefotaxime, being more resistant to hydrolysis by certain β-lactamases, can effectively saturate these enzymes, thereby protecting the more potent parent compound, cefotaxime, from inactivation. This allows cefotaxime to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis.

Cefotaxime exerts its bactericidal action by binding to and inactivating PBPs, which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Cefotaxime has a high affinity for PBP-1A, -1Bs, and -3 in Escherichia coli.[4] While specific comparative data on the PBP binding affinities of desacetylcefotaxime is limited, the synergistic effect suggests a complementary action at the level of both β-lactamase interaction and potentially PBP binding.

Experimental Protocols

The synergistic effects of cefotaxime and its metabolite are primarily evaluated using two key in vitro methods: the checkerboard microdilution assay and the time-kill curve assay.

Checkerboard Microdilution Assay

This method is used to determine the FIC index and assess for synergy, additivity, or antagonism between two antimicrobial agents.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of cefotaxime and desacetylcefotaxime. A series of twofold dilutions of each drug are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of cefotaxime are added to the wells along the x-axis, and serial dilutions of desacetylcefotaxime are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is recorded as the MIC.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Cefotaxime + FIC of Desacetylcefotaxime Where:

    • FIC of Cefotaxime = (MIC of Cefotaxime in combination) / (MIC of Cefotaxime alone)

    • FIC of Desacetylcefotaxime = (MIC of Desacetylcefotaxime in combination) / (MIC of Desacetylcefotaxime alone) Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or Indifference

    • FIC Index > 4: Antagonism

Time-Kill Curve Assay

This dynamic method assesses the rate of bacterial killing by antimicrobial agents over time.

Protocol:

  • Preparation of Cultures: A bacterial culture is grown to the logarithmic phase of growth and then diluted to a standardized concentration (e.g., 10^5 to 10^6 CFU/mL) in a suitable broth medium.

  • Addition of Antimicrobials: Cefotaxime and desacetylcefotaxime are added to separate culture tubes, both individually and in combination, at specific concentrations (e.g., at their MIC or sub-MIC levels). A growth control tube with no antibiotic is also included.

  • Incubation and Sampling: The tubes are incubated with shaking at 37°C. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each tube.

  • Viable Cell Count: The removed aliquots are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

  • Data Analysis: The results are plotted as the log10 CFU/mL versus time. Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_exp Experiment cluster_analysis Analysis prep_ctx Prepare Cefotaxime (CTX) Serial Dilutions setup_plate Dispense CTX and dCTX in 96-well Plate prep_ctx->setup_plate prep_dctx Prepare Desacetylcefotaxime (dCTX) Serial Dilutions prep_dctx->setup_plate prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic Synergy_Mechanism cluster_drugs Antibiotics cluster_bacterial_components Bacterial Components cluster_outcomes Outcomes CTX Cefotaxime (CTX) PBP Penicillin-Binding Proteins (PBPs) CTX->PBP Binds to and inhibits dCTX Desacetylcefotaxime (dCTX) BetaLactamase β-Lactamase dCTX->BetaLactamase Higher stability against hydrolysis Inactivation Inactivation of CTX BetaLactamase->CTX Hydrolyzes and inactivates BetaLactamase->Inactivation Causes CellWall_Inhibition Inhibition of Cell Wall Synthesis PBP->CellWall_Inhibition Leads to Bacterial_Death Bacterial Death CellWall_Inhibition->Bacterial_Death Results in

References

A Comparative Guide to the Relative Response Factor of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Desacetyl Cefotaxime (B1668864) lactone, a significant degradation impurity of the antibiotic Cefotaxime. While a specific Relative Response Factor (RRF) is not publicly documented in major pharmacopoeias, this document outlines the standardized methodology for its determination, offers a comparison with other known Cefotaxime impurities, and illustrates its formation pathway. Accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Cefotaxime sodium.

Understanding the Relative Response Factor (RRF)

In chromatography, the Relative Response Factor (RRF) is a crucial parameter used to accurately quantify impurities when a reference standard for the impurity is unavailable or not used. It corrects for the difference in detector response between an impurity and the active pharmaceutical ingredient (API). The RRF is calculated as the ratio of the response of the impurity to the response of the API at the same concentration. An RRF value other than 1.0 indicates that the impurity's detector response differs from the API's, and this factor must be used to calculate the true concentration of the impurity.

Comparison of Specified Cefotaxime Impurities

3-Desacetyl Cefotaxime lactone is designated as Impurity E in the European Pharmacopoeia (EP). Its presence and quantity are critical quality attributes of Cefotaxime Sodium. The table below compares Impurity E with other specified impurities listed in the EP, providing context for its analytical control.

Impurity DesignationImpurity NameTypical Relative Retention Time (RRT)
Impurity ADeacetoxycefotaxime~ 0.5
Impurity B3-Desacetyl Cefotaxime~ 0.3
Impurity CN-Formyl Cefotaxime~ 1.9
Impurity DE-Cefotaxime~ 2.3
Impurity E This compound ~ 0.6 [1][2]
Impurity FCefotaxime Dimer~ 2.4
Impurity GATA Cefotaxime~ 3.1
Table 1: Comparison of specified impurities of Cefotaxime Sodium as per the European Pharmacopoeia. Relative Retention Times (RRTs) are referenced to the Cefotaxime peak.[1][2]

Experimental Protocol for RRF Determination

The determination of the RRF for this compound should be performed using a validated, stability-indicating HPLC method. The following protocol is based on the methodology for related substances outlined in the European Pharmacopoeia for Cefotaxime Sodium.[1][2]

1. Chromatographic System:

  • Column: Octadecylsilyl silica (B1680970) gel for chromatography (e.g., 150 mm x 3.9 mm, 5 µm particle size).

  • Mobile Phase A: 7.1 g/L solution of disodium (B8443419) hydrogen phosphate, adjusted to pH 6.25 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 235 nm.[1]

  • Column Temperature: 30 °C.

2. Gradient Elution Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0 - 78614
7 - 986 → 8214 → 18
9 - 168218
16 - 4582 → 6018 → 40
45 - 506040
50 - 5560 → 8640 → 14
55 - 608614
Table 2: Gradient elution program for the separation of Cefotaxime and its related substances.[1]

3. Procedure for RRF Calculation:

  • Prepare Standard Solutions: Accurately prepare a series of at least five concentrations of Cefotaxime Sodium reference standard and this compound reference standard, spanning a range from the limit of quantification (LOQ) to approximately 120% of the specified limit for the impurity.

  • Chromatographic Analysis: Inject equal volumes of each standard solution into the HPLC system and record the peak areas.

  • Construct Calibration Curves: For both Cefotaxime and the lactone impurity, plot a graph of peak area versus concentration.

  • Determine the Slopes: Calculate the slope of the linear regression line for both calibration curves. The slope represents the response factor (RF).

  • Calculate the RRF: Use the following formula to determine the Relative Response Factor:

    RRF = (Slope of Impurity) / (Slope of API)

Formation Pathway of this compound

This compound is a degradation product of Cefotaxime. The primary metabolic and degradation pathway involves the deacetylation of Cefotaxime to form 3-Desacetyl Cefotaxime (Impurity B).[3][4] Under certain conditions, particularly in an acidic medium, this intermediate undergoes intramolecular cyclization to form the stable lactone ring structure (Impurity E).[5]

G Cefotaxime Cefotaxime Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime (Impurity B) Cefotaxime->Desacetyl_Cefotaxime Deacetylation (Metabolism/Degradation) Lactone This compound (Impurity E) Desacetyl_Cefotaxime->Lactone Intramolecular Cyclization (Acidic Conditions)

References

A Comparative Guide to Analytical Method Transfer for 3-Desacetyl Cefotaxime Lactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 3-Desacetyl Cefotaxime lactone, a critical impurity and degradation product of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. The selection of a robust and reliable analytical method is paramount for ensuring drug quality, stability, and safety. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, supported by experimental data from various studies. Detailed protocols and a workflow for method transfer are also provided to facilitate seamless adoption and implementation in a new laboratory environment.

Comparative Performance of Analytical Methods

The choice of an analytical technique for impurity profiling is often a balance between sensitivity, resolution, and operational efficiency. The following tables summarize the key performance parameters of HPLC, UPLC, and LC-MS methods for the analysis of Cefotaxime and its related substances, including the this compound.

Table 1: Performance Characteristics of HPLC Methods

Validation ParameterReported PerformanceReference
Linearity Range10 - 70 µg/mL[1]
Correlation Coefficient (R²)0.9976 - 0.9992[1][2]
Accuracy (% Recovery)97 - 102%[1]
Precision (% RSD)Intraday: 1.2917, Interday: 0.9050[1]
Limit of Detection (LOD)0.3 µg/mL[1]
Limit of Quantitation (LOQ)0.6 µg/mL[1]

Table 2: Performance Characteristics of UPLC Methods

Validation ParameterReported PerformanceReference
Linearity Range10 – 200 µg/mL[3]
Correlation Coefficient (R²)0.9968[3]
Accuracy (% Recovery)99.11 - 99.55%[3]
Precision (% RSD)Method: 0.01%[3]
Limit of Detection (LOD)Not explicitly stated for lactone
Limit of Quantitation (LOQ)Not explicitly stated for lactone

Table 3: Performance Characteristics of LC-MS/MS Methods

Validation ParameterReported PerformanceReference
Linearity Range0.2 - 10 mg/L[4]
Accuracy (%)Within ± 3.5%[4]
Precision (% RSD)Within ± 9.5%[4]
Limit of Detection (LOD)0.02 - 0.75 µg/kg (for cephalosporins)[5]
Limit of Quantitation (LOQ)0.06 - 2.5 µg/kg (for cephalosporins)[5]

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and implementation of an analytical method. The following sections provide representative experimental protocols for HPLC, UPLC, and LC-MS analysis of Cefotaxime and its impurities.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated stability-indicating HPLC method for Cefotaxime and its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of a suitable buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a buffer-acetonitrile mixture (85:15 v/v).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 235 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration, filter through a 0.45 µm filter before injection.

Ultra-High-Performance Liquid Chromatography (UPLC) Method

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of water and acetonitrile, both with a small percentage of an acid like formic acid to improve peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: PDA detection, with the wavelength set according to the analyte's maximum absorbance (e.g., 254 nm).

  • Injection Volume: 1 - 5 µL.

  • Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) and filter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS provides high sensitivity and selectivity, making it ideal for the identification and quantification of trace-level impurities.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).[6]

  • Column: A UPLC or HPLC C18 column of appropriate dimensions.

  • Mobile Phase: A gradient of aqueous and organic solvents, often with volatile additives like formic acid or ammonium acetate (B1210297) to facilitate ionization.[7]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for cephalosporins.[6]

  • Mass Analysis: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification.

  • Sample Preparation: Sample preparation may involve a simple dilution or a more complex extraction procedure like solid-phase extraction (SPE) to remove matrix interferences, especially for biological samples.[6]

Method Transfer Workflow

The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is a critical step in the lifecycle of a pharmaceutical product. A well-defined workflow ensures that the method performs as intended in the new environment.

MethodTransferWorkflow A Method Development & Validation (Sending Unit) B Method Transfer Protocol Preparation A->B  Develop & Approve Protocol C Training of Receiving Unit Personnel B->C  Provide Training D Execution of Transfer Protocol (Comparative Testing) C->D  Execute Experiments E Data Analysis & Comparison D->E  Generate Data F Method Transfer Report E->F  Compile Results H Investigation & Troubleshooting E->H  Discrepancies Found G Successful Method Transfer F->G  Criteria Met H->D  Re-execute Protocol

Caption: Logical workflow for the transfer of an analytical method.

This workflow outlines the key stages of a method transfer process, from the initial development and validation to the final report and successful implementation in the receiving laboratory. Clear communication, comprehensive training, and a well-defined protocol are essential for a successful transfer.

References

Safety Operating Guide

Proper Disposal of 3-Desacetyl Cefotaxime Lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ensuring the safe and environmentally responsible disposal of laboratory waste is paramount for research institutions and pharmaceutical development facilities. This document outlines the essential procedures for the proper disposal of 3-Desacetyl Cefotaxime (B1668864) lactone, a key metabolite of the third-generation cephalosporin (B10832234) antibiotic, cefotaxime. Adherence to these guidelines is critical to mitigate the risks of environmental contamination and the development of antimicrobial resistance.

All laboratory personnel handling antibiotic waste must recognize that such materials are generally considered hazardous chemical waste.[1] Institutional Environmental Health and Safety (EHS) guidelines should always be consulted and followed as the primary source of instruction for waste management.[1]

Step-by-Step Disposal Procedures for 3-Desacetyl Cefotaxime Lactone

The proper disposal method for this compound depends on its physical state (solid powder or aqueous solution) and concentration.

1. Disposal of Solid (Powdered) this compound:

  • Classification: Treat as hazardous chemical waste.[1][2]

  • Containment: Place the solid waste in a clearly labeled, sealed, and appropriate chemical waste container.[1][3] The container should be compatible with the chemical properties of the compound.

  • Labeling: The container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound."

  • Storage: Store the container in a designated hazardous waste accumulation area, following all institutional and local regulations for chemical storage.[3]

  • Collection: Arrange for pickup and disposal by a certified hazardous waste management contractor, as per your institution's protocol.

2. Disposal of this compound Solutions:

  • High-Concentration Stock Solutions: Stock solutions of antibiotics are considered hazardous chemical waste.[1]

    • Containment: Collect the solution in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Labeling: Label the container with "Hazardous Chemical Waste," the chemical name "this compound solution," and an approximate concentration.

    • Disposal: Do not attempt to decontaminate high-concentration solutions by autoclaving.[1] Arrange for disposal through your institution's hazardous waste program.

  • Low-Concentration Working Solutions (e.g., in used cell culture media):

    • Recommended Procedure: Given the uncertainty, it is prudent to treat all solutions containing this compound as chemical waste.[1]

    • Containment and Collection: Collect the used media or solution in a designated hazardous waste container.

    • Alternative (with EHS Approval): If your institutional EHS guidelines explicitly permit the autoclaving of beta-lactam antibiotics for disposal, this may be an option. However, without specific validation for this compound, chemical waste disposal remains the safest and most compliant approach.

Summary of Disposal Methods

Waste TypeRecommended Disposal MethodKey Considerations
Solid (Powder) Hazardous Chemical Waste CollectionLabel clearly and store in a designated area.
High-Concentration Solutions Hazardous Chemical Waste CollectionDo not autoclave. Label with contents and concentration.
Low-Concentration Solutions Hazardous Chemical Waste CollectionSafest approach due to unknown stability during autoclaving.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: 3-Desacetyl Cefotaxime Lactone Waste WasteType Identify Waste Type Start->WasteType Solid Solid (Powder) WasteType->Solid Solid Solution Solution WasteType->Solution Liquid ChemWaste Treat as Hazardous Chemical Waste Solid->ChemWaste Concentration Determine Concentration Solution->Concentration HighConc High Concentration (e.g., Stock Solution) Concentration->HighConc High LowConc Low Concentration (e.g., Used Media) Concentration->LowConc Low HighConc->ChemWaste LowConc->ChemWaste Container Collect in Labeled, Approved Container ChemWaste->Container EHS Consult Institutional EHS Guidelines Container->EHS Disposal Dispose via Certified Hazardous Waste Vendor EHS->Disposal

Caption: Disposal decision workflow for this compound.

Experimental Protocols Cited

While this document provides disposal guidelines based on established safety protocols for antibiotic waste, it does not cite specific experimental protocols for the disposal of this compound itself, as these are not available in the provided search results. The degradation kinetics of cefotaxime have been studied using high-pressure liquid chromatography (HPLC) to determine degradation rates in aqueous solutions at varying pH levels.[4][5] These studies provide insight into the chemical stability of the parent compound but do not constitute a disposal protocol.

Disclaimer: This information is intended as a guide and should not replace institutional policies and regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.

References

Safeguarding Research: A Comprehensive Guide to Handling 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients like 3-Desacetyl Cefotaxime lactone. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) protocols and operational and disposal plans, to foster a secure laboratory environment. This compound is an active metabolite of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime.[1][2][3] Cephalosporins are classified as hazardous substances that can cause allergic skin reactions and serious eye irritation, and may lead to allergy or asthma symptoms if inhaled.[4] Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary for comprehensive protection when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of powder-free nitrile gloves (double-gloving).[4][5]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[4][5]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.- Powder-free nitrile gloves.- A disposable or dedicated lab coat.
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers.

Experimental Protocol: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.[4]

Donning Sequence:

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown: Put on a disposable gown, ensuring it is securely tied.

  • Respiratory Protection: If handling powder, put on your N95 respirator and ensure a proper fit-check.

  • Eye/Face Protection: Put on chemical safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the first.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

G cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal cluster_spill Spill Response prep_start Start: Handling Protocol ppe_don Don Appropriate PPE prep_start->ppe_don weigh Weigh Compound in Ventilated Enclosure ppe_don->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decon_surfaces Decontaminate Surfaces experiment->decon_surfaces spill Spill Occurs experiment->spill decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment waste_disposal Dispose of Waste decon_equipment->waste_disposal ppe_doff Doff PPE waste_disposal->ppe_doff hand_wash Wash Hands Thoroughly ppe_doff->hand_wash cleanup_end End: Protocol Complete hand_wash->cleanup_end evacuate Evacuate Area spill->evacuate notify Notify Supervisor evacuate->notify spill_ppe Don Spill-Specific PPE notify->spill_ppe contain Contain Spill spill_ppe->contain clean_spill Clean Spill with Approved Decontaminant contain->clean_spill spill_disposal Dispose of Spill Waste clean_spill->spill_disposal spill_disposal->decon_surfaces

Caption: Workflow for Handling this compound.

Operational Plan

  • Designated Area: All work with this compound, especially when handling the solid form, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Engineering Controls: Use ventilated enclosures (fume hoods, biological safety cabinets) to control airborne particles.

  • Personal Hygiene: Do not smoke, eat, or drink in the laboratory. Wash hands thoroughly before and after handling the compound and before leaving the laboratory.[5]

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow the spill response workflow.

Disposal Plan

All waste contaminated with this compound should be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware, and any material used to clean spills should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and appropriate hazardous waste container.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated. Effective decontamination agents for beta-lactam antibiotics include hydroxylamine (B1172632) and sodium hydroxide (B78521) solutions.[6][7] Chlorine dioxide gas has also been shown to be effective for facility and equipment decontamination.[8] Always follow your institution's specific guidelines for hazardous waste disposal and decontamination procedures.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.